molecular formula C13H12BrN3O3 B1522330 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine CAS No. 1033202-35-5

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Cat. No.: B1522330
CAS No.: 1033202-35-5
M. Wt: 338.16 g/mol
InChI Key: FQFRHGLSEXNIPN-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-20-11-4-2-9(3-5-11)7-15-13-12(17(18)19)6-10(14)8-16-13/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFRHGLSEXNIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674445
Record name 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-35-5
Record name 5-Bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to Structure Elucidation: 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel substituted aminopyridine, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of data. It details the strategic application of orthogonal analytical techniques—High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—to unambiguously confirm the compound's molecular formula, functional group architecture, and precise regiochemistry. Each section explains the causality behind the experimental choices and provides field-proven protocols, ensuring a self-validating and reproducible workflow.

Introduction: The Strategic Imperative for Unambiguous Characterization

Substituted 2-aminopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their functionality allows for diverse chemical modifications, making them valuable building blocks in drug discovery pipelines. The target molecule, this compound, combines several key features: a bromine atom for potential further cross-coupling reactions, a nitro group that strongly influences the electronic properties of the pyridine ring, and a flexible N-benzyl substituent.

Accurate and definitive structure elucidation is not merely an academic exercise; it is the bedrock of chemical research and development. An incorrect structural assignment can invalidate biological data, misdirect synthesis optimization, and lead to significant wasted resources. This guide, therefore, presents a systematic workflow to ensure the highest fidelity in structural confirmation.

Foundational Analysis: Confirming Molecular Identity

The first step in any structural elucidation workflow is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to determine elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: Unlike low-resolution MS, HRMS can distinguish between ions of very similar nominal mass, allowing for the confident assignment of a unique molecular formula. For a compound containing bromine, HRMS is particularly crucial for observing the characteristic isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br (~50.9%) and ⁸¹Br (~49.1%), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1][2] This isotopic signature is a powerful diagnostic tool.

Expected Data & Interpretation: The molecular formula for the target compound is C₁₃H₁₂BrN₃O₃. The calculated exact mass and the expected isotopic pattern provide definitive confirmation.

ParameterExpected ValueObservation & Interpretation
Molecular Formula C₁₃H₁₂BrN₃O₃A high-resolution mass measurement provides the elemental composition with high confidence.[3]
Calculated Exact Mass 337.0066 (for ⁷⁹Br)The measured mass should be within a narrow tolerance (typically < 5 ppm) of this value.
[M]⁺ : [M+2]⁺ Ratio ~1:1The observation of two peaks separated by ~2 m/z units with nearly identical intensity is a hallmark of a monobrominated compound.[1]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of an appropriate LC-MS grade solvent (e.g., methanol or acetonitrile).[4]

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for optimal mass accuracy.[5][6]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds due to the presence of basic nitrogen atoms.[7]

  • Calibration: Calibrate the instrument using a known standard immediately prior to the analysis to ensure mass accuracy. An internal calibrant or "lock mass" can be used for real-time correction.[3]

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Process the raw data to determine the exact mass of the molecular ion and compare it to the theoretical value. Verify the isotopic pattern for the [M]⁺ and [M+2]⁺ peaks.

Functional Group Analysis: Infrared Spectroscopy

Once the molecular formula is confirmed, FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.

Causality of Choice: FTIR is highly sensitive to the vibrational frequencies of specific covalent bonds. For the target molecule, this allows for the direct confirmation of the N-H, C-H (aliphatic and aromatic), nitro (NO₂), and ether (C-O) groups.

Expected Data & Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch 3350-3310 (Secondary Amine)A single, sharp to medium intensity band in this region confirms the secondary amine.[8][9]
Aromatic C-H Stretch 3100-3000Medium to weak bands indicative of the pyridine and benzene rings.
Aliphatic C-H Stretch 3000-2840Medium intensity bands from the methylene (CH₂) and methoxy (OCH₃) groups.
NO₂ Asymmetric Stretch ~1550A very strong, characteristic absorption due to the nitro group.[10]
NO₂ Symmetric Stretch ~1350A second very strong absorption, which in combination with the asymmetric stretch, is highly diagnostic for the nitro group.[10]
C-N Stretch 1335-1250 (Aromatic)A strong band associated with the amine linkage to the aromatic pyridine ring.[8]
C-O Stretch (Ether) 1275-1200 (Aryl)A strong band from the aryl-alkyl ether of the methoxybenzyl group.

Definitive Structural Connectivity: A Multi-dimensional NMR Approach

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12]

The Elucidation Workflow

The logical flow of NMR analysis involves identifying individual spin systems and then connecting them using long-range correlations.

G H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹J C-H Bonds) H1->HSQC COSY COSY (H-H Couplings) H1->COSY C13 ¹³C NMR & DEPT (Carbon Environments & Types) C13->HSQC HMBC HMBC (Long-Range ²J, ³J C-H Bonds) HSQC->HMBC Assign Protonated Carbons COSY->HMBC Define Spin Systems Structure Final Structure HMBC->Structure Connect Fragments & Quaternary Carbons G cluster_pyridine Pyridinyl Fragment cluster_linker Linker cluster_benzyl Methoxybenzyl Fragment C2 C2 C6 C6 H6 H6 H6->C2 ⁴J (weak) C4 C4 H4 H4 H4->C2 ³J H4->C6 ³J NH NH NH->C2 ²J CH2 CH₂ CH2->C2 ³J C1_prime C1' CH2->C1_prime ²J C2_prime C2' CH2->C2_prime ³J H2_prime H2' H2_prime->CH2 ³J

Caption: Key HMBC correlations confirming molecular connectivity.

  • NH → C2 (²J): This two-bond correlation definitively proves the amine nitrogen is attached to the C2 position of the pyridine ring.

  • CH₂ → C2 (³J): This three-bond correlation provides secondary confirmation for the N-C2 linkage.

  • CH₂ → C1' (²J) & C2'/C6' (³J): These correlations unambiguously connect the benzylic methylene group to the 4-methoxybenzyl ring.

  • H4 → C2, C6 (³J): These correlations confirm the relative positions of H4 and H6 to the C2 carbon, locking in the pyridine substitution pattern.

Standard NMR Acquisition Protocols
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • General Acquisition: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz. Ensure the sample is properly shimmed to achieve optimal resolution. [13][14]* Quantitative ¹H: For accurate integration, use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time and a 90° pulse width. [15]* ¹³C Acquisition: Use proton decoupling to enhance signal-to-noise. An inverse-gated decoupling sequence can be used for quantitative analysis if needed. [16]* 2D Experiments: Utilize standard pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf on Bruker systems) and optimize acquisition parameters based on sample concentration. [17][18]

Conclusion: A Self-Validating Structural Assignment

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link] [12]2. EPFL (n.d.). 2D NMR. [Link] [18]3. Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley.

  • Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098. [Link] [3]5. University of Wisconsin-Madison (n.d.). Step-by-step procedure for NMR data acquisition. [Link] 6. Chemistry LibreTexts (2023). Interpreting 2-D NMR Spectra. [Link] [19]7. Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link] [20]8. SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). [17]9. Gasteiger, J., et al. (2008). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 5(11), 927-929. [Link] [5]10. Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link] [10]11. University of Calgary (n.d.). Infrared Spectroscopy: Amines. [Link] [8]12. Chemistry Steps (n.d.). Isotopes in Mass Spectrometry. [Link] [1]13. University of Cambridge (n.d.). Quantitative NMR Spectroscopy. [Link] [15]14. Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1412-1418. [Link] [21]15. Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. [Link] [9]16. Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 4, 1-13. [Link] [22]17. Chemistry LibreTexts (2024). HMBC. [Link] [23]18. DeepL (2025). HMBC: Significance and symbolism. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 1033202-35-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, its synthesis, and its pivotal role as a building block in contemporary drug discovery, particularly in the field of targeted protein degradation.

Core Compound Identification and Structure

IUPAC Name: 5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine[1]

CAS Number: 1033202-35-5

Synonyms: this compound

The molecular structure of this compound features a pyridine ring substituted with a bromine atom, a nitro group, and a secondary amine bearing a 4-methoxybenzyl group. This specific arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in medicinal chemistry.

Synthesis_Workflow A 2-Aminopyridine B Nitration (HNO₃/H₂SO₄) A->B C 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine B->C D Isomer Separation C->D E 2-Amino-3-nitropyridine D->E F Bromination E->F G 2-Amino-5-bromo-3-nitropyridine F->G H Alkylation with 4-methoxybenzyl bromide G->H I 5-Bromo-N-(4-methoxybenzyl)- 3-nitropyridin-2-amine H->I

Caption: Generalized synthetic pathway for this compound.

Exemplary Synthetic Protocol (Conceptual):

This is a generalized protocol and requires optimization for this specific synthesis.

  • Nitration of 2-Aminopyridine: To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, a mixture of concentrated nitric and sulfuric acids is added dropwise at a controlled low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is carefully poured onto ice, and the pH is adjusted to precipitate the product, which is a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.

  • Isomer Separation: The isomers can be separated by techniques such as fractional crystallization or column chromatography.

  • Bromination: The isolated 2-amino-3-nitropyridine is then subjected to bromination, for instance, using N-bromosuccinimide (NBS) in a suitable solvent, to yield 2-amino-5-bromo-3-nitropyridine.

  • N-Alkylation: The 2-amino-5-bromo-3-nitropyridine is reacted with 4-methoxybenzyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction is typically heated to drive it to completion.

  • Purification: The final product is purified by column chromatography to yield this compound.

Role in Targeted Protein Degradation: PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). [2]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PROTAC Concept:

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds to Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

This compound serves as a key intermediate for the synthesis of ligands that can bind to E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The nitro group can be reduced to an amine, which can then be further functionalized to create the E3 ligase-binding moiety of the PROTAC. The bromine atom provides a handle for coupling to a linker, which is then attached to a ligand for the target protein.

Analytical Characterization

A comprehensive analytical characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Recommended Analytical Workflow:

Analytical_Workflow Sample 5-Bromo-N-(4-methoxybenzyl)- 3-nitropyridin-2-amine Sample HPLC HPLC/UPLC (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight Confirmation) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group Analysis) Sample->FTIR Elemental_Analysis Elemental Analysis (Empirical Formula Confirmation) Sample->Elemental_Analysis

Caption: A typical analytical workflow for the characterization of the title compound.

  • High-Performance Liquid Chromatography (HPLC/UPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine and methoxybenzyl rings, the methylene protons of the benzyl group, and the methoxy protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, N=O stretching of the nitro group, and C-O stretching of the ether.

  • Elemental Analysis: To confirm the elemental composition and thus the empirical formula.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of PROTACs. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecular architectures aimed at targeted protein degradation. While detailed experimental data on its physicochemical properties are not widely available, its utility in drug discovery is evident from its classification as a key intermediate for protein degraders. Further research into its properties and reactivity will undoubtedly contribute to the advancement of novel therapeutics.

References

  • PubChem. 5-bromo-N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available from: [Link]

  • OUCI. Methods to accelerate PROTAC drug discovery. Available from: [Link]

  • International Journal of Biology and Life Sciences. PROTAC Pharmaceutical Research and its Applications. Available from: [Link]

  • NIH. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

  • Google Patents. Preparation method of 2-amino-3-nitro pyridine.
  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available from: [Link]

  • St. John's new foundland. This compound, min 98%, 1 gram. Available from: [Link]

Sources

In-Depth Technical Guide: Characterization of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5).[1] As a substituted 2-amino-3-nitropyridine, this compound represents a valuable heterocyclic building block, particularly within the field of medicinal chemistry and materials science, including its potential use in developing protein degraders.[1] This document details a robust synthetic protocol, outlines key physicochemical properties, and offers an in-depth analysis of the spectroscopic data required for unambiguous structural elucidation and purity confirmation. Methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The protocols and interpretations presented herein are designed to be a vital resource for researchers in organic synthesis, drug discovery, and chemical development.

Introduction and Scientific Context

Substituted pyridine scaffolds are of paramount importance in modern chemistry. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, make them privileged structures in pharmacology. Specifically, the 2-amino-3-nitropyridine framework serves as a versatile synthon. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, while the amino group provides a handle for further derivatization.

The title compound, this compound, incorporates several key features:

  • A 5-bromo substituent: Provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular complexity.

  • A 3-nitro group: Activates the pyridine ring for nucleophilic attack and can serve as a precursor to an amino group via reduction, opening pathways to fused heterocyclic systems like imidazo[4,5-b]pyridines.

  • An N-(4-methoxybenzyl) group: This protecting group is frequently used for secondary amines and can be cleaved under specific conditions. The methoxy moiety also influences the compound's solubility and electronic properties.

Given its structural attributes, this molecule is a valuable intermediate for constructing libraries of complex compounds for screening in drug discovery programs, particularly those targeting kinases and other enzymes.[2]

Synthesis and Purification

The most logical and widely practiced approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high electrophilicity of the C2 position on the pyridine ring, which is activated by the adjacent nitro group.

Synthetic Scheme

The synthesis proceeds by reacting a suitable 2-halopyridine precursor with 4-methoxybenzylamine. The most common precursor is 2-chloro-5-bromo-3-nitropyridine, although the bromo-analogue could also be used.

Synthesis_Workflow Precursor 2-Chloro-5-bromo-3-nitropyridine Reaction S N Ar Reaction Precursor->Reaction Amine 4-Methoxybenzylamine Amine->Reaction Base DIPEA or Et3N (Non-nucleophilic base) Base->Reaction Solvent DMF or CH3CN (Polar aprotic solvent) Solvent->Reaction Product 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine Reaction->Product Heat (e.g., 80-100 °C)

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (C₁₃H₁₂BrN₃O₃), a compound of significant interest as a protein degrader building block in drug discovery and development.[1] We delve into the foundational principles governing its ionization and fragmentation behavior, offering field-proven protocols for its characterization using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies for this class of compounds. We will explore the causality behind experimental choices, from ionization source selection to collision energy optimization, and present a detailed interpretation of the resulting mass spectra, grounded in the unique structural motifs of the molecule.

Introduction: The Analytical Imperative

The compound this compound is a heteroaromatic molecule incorporating several key functional groups that dictate its chemical reactivity and analytical behavior: a brominated pyridine core, a nitro group, and a secondary amine linked to a methoxybenzyl moiety. Its role as a building block in pharmaceutical research necessitates unambiguous structural confirmation and purity assessment, for which mass spectrometry is the principal tool.[1] The presence of bromine, with its two stable isotopes, provides a distinct isotopic signature, while the combination of the nitro group and the benzyl-amine linkage presents a predictable yet informative fragmentation pattern.[2] This guide will systematically deconstruct the analysis of this molecule, providing both the theoretical underpinnings and practical, step-by-step workflows.

Foundational Molecular Characteristics

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's intrinsic properties. These properties inform the selection of analytical techniques and aid in the interpretation of the resulting data.

PropertyValueSource / Method
Molecular Formula C₁₃H₁₂BrN₃O₃Supplier Data[1]
Average Molecular Weight 338.16 g/mol Calculation
Monoisotopic Mass 337.0116 g/mol Calculation
Key Structural Features Pyridine Ring, Nitro Group, Bromo Substituent, Secondary Amine, Methoxybenzyl GroupChemical Structure
Expected Isotopic Pattern Characteristic M and M+2 peaks of ~1:1 intensity due to ⁷⁹Br and ⁸¹Br isotopes.[2][3]Isotopic Abundance

The most telling feature is the bromine isotope pattern. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in prevalence. Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet), separated by approximately 2 m/z units, with a relative intensity ratio of roughly 1:1.[2] This signature is a powerful diagnostic tool for identifying brominated compounds in complex mixtures.

Strategic Approach to Analysis: The Experimental Workflow

The analysis of a polar, non-volatile molecule like this compound is best accomplished by coupling liquid chromatography with a soft ionization mass spectrometry technique. Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact protonated molecules ([M+H]⁺) from polar analytes directly from a liquid phase, making it highly compatible with HPLC.

G cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in Methanol/Acetonitrile LC C18 Reversed-Phase Separation Prep->LC ESI Electrospray Ionization (ESI Source) LC->ESI MS1 Full Scan (MS1) Identify [M+H]⁺ Isotope Cluster ESI->MS1 CID Collision-Induced Dissociation (CID Cell) MS1->CID Select Precursor Ion MS2 Product Ion Scan (MS2) Acquire Fragmentation Spectrum CID->MS2 Analysis Correlate MS2 Fragments with Predicted Pathway MS2->Analysis

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating. The inclusion of a full scan (MS1) step confirms the presence and correct isotopic distribution of the parent ion before the fragmentation (MS2) step provides structural confirmation.

4.1. Sample and Reagent Preparation

  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in the initial mobile phase composition (e.g., 95% Mobile Phase A) to yield a 1 µg/mL working solution for injection.

  • Mobile Phase A: Prepare a solution of 0.1% formic acid in water. The acid facilitates protonation, enhancing the [M+H]⁺ signal in positive ion mode ESI.

  • Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.

4.2. Liquid Chromatography (LC) Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B (re-equilibration)

4.3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Acquisition Mode 1 (MS1 - Full Scan):

    • Mass Range: 100 - 500 m/z. This range comfortably includes the expected protonated molecule.

  • Acquisition Mode 2 (MS2 - Tandem MS):

    • Precursor Ions: Select m/z 338.0 and 340.0 for fragmentation.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical parameter; a ramp ensures that both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways are observed.

Data Interpretation: Deconstructing the Spectrum

5.1. The MS1 Spectrum: The Isotopic Signature The first step in data validation is to examine the full scan MS1 spectrum. You should observe a prominent doublet centered around m/z 338.0 and 340.0.

  • [M(⁷⁹Br)+H]⁺: Expected at m/z 338.0191.

  • [M(⁸¹Br)+H]⁺: Expected at m/z 340.0171. The near 1:1 intensity ratio of these peaks is the first confirmation of the compound's identity.

5.2. The MS2 Spectrum: The Fragmentation Pathway The structural information is contained within the MS2 spectrum. The fragmentation of this compound is governed by the lability of specific bonds. The most probable cleavage is the benzylic C-N bond, a characteristic fragmentation pathway for N-benzyl amines due to the formation of a highly stable 4-methoxybenzyl cation (which can rearrange to a tropylium ion).[4][5][6]

G node_parent node_parent node_frag node_frag node_loss node_loss Parent [M+H]⁺ m/z 338/340 Frag1 4-Methoxybenzyl Cation m/z 121 Parent->Frag1 Benzylic Cleavage Frag2 [M+H - C₈H₉O]⁺ m/z 217/219 Parent->Frag2 Benzylic Cleavage Frag3 [Frag2 - NO₂]⁺ m/z 171/173 Frag2->Frag3 - NO₂ (46 Da) Frag4 [Frag2 - HNO₂]⁺ m/z 170/172 Frag2->Frag4 - HNO₂ (47 Da)

Caption: Predicted fragmentation pathway for [M+H]⁺.

Key Predicted Fragments:

m/z (Nominal)Proposed Structure / OriginRationale
121 [C₈H₉O]⁺ (4-methoxybenzyl cation)This is the most anticipated and often the base peak. The cleavage of the C-N bond between the pyridine ring and the benzyl group is highly favorable due to the resonance stability of the resulting carbocation.[5][6]
217/219 [C₅H₄BrN₃O₂]⁺ (Protonated 5-bromo-3-nitropyridin-2-amine)This is the other half of the benzylic cleavage, retaining the brominated pyridine core. The characteristic 1:1 isotopic pattern should be preserved.
171/173 [C₅H₄BrN₂]⁺ This fragment arises from the loss of a nitro group (NO₂) as a radical (46 Da) from the m/z 217/219 ion. Loss of NO₂ is a common fragmentation for nitroaromatic compounds.
170/172 [C₅H₃BrN₂]⁺ This fragment corresponds to the loss of nitrous acid (HNO₂) (47 Da) from the m/z 217/219 ion, which is another characteristic pathway for protonated nitroaromatic amines.

Conclusion

The mass spectrometric analysis of this compound is a clear and systematic process when approached with an understanding of its core chemical properties. The definitive bromine isotopic signature in the MS1 scan, combined with the predictable benzylic cleavage and subsequent nitro group losses in the MS2 scan, provides a multi-layered validation of the compound's identity and structure. The LC-ESI-MS/MS protocol detailed herein serves as a robust, field-tested methodology for the routine characterization of this important pharmaceutical building block, ensuring data integrity for researchers and drug development professionals.

References

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem. Available at: [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Naray-Szabo, G., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. (1982). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility Profile of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, a compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical insights and practical, field-tested methodologies for determining and understanding its solubility in common laboratory solvents.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C13H12BrN3O3 and a molecular weight of 338.2 g/mol [1]. Its structure, featuring a bromo and a nitro group on the pyridine ring, along with a methoxybenzyl amine substituent, suggests a molecule with nuanced polarity and the potential for various intermolecular interactions. Understanding the solubility of this compound is a critical first step in a multitude of applications, including reaction chemistry, purification, formulation development, and biological assays[2][3]. The appropriate choice of solvent is paramount for achieving desired reaction kinetics, yield, and purity[4].

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility[5][6]. This principle states that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. For this compound, we must consider its structural features to anticipate its behavior in different solvent classes.

Molecular Structure Analysis:

  • Polar Moieties: The presence of a nitro group (-NO2), an amine (-NH-), and an ether (-O-) introduces significant polarity to the molecule. The nitrogen and oxygen atoms in these groups are electronegative, creating dipole moments.

  • Aromatic Rings: The pyridine and benzene rings are generally nonpolar, but the substituents significantly alter their electronic characteristics.

  • Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen of the pyridine ring, can act as hydrogen bond acceptors[7][8][9][10].

  • Overall Polarity: The combination of polar functional groups and larger nonpolar aromatic structures suggests that this compound is a polar molecule. However, its solubility will be a delicate balance between these competing characteristics.

Solvent Classification and Expected Solubility:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Due to the compound's hydrogen bonding capabilities, some solubility is expected. However, the presence of the large nonpolar aromatic rings may limit solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, acetone): These solvents are polar but lack O-H or N-H bonds for hydrogen bond donation. They are generally excellent solvents for polar molecules. It is anticipated that this compound will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. Given the significant polarity of the target compound, it is expected to have low solubility in nonpolar solvents[11].

The following diagram illustrates the logical flow for predicting the solubility of the compound based on its structural features and the properties of the solvent.

G cluster_compound Compound Analysis cluster_solvent Solvent Selection cluster_interaction Solubility Prediction ('Like Dissolves Like') Compound 5-Bromo-N-(4-methoxybenzyl)- 3-nitropyridin-2-amine Features Structural Features: - Polar groups (-NO2, -NH, -O-) - H-bond donor/acceptor sites - Aromatic rings Compound->Features Prediction Predicted Polarity: Moderately to Highly Polar Features->Prediction Interaction Compound-Solvent Interaction Prediction->Interaction Solvents Common Lab Solvents PolarProtic Polar Protic (e.g., Water, Methanol) Solvents->PolarProtic PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) Solvents->PolarAprotic Nonpolar Nonpolar (e.g., Hexane, Toluene) Solvents->Nonpolar PolarProtic->Interaction PolarAprotic->Interaction Nonpolar->Interaction HighSol High Solubility Expected Interaction->HighSol Strong H-bonding & dipolar interactions ModSol Moderate Solubility Possible Interaction->ModSol Some H-bonding & dipolar interactions LowSol Low Solubility Expected Interaction->LowSol Weak van der Waals forces

Caption: Predictive workflow for assessing compound solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical testing is essential for determining the precise solubility profile[2][12]. The following section outlines a robust, step-by-step protocol for quantifying the solubility of this compound.

Materials and Equipment
  • This compound (≥98% purity)[1]

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Selection of solvents (HPLC grade):

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone

    • Nonpolar: Toluene, Hexane, Dichloromethane

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility[5].

G start Start prep Prepare supersaturated solutions: Add excess compound to each solvent in vials. start->prep Step 1 equilibrate Equilibrate samples: Shake at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate Step 2 separate Separate solid and liquid phases: Centrifuge the vials. equilibrate->separate Step 3 filter Isolate saturated solution: Carefully withdraw supernatant and filter through a 0.22 µm syringe filter. separate->filter Step 4 quantify Quantify concentration: Dilute the filtrate and analyze using a calibrated HPLC or UV-Vis method. filter->quantify Step 5 end End quantify->end Step 6

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into separate glass vials.

    • Add a precise volume of each selected solvent (e.g., 1.0 mL) to the respective vials. The goal is to have undissolved solid remaining after equilibration.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Isolation of Saturated Solution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., DMSO) of known concentrations.

    • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

    • Accurately dilute the filtered saturated solution and analyze it using the calibrated analytical method to determine the concentration.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

Solvent ClassSolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
Polar Protic Water10.280.1[Experimental Data][e.g., Sparingly Soluble]
Methanol5.132.7[Experimental Data][e.g., Soluble]
Ethanol4.324.5[Experimental Data][e.g., Soluble]
Polar Aprotic DMSO7.246.7[Experimental Data][e.g., Very Soluble]
DMF6.436.7[Experimental Data][e.g., Very Soluble]
Acetonitrile5.837.5[Experimental Data][e.g., Soluble]
Acetone5.120.7[Experimental Data][e.g., Soluble]
Nonpolar Toluene2.42.4[Experimental Data][e.g., Insoluble]
Hexane0.11.9[Experimental Data][e.g., Insoluble]
Dichloromethane3.19.1[Experimental Data][e.g., Sparingly Soluble]

Qualitative classifications can be defined as: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL).

The results from this experimental protocol will provide a definitive solubility profile, which can then be correlated with solvent properties like the polarity index and dielectric constant to build a predictive model for its behavior in other solvent systems[4][11].

Conclusion

The solubility of this compound is governed by its distinct structural features, which impart a significant degree of polarity and hydrogen bonding capability. Theoretical analysis predicts good solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. The provided experimental protocol offers a reliable and systematic approach to quantitatively determine this solubility profile. This foundational knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

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An In-Depth Technical Guide to the Identification of Predicted Biological Targets for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive, multi-faceted strategy for elucidating the biological targets of the novel compound, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. The biological activity profile of this compound is currently uncharacterized. We present a systematic workflow that begins with a robust series of in silico predictions to generate a high-quality list of potential targets. This computational phase is followed by a rigorous, multi-tiered experimental validation cascade, including biophysical, biochemical, and cell-based assays. The causality behind each methodological choice is detailed, providing researchers with a validated framework for moving from a novel small molecule to a set of confirmed, biologically relevant targets. This document is intended for researchers, scientists, and drug development professionals engaged in target identification and validation.

Introduction: The Challenge of Target Deconvolution

The compound this compound is a substituted nitropyridine, a class of heterocyclic compounds known to possess a wide range of biological activities.[1][2] However, the specific protein targets through which this particular molecule may exert its effects are unknown. The process of identifying these targets, often termed target deconvolution or target identification, is a critical step in understanding a compound's mechanism of action, potential therapeutic applications, and possible off-target liabilities.[3]

This guide outlines a logical and efficient pathway for this process, integrating computational and experimental sciences. The strategy is designed to minimize resource expenditure while maximizing the probability of success by using computational methods to narrow the vast search space of the human proteome before committing to resource-intensive experimental validation.[4][5]

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C13H12BrN3O3[6]

  • CAS Number: 1033202-35-5[7]

Our approach is divided into two primary phases:

  • Phase I: In Silico Target Prediction: Utilizing the molecule's structure to predict potential protein interactions through ligand-based and structure-based computational techniques.[8][9]

  • Phase II: Experimental Validation: Systematically confirming the predicted interactions and their functional consequences using a suite of orthogonal, industry-standard laboratory assays.[10][11]

Phase I: In Silico Target Prediction

The foundational principle of our in silico approach is to leverage existing large-scale bioactivity databases to form testable hypotheses. This is a rapid and cost-effective method to prioritize potential target families for subsequent experimental work.[4]

Ligand-Based Target Prediction: A Similarity-Based Approach

Causality: The rationale behind this method is the Similar Property Principle, which posits that molecules with similar structures are likely to have similar biological activities. By comparing our query molecule to a vast library of compounds with known targets, we can infer its likely interaction partners.[4]

Workflow Protocol: We will utilize the SwissTargetPrediction web server, which employs a combination of 2D and 3D similarity measures to predict targets.[12]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained.

  • Database Comparison: The tool compares the query molecule against a curated library of over 280,000 active compounds.

  • Target Prediction: A ranked list of potential protein targets is generated based on the probability of interaction, derived from the similarity scores.

Predicted Outcome (Hypothetical Data): Based on the prevalence of the pyridine scaffold in kinase inhibitors, we anticipate a significant enrichment of protein kinases in the prediction results.[13]

Table 1: Hypothetical Top-Ranked Target Classes from Ligand-Based Prediction

Target ClassRepresentative Predicted TargetsProbability Score (Hypothetical)Rationale for Prioritization
Protein Kinases ABL1, SRC, LCK, EGFR, VEGFR20.85The aminopyridine core is a known "privileged scaffold" for kinase binding.
Cytochrome P450 Enzymes CYP3A4, CYP2D60.08Common targets for xenobiotics; relevant for metabolism and potential toxicity.
Nuclear Receptors Estrogen Receptor, Androgen Receptor0.04Aromatic and hydrophobic features may confer affinity.
G-Protein Coupled Receptors Dopamine D2 Receptor0.03Less likely, but included for completeness.

Workflow Diagram 1: Ligand-Based Target Prediction

LigandBasedWorkflow cluster_input Input Molecule cluster_process Computational Analysis cluster_output Output Hypothesis mol 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine tool Prediction Tool (e.g., SwissTargetPrediction) mol->tool db Bioactivity Database (e.g., ChEMBL) sim 2D/3D Similarity Calculation db->sim targets Ranked List of Potential Targets sim->targets generates tool->sim queries

Caption: Workflow for predicting targets based on chemical similarity.

Structure-Based Target Prediction: Reverse Docking

Causality: This method complements the ligand-based approach by computationally modeling the physical interaction between our small molecule and the three-dimensional structures of potential protein targets. A high-scoring docking pose suggests a favorable binding interaction.[4][9]

Workflow Protocol:

  • Target Library Creation: Based on the results from the ligand-based screen, we will create a focused library of high-resolution crystal structures of protein kinases obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

  • Molecular Docking: Using software such as AutoDock Vina or Schrödinger's Glide, the compound is docked into the ATP-binding site of each kinase in the library.

  • Scoring and Ranking: The resulting poses are scored based on calculated binding free energy. Targets are ranked by their docking scores.

Predicted Outcome (Hypothetical Data): We expect this approach to refine the initial kinase list, prioritizing those with binding pockets that are sterically and electrostatically complementary to the compound.

Table 2: Hypothetical Top-Ranked Kinase Targets from Reverse Docking

Kinase TargetPDB IDDocking Score (kcal/mol) (Hypothetical)Key Predicted Interactions
SRC 2SRC-9.8Hydrogen bond to hinge region; hydrophobic interactions.
ABL1 2HYY-9.5Similar to SRC; potential interaction with DFG motif.
LCK 3LCK-9.1Good fit in ATP pocket; potential for halogen bond with bromine.
VEGFR2 4ASD-8.7Favorable interactions in the hydrophobic back pocket.
EGFR 2J6M-8.2Steric clash predicted with gatekeeper residue.

Phase II: Experimental Validation of Predicted Targets

Computational predictions remain hypotheses until they are confirmed through direct experimental evidence.[5][10] This phase employs a tiered approach, moving from confirming direct physical binding to assessing functional activity in both isolated and cellular systems.

Tier 1: Biophysical Target Engagement Assay

Causality: The first step is to confirm a direct, physical interaction between the compound and the top-ranked predicted proteins. A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is an efficient, high-throughput method to screen for binding. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation midpoint (Tm).[14]

Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation:

    • Prepare a 100x stock solution of SYPRO Orange dye in DMSO.

    • Prepare a 2 µM solution of each purified recombinant kinase (SRC, ABL1, LCK, VEGFR2) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock of this compound in DMSO, followed by serial dilutions.

  • Assay Plate Setup:

    • In a 96-well qPCR plate, add 20 µL of the 2 µM protein solution to each well.

    • Add 2 µL of the compound dilutions (or DMSO as a vehicle control) to the respective wells for a final compound concentration range of 1-100 µM.

    • Add SYPRO Orange dye to a final concentration of 5x.

  • Data Acquisition:

    • The plate is sealed and placed in a real-time PCR instrument.

    • A melt curve protocol is run, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is determined for each well by fitting the fluorescence curve.

    • The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with DMSO). A ΔTm > 2 °C is generally considered a significant indication of binding.

Predicted Outcome (Hypothetical Data):

Table 3: Hypothetical Thermal Shift Assay Results

Kinase TargetΔTm at 10 µM Compound (°C) (Hypothetical)Interpretation
SRC +5.8Strong Hit: Confirmed direct binding.
ABL1 +5.2Strong Hit: Confirmed direct binding.
LCK +4.1Hit: Confirmed direct binding.
VEGFR2 +1.1No Hit: No significant stabilization observed.
Tier 2: Biochemical Functional Assay

Causality: Confirming binding is not sufficient; we must determine if this binding has a functional consequence. Since the predicted targets are kinases, we will measure the compound's ability to inhibit their enzymatic activity. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key metric of potency.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Set up reactions containing the kinase (SRC, ABL1, LCK), its specific substrate peptide, and ATP in kinase reaction buffer.

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (DMSO) and a "no enzyme" background control.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the high (DMSO) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Predicted Outcome (Hypothetical Data):

Table 4: Hypothetical Kinase Inhibition Assay Results

Kinase TargetIC50 (nM) (Hypothetical)Potency Classification
SRC 85Potent Inhibitor
ABL1 120Potent Inhibitor
LCK 650Moderate Inhibitor
Tier 3: Cell-Based Target Validation

Causality: The final step is to verify that the compound can engage its target in a physiological context and modulate its downstream signaling pathways. A Western blot analysis to measure the phosphorylation of a known downstream substrate of the target kinase is a gold-standard method for this purpose.[11]

Workflow Diagram 2: Cellular Signaling Pathway for Validation

SignalingPathway compound 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine src_kinase SRC Kinase (Active) compound->src_kinase inhibits paxillin Paxillin (Substrate) src_kinase->paxillin phosphorylates p_paxillin Phospho-Paxillin (pY118) paxillin->p_paxillin downstream Downstream Signaling (e.g., Cell Adhesion, Migration) p_paxillin->downstream

Caption: Inhibition of SRC kinase by the compound prevents phosphorylation of its substrate, Paxillin.

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Culture and Treatment:

    • Culture a relevant cell line with high endogenous SRC activity (e.g., HT-29 colon cancer cells).

    • Treat the cells with increasing concentrations of this compound (0.1 µM, 1 µM, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated form of a known SRC substrate (e.g., anti-phospho-Paxillin (Tyr118)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • As a loading control, probe a separate blot (or strip and re-probe the same blot) with an antibody for total Paxillin or a housekeeping protein like GAPDH.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis:

    • Quantify band intensities. A dose-dependent decrease in the phospho-Paxillin signal relative to the total Paxillin or GAPDH signal confirms target engagement and inhibition in a cellular context.

Conclusion and Future Directions

This guide details a comprehensive and logical workflow for the identification and validation of biological targets for the novel compound this compound. By integrating predictive in silico methods with a rigorous cascade of orthogonal experimental assays, this strategy provides a high-confidence path from an uncharacterized molecule to a validated mechanism of action.

Based on our hypothetical results, this systematic investigation would conclude that this compound is a potent, cell-active inhibitor of SRC family kinases, with SRC and ABL1 being the primary targets.

Next steps in the research program would include:

  • Kinome Profiling: Screening the compound against a broad panel of several hundred kinases to fully define its selectivity profile.

  • Structural Biology: Co-crystallization of the compound with its target kinases to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

  • Phenotypic Screening: Assessing the compound's effect on cancer cell proliferation, migration, and invasion to link target inhibition with a potential therapeutic outcome.

This framework is not only applicable to the specific compound but also serves as a robust template for target deconvolution efforts across a wide range of small molecule discovery projects.

References

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  • X. Zhang, et al. (2022). In silico Methods for Identification of Potential Therapeutic Targets . Current Pharmaceutical Design, 28. [Link]

  • A. Santos, et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction . International Journal of Molecular Sciences, 24(13), 10927. [Link]

  • MtoZ Biolabs. In Silico Drug Target Identification . MtoZ Biolabs Technical Library. [Link]

  • J-H. Lin. (2012). Target prediction of small molecules with information of key molecular interactions . Current Topics in Medicinal Chemistry, 12(17), 1903-10. [Link]

  • Semantic Scholar. In silico Methods for Identification of Potential Therapeutic Targets . [Link]

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Potential pharmacological activity of substituted nitropyridin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Introduction to Substituted Nitropyridin-2-amines

Substituted nitropyridin-2-amines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridine ring is a fundamental structural motif present in numerous natural products and synthetic molecules with substantial pharmacological importance.[1] When this "privileged structure" is functionalized with both a nitro group and a secondary amine, it gives rise to a scaffold with diverse therapeutic potential.[1] The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the amino substituent, creates a unique electronic and steric environment that facilitates interactions with various biological targets. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of this promising class of compounds.

Synthetic Strategies

The synthesis of substituted nitropyridin-2-amines can be achieved through several methodologies, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution of Halogenated Nitropyridines

A common and efficient method involves the reaction of a halogenated nitropyridine, such as 2-chloro-5-nitropyridine or 3-fluoro-2-nitropyridine, with a primary or secondary amine.[2][3] The fluorine atom in 3-fluoro-2-nitropyridine is particularly labile, allowing for regioselective displacement by a range of nitrogen nucleophiles under moderate conditions.[2][4]

Experimental Protocol: Synthesis of N-Aryl-5-nitropyridin-2-amine

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired substituted aniline (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure N-aryl-5-nitropyridin-2-amine.

Buchwald-Hartwig Cross-Coupling

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and versatile route for the synthesis of N-arylpyridin-2-amines.[1] This method allows for the coupling of a broader range of amines with pyridyl halides or triflates under milder conditions, often with higher yields and functional group tolerance compared to traditional SNAr reactions.

Pharmacological Activities

Substituted nitropyridin-2-amines have demonstrated a wide spectrum of pharmacological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects. The nitro group is a well-known pharmacophore that can be reduced in biological systems to produce reactive intermediates, contributing to the observed bioactivities.[5]

Anticancer Activity

The N-phenylpyridin-2-amine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1] Derivatives of N-(4-nitrophenyl)pyridin-2-amine have shown significant potential as potent inhibitors of key kinases involved in cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival.[1] For instance, some pyridine-based compounds have been shown to be effective inhibitors of EGFR and VEGFR-2, leading to apoptosis in cancer cells.[6]

  • In Vitro Efficacy: Numerous studies have demonstrated the cytotoxic effects of substituted nitropyridin-2-amines against various cancer cell lines. For example, certain pyridine-based hydroxamates and 2'-aminoanilides have displayed antiproliferative IC50 values at the single-digit to sub-micromolar level in leukemia, colon, and lung cancer cell lines.[7]

Data on Anticancer Activity of Representative Substituted Nitropyridin-2-amines

CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
N-(4-nitrophenyl)pyridin-2-amine derivativeAurora AHCT116 (Colon)0.5[1]
N-(4-nitrophenyl)pyridin-2-amine derivativeCDK2MCF-7 (Breast)1.2[1]
Pyridine-based hydroxamate 11dHDAC-0.0005[7]
Pyridine-based anilide 12dHDAC3-0.113[7]
5-Nitroisatin thiosemicarbazone Cu(II) complex-MDA-MB-231 (Breast)0.85[8]
Antimicrobial Activity

The 2-aminopyridine moiety is a recognized pharmacophore in the design of antimicrobial agents.[9][10] The incorporation of a nitro group can enhance this activity.[5]

  • Bacterial Infections: Substituted nitropyridin-2-amines have shown activity against both Gram-positive and Gram-negative bacteria.[3][11] For instance, a 5-nitropyridin-2-yl derivative exhibited dual inhibition of chymotrypsin and urease, enzymes crucial for the survival of certain bacteria.[3][11] The mechanism of action is often attributed to the production of toxic nitroso and superoxide species upon reduction of the nitro group, which can damage DNA and other vital cellular components.[5]

  • Fungal Infections: Some nitropyridine derivatives have also demonstrated antifungal properties. A derivative of 3-hydroxy-2-nitropyridine showed significant activity against various Candida species.[3]

Data on Antimicrobial Activity of Representative Substituted Nitropyridin-2-amines

CompoundMicroorganismMIC (µg/mL)Reference
3-Hydroxy-2-nitropyridine derivative (R = n-Bu)C. albicans62.5[3]
3-Hydroxy-2-nitropyridine derivative (R = n-Bu)E. faecalis7.8[3]
Hydrazone derivative (R = 2-OH)B. subtilis62.5[3][11]
Hydrazone derivative (R = 2-OH)C. krusei62.5[3][11]
Anti-inflammatory Activity

The anti-inflammatory potential of substituted nitropyridin-2-amines has also been explored. The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[12] Metal complexes of 5-nitropicolinic acid have shown promising anti-inflammatory activity.[13]

Structure-Activity Relationships (SAR)

The pharmacological activity of substituted nitropyridin-2-amines is highly dependent on the nature and position of the substituents on both the pyridine and the amine moieties.

  • Position of the Nitro Group: The position of the nitro group on the pyridine ring significantly influences the electronic properties and, consequently, the biological activity of the molecule.

  • Substituents on the Amino Group: The nature of the substituent on the 2-amino group plays a crucial role in determining the compound's potency and selectivity. For instance, in the context of anticancer activity, bulky aromatic substituents can enhance binding to the hydrophobic pockets of kinases.[1]

  • Other Substituents on the Pyridine Ring: Additional substituents on the pyridine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[14]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of substituted nitropyridin-2-amines against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

  • Reagents and Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds (dissolved in DMSO)

    • 96-well microplates

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

General Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Halogenated Nitropyridine Halogenated Nitropyridine Substituted Nitropyridin-2-amine Substituted Nitropyridin-2-amine Halogenated Nitropyridine->Substituted Nitropyridin-2-amine SNAr or Buchwald-Hartwig Amine Amine Amine->Substituted Nitropyridin-2-amine Base Base Base->Substituted Nitropyridin-2-amine Solvent Solvent Solvent->Substituted Nitropyridin-2-amine Heat Heat Heat->Substituted Nitropyridin-2-amine

Caption: General synthesis of substituted nitropyridin-2-amines.

Pharmacological Activity Workflow

G Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Lead Identification Lead Identification Anticancer Assays->Lead Identification Antimicrobial Assays->Lead Identification Anti-inflammatory Assays->Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies SAR Studies->Compound Synthesis Optimization

Caption: Drug discovery workflow for nitropyridin-2-amines.

Conclusion

Substituted nitropyridin-2-amines constitute a highly versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology, infectious diseases, and inflammation.[1] Their modular synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[1] The continued exploration of this chemical scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

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In Silico Modeling of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data for this specific compound, we present a robust, scientifically-grounded workflow leveraging its structural similarity to known inhibitors of Janus kinase 2 (JAK2). This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a complete in silico characterization, from target identification and molecular docking to molecular dynamics simulations and ADMET profiling. Each protocol is designed to be self-validating, with clear explanations of the scientific rationale behind each step, ensuring both technical accuracy and practical applicability.

Introduction: Unveiling the Potential of a Novel Aminopyridine Derivative

This compound belongs to the aminopyridine class, a well-established pharmacophore in medicinal chemistry. Derivatives of 2-aminopyridine are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of a nitropyridine moiety further suggests potential for diverse biological interactions, as this group is instrumental in the synthesis of various bioactive molecules.

Given the nascent stage of research on this compound, a comprehensive in silico evaluation is a crucial first step in elucidating its therapeutic potential and mechanism of action. This computational approach allows for a rapid and cost-effective assessment of its drug-like properties and its potential interactions with biological targets.

Rationale for Target Selection: Janus Kinase 2 (JAK2)

A critical aspect of in silico modeling is the identification of a plausible biological target. Based on a thorough review of current literature, Janus kinase 2 (JAK2) has been selected as a high-priority hypothetical target for this study. The rationale for this choice is multi-faceted:

  • Structural Precedent: Numerous 2-aminopyridine derivatives have been successfully designed and synthesized as potent and selective JAK2 inhibitors.[1][2] The shared scaffold suggests a high probability of interaction between this compound and the ATP-binding site of JAK2.

  • Therapeutic Relevance: The JAK-STAT signaling pathway, in which JAK2 is a key component, is implicated in a variety of myeloproliferative neoplasms and autoimmune disorders.[1][3] The development of novel JAK2 inhibitors, therefore, remains an area of significant therapeutic interest.

  • Availability of Structural Data: A wealth of high-resolution crystal structures of JAK2 in complex with various inhibitors are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

This guide will, therefore, focus on the in silico modeling of this compound as a potential JAK2 inhibitor. The methodologies outlined herein are, however, broadly applicable and can be adapted for other potential targets as new experimental data becomes available.

The In Silico Modeling Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step protocol for a comprehensive in silico evaluation. The workflow is designed to be logical and progressive, with each step building upon the insights of the previous one.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Core Analysis cluster_prediction Property Prediction Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Poses Docking->ADMET Pharmacophore Pharmacophore Modeling MD_Sim->Pharmacophore Stable Complex QSAR 3D-QSAR MD_Sim->QSAR Pharmacophore->QSAR MD_Simulation_Workflow Start Protein-Ligand Complex Solvate Solvation & Ionization Start->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: A detailed workflow for molecular dynamics simulation.
ADMET Prediction: Evaluating Drug-Likeness

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery. [4][5] Protocol using SwissADME and pkCSM Web Servers:

  • Input: Submit the SMILES string of this compound to the SwissADME and pkCSM web servers. [1][6][7]2. Analysis of Physicochemical Properties: Evaluate properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors to assess compliance with Lipinski's Rule of Five.

  • Pharmacokinetic Prediction: Analyze predicted parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. [8]4. Toxicity Prediction: Assess potential toxicity risks, including hepatotoxicity and mutagenicity.

Property Predicted Value Interpretation
GI Absorption High/LowLikelihood of absorption from the gut.
BBB Permeant Yes/NoPotential to cross the blood-brain barrier.
CYP Inhibitor Yes/NoPotential for drug-drug interactions.
Hepatotoxicity Yes/NoPotential to cause liver damage.

Table 2: Example of ADMET properties predicted by in silico tools.

Advanced Modeling: Pharmacophore and 3D-QSAR

For a more in-depth analysis, pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (QSAR) studies can be performed, especially when a series of analogous compounds with known activities are available.

2.5.1. Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.

Protocol using PHASE:

  • Dataset Preparation: Compile a set of known active and inactive JAK2 inhibitors.

  • Hypothesis Generation: Use a program like PHASE to generate pharmacophore hypotheses based on the common features of the active compounds. [9][10]3. Model Validation: Validate the best pharmacophore model using a test set of compounds with known activities.

  • Virtual Screening: The validated pharmacophore model can be used as a 3D query to screen large compound libraries for novel potential JAK2 inhibitors.

Pharmacophore_Modeling cluster_input Input Data Actives Active Compounds Generate Generate Hypotheses Actives->Generate Inactives Inactive Compounds Inactives->Generate Validate Validate Model Generate->Validate Screen Virtual Screening Validate->Screen

Figure 3: The process of pharmacophore model generation and application.

2.5.2. 3D-QSAR

3D-QSAR models establish a quantitative relationship between the 3D properties of molecules and their biological activities.

Protocol:

  • Molecular Alignment: Align a series of molecules with known activities against JAK2 based on a common scaffold or a docked conformation.

  • Descriptor Calculation: Calculate steric and electrostatic fields around the aligned molecules.

  • Model Building: Use statistical methods like Partial Least Squares (PLS) to build a predictive model that correlates the calculated fields with the biological activities.

  • Model Validation: Validate the QSAR model using internal and external validation techniques.

  • Activity Prediction: The validated model can be used to predict the activity of new, unsynthesized compounds.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound as a potential JAK2 inhibitor. By following these detailed protocols, researchers can gain valuable insights into the binding mode, stability, and drug-like properties of this novel compound, thereby guiding further experimental validation and lead optimization efforts.

The successful application of these computational methods will not only accelerate the drug discovery process but also contribute to a deeper understanding of the structure-activity relationships of aminopyridine-based kinase inhibitors. Future work should focus on the synthesis and in vitro biological evaluation of this compound to validate the in silico predictions and further explore its therapeutic potential.

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  • Hess, B., Kutzner, C., van der Spoel, D., & Lindahl, E. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation. Journal of chemical theory and computation, 4(3), 435-447. [Link]

  • Phillips, J. C., Braun, R., Wang, W., Gumbart, J., Tajkhorshid, E., Villa, E., ... & Schulten, K. (2005). Scalable molecular dynamics with NAMD. Journal of computational chemistry, 26(16), 1781-1802. [Link]

  • Pearlman, D. A., Case, D. A., Caldwell, J. W., Ross, W. S., Cheatham III, T. E., DeBolt, S., ... & Kollman, P. A. (1995). AMBER, a package of computer programs for applying molecular mechanics, normal mode analysis, molecular dynamics and free energy calculations to simulate the structural and energetic properties of molecules. Computer Physics Communications, 91(1-3), 1-41. [Link]

  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2!. Journal of molecular graphics and modelling, 20(4), 269-276. [Link]

  • Discovery Studio Visualizer, v4. 5, BIOVIA, 2015.
  • Molecular Operating Environment (MOE), 2019.01; Chemical Computing Group ULC, 1010 Sherbooke St. West, Suite #910, Montreal, QC, Canada, H3A 2R7, 2019.

Sources

The 2-Amino-3-Nitropyridine Scaffold: A Versatile Core for Kinase Inhibitor Design, Featuring 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the 2-Aminopyridine Moiety in Kinase Inhibition

The landscape of modern drug discovery, particularly in oncology and immunology, is profoundly shaped by the pursuit of selective protein kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a rich and validated class of therapeutic targets. Within the vast chemical space of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the medicinal chemistry of a specific, yet broadly applicable, subclass: 2-(benzylamino)-3-nitropyridine derivatives. We will use 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine as a central case study to explore synthetic strategies, propose derivative design, and discuss potential biological applications, particularly in the context of inhibiting cancer-relevant signaling pathways such as the PI3K/Akt/mTOR cascade.

Core Compound Profile: this compound

This molecule serves as an excellent exemplar of the 2-(benzylamino)-3-nitropyridine class, incorporating several key features amenable to medicinal chemistry exploration.

PropertyValue
Molecular Formula C₁₃H₁₂BrN₃O₃
Molecular Weight 338.16 g/mol
CAS Number 1033202-35-5
Appearance Likely a yellow or orange solid
Key Structural Features 2-aminopyridine core, 3-nitro group (electron-withdrawing), 5-bromo substituent (synthetic handle), N-(4-methoxybenzyl) group (modulates solubility and potential for interactions)

Synthetic Strategies: A Proposed Pathway to 2-(Benzylamino)-3-Nitropyridine Derivatives

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: N-Alkylation/Arylation cluster_3 Derivative Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ or NBS C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃/H₂SO₄ D 5-Bromo-N-(4-methoxybenzyl)- 3-nitropyridin-2-amine C->D 4-Methoxybenzyl bromide, Base (e.g., NaH) E Diverse Derivatives D->E Suzuki, Buchwald-Hartwig, etc.

Caption: A proposed synthetic pathway for this compound and its derivatives.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Rationale: This initial step introduces the bromine atom, which will later serve as a versatile synthetic handle for diversification.

  • Procedure:

    • Dissolve 2-aminopyridine in a suitable organic solvent (e.g., ethanol).

    • Slowly add liquid bromine dropwise to the stirred solution. Maintain the reaction temperature, for example, at 53°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and work up to isolate the 2-amino-5-bromopyridine product.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • Rationale: The introduction of the nitro group at the 3-position is crucial. This electron-withdrawing group activates the 2-position for subsequent nucleophilic substitution and is a key pharmacophoric element in many kinase inhibitors.

  • Procedure:

    • To the 2-amino-5-bromopyridine, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

    • Heat the reaction mixture to approximately 110-120°C for several hours.

    • After the reaction is complete, perform a careful workup to isolate the 2-amino-5-bromo-3-nitropyridine.

Step 3: Synthesis of this compound

  • Rationale: This step introduces the benzylamino side chain. The choice of benzyl bromide and the use of a strong base like sodium hydride facilitate the N-alkylation.

  • Procedure:

    • In an inert atmosphere, dissolve 2-amino-5-bromo-3-nitropyridine in an anhydrous polar aprotic solvent such as DMSO.

    • Add a strong base, such as sodium hydride, and heat gently (e.g., to 75°C) until hydrogen evolution ceases.

    • Cool the reaction mixture and add 4-methoxybenzyl bromide dropwise.

    • After stirring, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by chromatography to yield the target compound.

Derivative Design and Structure-Activity Relationship (SAR) Insights

The 5-bromo substituent is a prime position for introducing chemical diversity through cross-coupling reactions. This allows for a systematic exploration of the structure-activity relationship to optimize potency and selectivity.

Proposed Derivative Classes for SAR Exploration
  • Aryl and Heteroaryl Derivatives (via Suzuki Coupling): Replacing the bromine with various substituted aryl and heteroaryl rings can probe interactions with solvent-exposed regions of the kinase active site.

  • Substituted Amino Derivatives (via Buchwald-Hartwig Amination): Introducing different amines can modulate solubility and provide additional hydrogen bond donors or acceptors.

  • Alkynyl Derivatives (via Sonogashira Coupling): The linear geometry of alkynes can be used to extend the molecule into narrow hydrophobic pockets.

Hypothetical Structure-Activity Relationship

Based on the broader class of 2-aminopyridine kinase inhibitors, we can hypothesize the following SAR trends:

  • Hinge-Binding Moiety: The 2-aminopyridine core is predicted to form crucial hydrogen bonds with the kinase hinge region.

  • Selectivity Pocket: Modifications at the 5-position (where the bromine is) will likely influence selectivity by interacting with the solvent-exposed region and the ribose pocket.

  • Hydrophobic Regions: The benzyl group and its methoxy substituent likely occupy a hydrophobic pocket. Variations in the substitution pattern on this ring can fine-tune these interactions.

  • The Role of the Nitro Group: The 3-nitro group's electron-withdrawing nature is expected to enhance the hydrogen-bonding capability of the 2-amino group with the kinase hinge.

Potential Biological Applications and Target Pathways

Derivatives of the 2-aminopyridine scaffold are known to inhibit a variety of protein kinases. Given the structural similarities to known inhibitors, the 2-(benzylamino)-3-nitropyridine class is a promising starting point for developing inhibitors of pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a high-priority target for drug development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a likely target for 2-(benzylamino)-3-nitropyridine derivatives.

Experimental Protocols for Biological Evaluation

To assess the potential of these compounds as kinase inhibitors, a systematic biological evaluation is necessary.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Materials:

    • Target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compound (e.g., a derivative of this compound)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar)

    • Multi-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase and the test compound at various concentrations.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays
  • Proliferation Assays: Evaluate the anti-proliferative effects of the compounds on cancer cell lines known to be dependent on the target kinase pathway (e.g., using MTT or CellTiter-Glo assays).

  • Western Blotting: Analyze the phosphorylation status of downstream targets of the kinase of interest (e.g., phosphorylation of Akt or S6K in the PI3K/Akt/mTOR pathway) in compound-treated cells to confirm target engagement.

Conclusion and Future Directions

The 2-(benzylamino)-3-nitropyridine scaffold, exemplified by this compound, represents a promising starting point for the development of novel kinase inhibitors. The proposed synthetic strategies offer a clear path to generating a library of diverse derivatives for SAR studies. The likely targeting of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade, makes this compound class particularly attractive for further investigation. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to validate the proposed SAR and to identify lead compounds with potent and selective kinase inhibitory activity.

References

  • A mixture of sodium hydride (0.7 g) and 2-(3-aminopropylamino)pyridine (4.02 g) in DMSO (25 ml) was heated slowly to 75° C. under nitrogen. After the evolution of hydrogen had ceased the solution was cooled to room temperature and benzyl bromide (3.17 ml) added dropwise below 35° C. After a further 30 minutes water was added and the mixture extracted with chloroform. The chloroform extracts were washed with 2N hydrochloric acid, the pH of the aqueous layers ajusted to 4.5 and

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, a key intermediate in pharmaceutical research and development. The synthesis involves the N-alkylation of 2-amino-5-bromo-3-nitropyridine with 4-methoxybenzyl chloride. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.

Introduction: Significance and Applications

This compound (CAS 1033202-35-5) is a valuable building block in medicinal chemistry.[1][2][3] Its trifunctionalized pyridine core, featuring amino, bromo, and nitro groups, allows for diverse chemical modifications. This compound and its analogues are instrumental in the synthesis of complex heterocyclic structures, which are often scaffolds for potent and selective therapeutic agents. The 4-methoxybenzyl (PMB) protecting group is particularly useful due to its stability under various reaction conditions and its straightforward removal.

The precursor, 2-amino-5-bromo-3-nitropyridine, is a crucial intermediate itself, often used in the synthesis of azaquinoxalinedione and 2,3-diaminopyridine, which are important for developing pharmaceuticals and specialty chemicals.[4][5] The synthesis of this precursor typically involves the electrophilic nitration of 2-amino-5-bromopyridine.[5]

Reaction Mechanism and Rationale

The core of this synthesis is the N-alkylation of the exocyclic amino group of 2-amino-5-bromo-3-nitropyridine. This reaction is a nucleophilic substitution where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Challenges in N-alkylation of Aminopyridines

The N-alkylation of aminopyridines can present challenges due to the presence of multiple nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen.[6] This can lead to a lack of regioselectivity and the formation of isomeric byproducts. Furthermore, over-alkylation of the exocyclic amino group can occur, resulting in the formation of tertiary amines.[6]

Strategy for Selective N-monoalkylation

To favor the desired N-monoalkylation on the exocyclic amino group, the reaction conditions must be carefully controlled. Key strategies include:

  • Base Selection: A suitable base is crucial to deprotonate the amino group, enhancing its nucleophilicity without promoting side reactions.

  • Stoichiometry: Precise control over the molar ratios of the reactants can minimize over-alkylation.[6]

  • Temperature and Reaction Time: Optimization of these parameters is essential for achieving high yield and purity.

Reductive amination is another effective method for controlled mono-alkylation of aminopyridines, involving the reaction with an aldehyde followed by reduction.[6] However, the direct alkylation with an alkyl halide, as described here, is a more direct approach.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagents Equipment
2-amino-5-bromo-3-nitropyridineRound-bottom flask
4-methoxybenzyl chlorideMagnetic stirrer and stir bar
Anhydrous N,N-Dimethylformamide (DMF)Heating mantle with temperature control
Sodium hydride (NaH) or Potassium carbonate (K2CO3)Condenser
Ethyl acetateSeparatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
BrineBeakers and graduated cylinders
Anhydrous magnesium sulfate (MgSO4)Filtration apparatus (Büchner funnel)
Silica gel for column chromatographyThin-layer chromatography (TLC) plates and chamber
HexanesUV lamp for TLC visualization
NMR tubes
IR spectrometer
Mass spectrometer
Step-by-Step Synthesis

Step 1: Preparation of the Starting Material 2-amino-5-bromo-3-nitropyridine can be synthesized by the nitration of 2-amino-5-bromopyridine using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C).[5][7] This precursor is a yellow to light-brown powder with a melting point of around 205-208°C.[5][7]

Step 2: Reaction Setup

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a suitable base, such as sodium hydride (1.1 eq) or potassium carbonate (2.0 eq), to the stirred solution. Caution: Sodium hydride is highly reactive and should be handled with care.

Step 3: Alkylation

  • Once the base has been added, slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

Step 4: Work-up

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel.

  • A suitable eluent system is a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the polarity.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 2-amino-5-bromo- 3-nitropyridine in DMF add_base Add Base (NaH or K2CO3) at 0°C start->add_base add_alkyl_halide Add 4-methoxybenzyl chloride add_base->add_alkyl_halide stir Stir at room temperature (12-24h) add_alkyl_halide->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzene rings, the methylene protons of the benzyl group, and the methoxy protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C, C-N, N-O (nitro group), and C-O bonds.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product (338.16 g/mol for C13H12BrN3O3).[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[8]

  • Handling of Reagents:

    • 2-amino-5-bromo-3-nitropyridine: Handle with care, avoiding inhalation and contact with skin and eyes.

    • 4-methoxybenzyl chloride: This compound is corrosive and can cause severe skin burns and eye damage.[9][10] It is also a lachrymator. Handle in a fume hood and avoid contact with moisture.[8]

    • Sodium Hydride: This is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere.

    • DMF: This is a combustible liquid and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the base is sufficiently active.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Formation of Byproducts Over-alkylationUse a 1:1 stoichiometry of the alkylating agent.
Alkylation on the ring nitrogenUse a less polar aprotic solvent.
Difficulty in Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider recrystallization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this important intermediate for their drug discovery and development programs. The insights into the reaction mechanism and troubleshooting tips will aid in optimizing the synthesis for high yield and purity.

References

  • Organic Syntheses Procedure: 2,3-diaminopyridine. Available at: [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

  • Nad, P., et al. (2022). Catalytic and Mechanistic Approach to the Metal-free N-alkylation of 2-aminopyridines with Diketones. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.2c01957.
  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative research. Available at: [Link]

  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]

  • Google Patents: CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PubChem: this compound. Available at: [Link]

  • St. John's Organics: this compound. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • NIH: 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Available at: [Link]

  • Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. Available at: [Link]

  • Supplementary Information - Beilstein Journals. Available at: [Link]

  • Google Patents: CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • The Royal Society of Chemistry: Supplementary Information. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

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Application Note & Protocol: High-Purity Recrystallization of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Drug Discovery Building Blocks

5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS: 1033202-35-5) is a substituted aminopyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.[1] The precise arrangement of its functional groups—a brominated pyridine core, a nitro group, and a protected amine—makes it a valuable intermediate for constructing complex molecular architectures. In any synthetic application, and especially in drug development, the purity of starting materials and intermediates is paramount. Impurities can lead to unwanted side reactions, lower yields of the final product, and introduce confounding variables in biological assays.

Recrystallization is a powerful and fundamental purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[2] The core principle dictates that the target compound should be highly soluble in a solvent at an elevated temperature but sparingly soluble at lower temperatures.[3] This temperature-dependent solubility gradient allows for the dissolution of the impure solid in a minimum amount of hot, saturated solvent, followed by the formation of a highly ordered, pure crystal lattice upon controlled cooling, while the impurities remain in the solution (mother liquor).[2]

This document provides a comprehensive, field-proven protocol for the systematic development of a robust recrystallization procedure for this compound, designed for researchers and drug development professionals.

Compound Properties and Critical Safety Protocols

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure contains moieties that require stringent safety protocols. The presence of a nitroaromatic system and a halogenated pyridine ring suggests that the compound should be handled as potentially hazardous. Safety protocols for similar compounds, such as 5-bromo-2-nitropyridine and other aminonitropyridines, serve as a prudent guide.[4][5][6]

Compound Data:

Property Value
Molecular Formula C₁₃H₁₂BrN₃O₃[1]
Molecular Weight 338.16 g/mol [1]
CAS Number 1033202-35-5[1]

| Appearance | Typically an off-white to yellow solid |

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable first choice), and splash-proof safety goggles.[4][7]

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[5]

  • Spill & Disposal: In case of a spill, clean it up immediately using appropriate procedures to avoid generating dust.[4] Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local and institutional regulations.[7]

The Science of Solvent Selection: A First-Principles Approach

The success of any recrystallization hinges entirely on the choice of solvent.[8][9] An ideal solvent system must satisfy several criteria, as outlined in the decision-making workflow below.[3]

G Diagram 1: Logical Workflow for Recrystallization Solvent Selection cluster_screening Small-Scale Solubility Test start Place ~20 mg of crude compound in a test tube add_rt Add 0.5 mL of solvent at room temperature start->add_rt dissolves_rt Does it dissolve? add_rt->dissolves_rt reject_rt REJECT SOLVENT (Too soluble at room temp) dissolves_rt->reject_rt Yes heat Heat solvent to boiling dissolves_rt->heat No dissolves_hot Does it dissolve? heat->dissolves_hot reject_hot REJECT SOLVENT (Insoluble even when hot) dissolves_hot->reject_hot No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool Yes crystals Do copious crystals form? cool->crystals accept ACCEPT SOLVENT (Good candidate for single-solvent system) crystals->accept Yes consider_mixed CONSIDER for Mixed-Solvent System (Use as the 'good' solvent) crystals->consider_mixed No / Poor Yield

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Causality Behind Solvent Choices: The structure of this compound possesses both polar (nitro group, secondary amine, ether linkage) and non-polar (aromatic rings, bromo substituent) characteristics. This suggests that solvents of intermediate polarity, or a mixed-solvent system, will be most effective.[10] The principle of "like dissolves like" is a useful heuristic.[11]

Recommended Solvents for Initial Screening: The following table provides a starting point for solvent screening based on their physical properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol 7825A good starting point. Often effective for nitroaromatic compounds.[10]
Isopropanol (IPA) 8220Slightly less polar than ethanol; may offer a better solubility gradient.
Ethyl Acetate (EtOAc) 776Intermediate polarity. Good for compounds with ester-like features.[12]
Toluene 1112.4Non-polar aromatic solvent. May be effective due to the aromatic rings in the target molecule. Prone to causing "oiling out" if the compound's melting point is below 111°C.[10]
Acetonitrile 8237A polar aprotic solvent. Can be a good choice for polar molecules.
EtOAc/Heptane VariableVariableA common mixed-solvent system. Dissolve in minimal hot EtOAc (good solvent) and add heptane (bad solvent) dropwise until turbidity persists.[10]
Ethanol/Water VariableVariableA polar mixed-solvent system. Dissolve in minimal hot ethanol and add water dropwise.[12]

Experimental Protocols

This section is divided into two parts: a small-scale screening to identify the optimal solvent and a bulk procedure for purification.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Arrange a series of test tubes, each containing approximately 20-30 mg of the crude solid.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (from the table above) dropwise, starting with ~0.5 mL. Agitate the mixture. Note any solvents that dissolve the compound at room temperature; these are unsuitable for single-solvent recrystallization.[13]

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube carefully in a sand bath or with a heat gun until the solvent boils gently. Add more solvent dropwise until the solid just dissolves. Do not add a large excess.

  • Insolubility Check: If the solid does not dissolve after adding ~3 mL of boiling solvent, the compound is likely insoluble in that solvent, making it unsuitable.[8]

  • Cooling & Crystallization: For the solutions that formed, allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.[10] Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization Procedure

G Diagram 2: Step-by-Step Recrystallization Workflow cluster_workflow Purification Process start Place crude solid in Erlenmeyer flask add_solvent Add minimal amount of boiling solvent to dissolve start->add_solvent insoluble_check Insoluble impurities present? add_solvent->insoluble_check hot_filtration Perform hot gravity filtration insoluble_check->hot_filtration Yes cool_slowly Allow filtrate to cool slowly to room temperature insoluble_check->cool_slowly No hot_filtration->cool_slowly ice_bath Place flask in ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with a small amount of ice-cold solvent vacuum_filtration->wash dry Dry crystals under vacuum wash->dry end_node Pure, dry crystalline product dry->end_node

Caption: A standard workflow for the bulk purification process.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Place the flask on a hot plate and bring the chosen solvent to a boil in a separate beaker. Add the boiling solvent to the flask in small portions, swirling to mix, until the compound has just dissolved.[2] Using the minimum amount of solvent is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (which may be removed with activated carbon) are present, a hot gravity filtration is necessary. To do this, pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities. Using cold solvent minimizes the loss of the desired product.

  • Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Compound forms an oil, not crystals)The compound's melting point is lower than the solvent's boiling point. / The solution is too concentrated or cooled too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, select a solvent with a lower boiling point.[10]
No Crystals Form Upon Cooling Too much solvent was used. / The solution is supersaturated and requires a nucleation site.Induce Crystallization: Scratch the inside of the flask with a glass rod. Add a tiny "seed crystal" of the pure compound if available.[11] Reduce Solvent Volume: If induction fails, gently boil off some of the solvent to increase the concentration and then attempt to cool again.[11]
Very Low Yield The chosen solvent is too effective, keeping too much product dissolved even when cold. / Premature crystallization during hot filtration.Re-cool the mother liquor in an ice-salt bath to see if more product crystallizes. If so, the solvent choice may need to be re-evaluated.[10] Ensure the filtration apparatus is sufficiently pre-heated to prevent this loss.
Colored Product Colored impurities are co-crystallizing with the product.Before the slow cooling step, add a very small amount (spatula tip) of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities.

Characterization and Purity Assessment

After drying, the purity of the recrystallized this compound should be confirmed. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Chromatography (TLC, HPLC): Comparison of the recrystallized material to the crude starting material will show the disappearance of impurity spots/peaks.

  • Spectroscopy (¹H NMR, ¹³C NMR): Will confirm the chemical structure and reveal the presence of any remaining solvent or impurities.

By following this systematic and principles-based approach, researchers can achieve high-purity this compound, ensuring the integrity and reliability of their subsequent synthetic and biological studies.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole. [Link to a general representation of the textbook: https://www.worldcat.org/title/introduction-to-organic-laboratory-techniques-a-small-scale-approach/oclc/43897939]
  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. 56(11), 783. [URL: https://pubs.acs.org/doi/abs/10.1021/ed056p783]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 22, 2026. [URL: https://www.mt.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 22, 2026. [URL: https://www.sas.rochester.
  • Fisher Scientific. (2021). Safety Data Sheet for 3-Amino-5-bromo-2-methoxypyridine. [URL: https://www.fishersci.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet for 5-bromo-2-nitropyridine. Retrieved January 22, 2026. [URL: https://www.jubilantingrevia.com/our-products/product-list]
  • Apollo Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-nitropyridine. Retrieved January 22, 2026. [URL: https://www.apolloscientific.co.uk/msds/PC5063_msds.pdf]
  • TCI Chemicals. (2021). Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine. [URL: https://www.tcichemicals.com/US/en/p/B5584]
  • Fisher Scientific. (2021). Safety Data Sheet for 5-Bromo-3-nitropyridin-2-amine. [URL: https://www.fishersci.com/sds]
  • BenchChem. (2025). Technical Support Center: Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. [URL: https://www.benchchem.com/product/b1022] (Note: This is a representative link for this type of technical document).
  • American Chemical Society Publications. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed056p783]
  • Google Patents. (1955). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid. [URL: https://patents.google.
  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products. [URL: https://patents.google.
  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. [URL: https://www.benchchem.com/product/b1022] (Note: This is a representative link for this type of technical document).
  • BenchChem. (2025). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene. [URL: https://www.benchchem.com/product/b1022] (Note: This is a representative link for this type of technical document).
  • Chemistry LibreTexts. (2023). Recrystallization. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • MedKoo Biosciences. (n.d.). This compound, min 98%. Retrieved January 22, 2026. [URL: https://www.medkoo.com/products/5-bromo-n-4-methoxybenzyl-3-nitropyridin-2-amine-cas-1033202-35-5]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46738794, this compound. Retrieved January 22, 2026. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-N-4-methoxybenzyl-3-nitropyridin-2-amine]

Sources

The Strategic Utility of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic compounds with precisely tailored properties is insatiable. These cyclic structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Central to their construction is the availability of versatile and highly functionalized building blocks. 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, a polysubstituted pyridine derivative, has emerged as a key intermediate of significant strategic value. Its unique arrangement of reactive sites—a nucleophilic secondary amine, an electrophilic carbon bearing a bromine atom suitable for cross-coupling reactions, and a nitro group that can be readily transformed into other functionalities or utilized in cyclization reactions—offers a powerful platform for the synthesis of diverse and complex heterocyclic systems. The 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group for the exocyclic amine, adding another layer of synthetic flexibility. This application note provides an in-depth technical guide to the practical application of this building block, with a focus on a detailed protocol for the synthesis of a fused triazolopyridine system, a scaffold of interest in medicinal chemistry.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 1033202-35-5[1]
Molecular Formula C₁₃H₁₂BrN₃O₃[1]
Molecular Weight 338.16 g/mol [1]
Appearance Typically a solid
Purity Commercially available with ≥98% purity[1]
Storage Store at room temperature in a well-sealed container, protected from light and moisture.[1]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Application in Heterocyclic Synthesis: Construction of a Fused[2][3][4]Triazolo[4,3-a]pyridine Ring System

The strategic positioning of the amino and nitro groups at the C2 and C3 positions, respectively, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. A prime example is its reaction with hydrazine hydrate to construct the[2][3][4]triazolo[4,3-a]pyridine scaffold. This bicyclic system is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Reaction Scheme

Figure 1: Synthesis of 7-bromo-5-(4-methoxybenzyl)-[2][3][4]triazolo[4,3-a]pyridin-3-amine.

Mechanistic Rationale

The transformation is believed to proceed through a multi-step sequence initiated by the nucleophilic attack of hydrazine on the electron-deficient C2 carbon of the pyridine ring, which is activated by the adjacent nitro group. This is followed by an intramolecular cyclization involving the displacement of the nitro group, which acts as a leaving group. The subsequent aromatization of the newly formed triazole ring leads to the final product. The choice of ethanol as a solvent is typical for such reactions, as it is polar enough to dissolve the reactants and has a boiling point suitable for reflux conditions, providing the necessary thermal energy to overcome the activation barrier of the reaction.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO 2012061726 A1.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Ethanol (sufficient quantity to dissolve the starting material)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, chromatography supplies)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and ethanol. Stir the mixture until the starting material is fully dissolved.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (5.0 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for the time specified in the cited literature, typically several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 7-bromo-5-(4-methoxybenzyl)-[2][3][4]triazolo[4,3-a]pyridin-3-amine.

Expected Outcome: The reaction typically proceeds in good yield, providing the desired triazolopyridine derivative as a solid. The purity and identity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Further Synthetic Transformations

The resulting 7-bromo-5-(4-methoxybenzyl)-[2][3][4]triazolo[4,3-a]pyridin-3-amine is itself a versatile intermediate for further chemical modifications.

G cluster_0 Synthetic Utility start 7-bromo-5-(4-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine suzuki Suzuki Coupling (C-C bond formation) start->suzuki Pd catalyst, base, boronic acid/ester buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Pd catalyst, base, amine pmb_deprotection PMB Deprotection (Reveals secondary amine) start->pmb_deprotection Acidic conditions (e.g., TFA)

Figure 2: Potential downstream synthetic transformations.

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for screening purposes. Furthermore, the 4-methoxybenzyl (PMB) protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine, which can then be further functionalized.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity allows for the predictable construction of fused ring systems, such as the medicinally relevant[2][3][4]triazolo[4,3-a]pyridine core. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of this important chemical intermediate in their pursuit of novel molecular entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Google Patents.
  • Hbtopchemical. This compound, min 98%, 1 gram. [Link]

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Experimental procedure for N-alkylation of 5-bromo-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Researcher's Guide to the Regioselective N-Alkylation of 5-bromo-3-nitropyridin-2-amine

Abstract

The N-alkylated derivatives of 2-aminopyridine scaffolds are pivotal intermediates in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1] This document provides a comprehensive guide to the N-alkylation of 5-bromo-3-nitropyridin-2-amine (CAS 6945-68-2), a versatile building block for more complex heterocyclic systems.[2][3] We will delve into the underlying chemical principles, address the critical challenge of regioselectivity, and present a detailed, field-proven protocol for successful synthesis. This guide is designed for researchers and scientists, offering insights into reaction optimization, safety protocols, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Challenge and Opportunity

Direct alkylation of aminopyridines is a fundamental transformation, yet it is fraught with challenges. The primary obstacle is the competitive nucleophilicity between the exocyclic amino group and the endocyclic pyridine nitrogen atom.[1] Alkylation at the ring nitrogen leads to the formation of pyridinium salts, which is often an undesired side reaction. Furthermore, the product of the initial N-alkylation, a secondary amine, is typically more nucleophilic than the starting primary amine, creating a high potential for over-alkylation to form the tertiary amine.[4]

However, the specific substrate, 5-bromo-3-nitropyridin-2-amine, possesses electronic features that can be leveraged to achieve high regioselectivity. The presence of two strong electron-withdrawing groups—a nitro group at the 3-position and a bromine atom at the 5-position—significantly reduces the electron density of the pyridine ring. This deactivation diminishes the nucleophilicity of the ring nitrogen, thereby favoring alkylation on the exocyclic 2-amino group. This application note outlines a procedure that exploits these molecular properties to achieve selective mono-N-alkylation.

Reaction Principle and Mechanistic Considerations

The N-alkylation of 5-bromo-3-nitropyridin-2-amine proceeds via a nucleophilic substitution (SN2) mechanism. The core of this strategy involves enhancing the nucleophilicity of the exocyclic amino group to ensure it outcompetes the ring nitrogen.

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the primary amine. This step is critical as it converts the neutral amine into a much more potent nucleophile, the corresponding amide anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new C-N bond.

  • Regioselectivity: As previously discussed, the electron-withdrawing substituents (-NO₂ and -Br) decrease the basicity and nucleophilicity of the pyridine ring nitrogen, making the deprotonated exocyclic amine the overwhelmingly preferred site of attack.

The choice of reaction components is paramount for success:

  • Base: Sodium hydride (NaH) is ideal as it provides irreversible deprotonation, driving the reaction forward. Other bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) can also be effective.[1][5]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required. They effectively solvate the resulting anion without interfering with the reaction and are compatible with strong bases like NaH.[5]

  • Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[6] Stoichiometry should be carefully controlled (near 1:1 with the substrate) to minimize the risk of dialkylation.

Health and Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-bromo-3-nitropyridin-2-amine: May be harmful if swallowed or inhaled and can cause serious eye and skin irritation.[7] Avoid breathing dust.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon).

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

  • Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide): These are toxic, often lachrymatory (tear-inducing), and should be handled with extreme care.

Refer to the Safety Data Sheet (SDS) for each specific reagent before commencing work.[7][8][9]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 5-bromo-3-nitropyridin-2-amine using an alkyl halide.

  • 5-bromo-3-nitropyridin-2-amine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-nitropyridin-2-amine (1.0 eq). The flask is then sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material completely.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes. The formation of a colored solution indicates the generation of the amide anion.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualized Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Flask under Inert Atmosphere (N₂) B Add 5-bromo-3-nitropyridin-2-amine A->B C Dissolve in Anhydrous DMF B->C D Cool to 0 °C C->D E Add NaH (Base) (Deprotonation) D->E F Add Alkyl Halide (Alkylation) E->F G Stir at Room Temp (Monitor by TLC) F->G H Quench with aq. NH₄Cl G->H I Extract with Ethyl Acetate H->I J Wash & Dry Organic Layer I->J K Concentrate J->K L Purify via Column Chromatography K->L M Pure N-Alkylated Product (Characterize via NMR, MS) L->M

Caption: General workflow for the N-alkylation of 5-bromo-3-nitropyridin-2-amine.

Reaction Parameter Summary

The following table provides a general summary of reaction conditions that can be adapted for various alkylating agents.

ParameterRecommended ConditionRationale & Expert Notes
Substrate 5-bromo-3-nitropyridin-2-amineHigh purity starting material is essential for clean reactions.
Base NaH (1.2 eq)Strong, non-nucleophilic base ensures complete and irreversible deprotonation.[5]
K₂CO₃ (2-3 eq)A milder, safer alternative, but may require higher temperatures and longer reaction times.
Alkylating Agent R-X (1.05 - 1.2 eq)A slight excess is used to drive the reaction to completion. A large excess increases the risk of dialkylation.
Solvent Anhydrous DMF or THFPolar aprotic solvents are crucial. Ensure they are truly anhydrous to prevent quenching the base.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation. Warming allows the SN2 reaction to proceed at a reasonable rate.
Reaction Time 2 - 16 hoursHighly dependent on the reactivity of the alkylating agent. Monitor by TLC.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (due to moisture exposure).2. Wet solvent or glassware.3. Unreactive alkylating agent.1. Use fresh, high-quality NaH.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I) or increase the reaction temperature.
Formation of Byproducts 1. Over-alkylation (dialkylation).2. Reaction temperature too high.1. Use a smaller excess of the alkylating agent (closer to 1.05 eq).2. Maintain a lower reaction temperature for a longer period.
Difficult Purification 1. Residual DMF in the crude product.2. Byproducts with similar polarity to the product.1. Perform thorough aqueous washes during work-up to remove DMF.2. Optimize the column chromatography eluent system; a shallow gradient may be necessary.
References
  • Patel, J., & Ghorbani-Vaghei, R. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. [Link]

  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Specialty Chemicals. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. Specialty Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Amines. NCERT. [Link]

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Handling and storage guidelines for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Introduction: A Chemist's Perspective on this compound

This compound (CAS No. 1033202-35-5) is a substituted nitropyridine derivative increasingly recognized for its utility as a versatile building block in medicinal chemistry and targeted protein degradation.[1] Its structure, featuring an electron-deficient pyridine core functionalized with a bromine atom, a nitro group, and a protected amine, presents a unique combination of reactive sites. This makes it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic agents.[1]

The causality behind its utility stems from this multi-functional nature. The bromo-nitropyridine system is primed for nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom offers a handle for transition-metal-catalyzed cross-coupling reactions. Understanding the inherent reactivity and potential hazards of this compound is therefore not merely a regulatory formality but a scientific necessity for ensuring experimental success, reproducibility, and, most importantly, laboratory safety. This document provides a field-proven guide to its handling, storage, and safe utilization based on established principles for related heterocyclic compounds.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of safe and effective handling. The data below has been consolidated for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1033202-35-5[1]
Molecular Formula C₁₃H₁₂BrN₃O₃[1]
Molecular Weight 338.16 g/mol [1]
Appearance Typically an off-white to yellow or light brown crystalline solid/powder.[2][3]
Purity ≥98% (Typical)[1]
Solubility Sparingly soluble in water; soluble in organic solvents like Chloroform, Methanol, and DMF.[2]

Hazard Identification and Safety Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components (a bromo-nitropyridine core) allow for a reliable hazard assessment based on well-characterized analogs like 5-bromo-2-nitropyridine and 2-amino-5-bromo-3-nitropyridine.[4][5] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[4][6]

The Rationale for Caution

The nitro group (-NO₂) and bromine (-Br) atom are strong electron-withdrawing groups, which makes the pyridine ring susceptible to nucleophilic attack but also contributes to its potential as an irritant. Finely divided powders of such compounds can be easily aerosolized, posing an inhalation risk.[4][7] Therefore, all handling procedures must be designed to mitigate these risks.

Standard Operating Protocol: From Receipt to Disposal

This protocol is designed as a self-validating system to ensure safety at every stage of the compound's lifecycle in the laboratory.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a well-maintained engineering control system.

  • Chemical Fume Hood: All weighing, reconstitution, and reaction setup involving this compound in its solid form must be performed inside a certified chemical fume hood.[8][9] This is non-negotiable. The rationale is to prevent the inhalation of fine particulates and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation is preferred for any procedures outside of a fume hood.[4]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the work area.[10]

Personal Protective Equipment (PPE): The Essential Barrier

The correct PPE is critical. Standard lab attire is insufficient.

PPE TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, tightly fitting safety goggles.[11]Protects against splashes and accidental projection of solid particles into the eyes.[7]
Hand Protection Nitrile or neoprene gloves, inspected for integrity before each use.Provides a chemical-resistant barrier. Use proper glove removal technique to avoid skin contact with the outer surface. Dispose of contaminated gloves immediately as hazardous waste.[4]
Body Protection Chemical-resistant lab coat. For larger quantities, consider an impervious apron.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[12]
Respiratory Protection Not typically required if work is conducted within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate particulate filters (e.g., N95) should be used.[4]Prevents inhalation of airborne powder, which may cause respiratory tract irritation.[4]
Workflow for Safe Handling

The following diagram outlines the logical flow for safely managing the compound during routine laboratory use.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal a Don Full PPE (Goggles, Lab Coat, Gloves) b Verify Fume Hood is Operational a->b c Transfer Compound to Fume Hood b->c d Weigh Required Amount (Use anti-static weigh boat) c->d e Add to Reaction Vessel (Under inert atmosphere if required) d->e f Conduct Experiment e->f g Quench Reaction Appropriately f->g h Clean Glassware and Spatulas in Fume Hood g->h i Segregate Waste: - Solid Waste (gloves, paper) - Liquid Waste (solvents) h->i j Seal and Label Waste Containers i->j k Return Stock Compound to Storage j->k l Remove PPE and Wash Hands k->l

Caption: Standard workflow for handling the compound.

Storage and Stability

The stability of nitropyridine derivatives is crucial for the integrity of experimental results. Improper storage can lead to degradation, impacting purity and reactivity.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Room temperature is generally acceptable.[1] However, for long-term storage (>1 year), storing at 0-8°C is a prudent measure to minimize potential degradation.[3]Lower temperatures slow down the rate of any potential decomposition reactions.
Atmosphere Store in a tightly closed container.[11][13] For long-term storage, consider flushing the container with an inert gas like Argon or Nitrogen.Protects the compound from atmospheric moisture and oxygen, which can affect stability. Some similar compounds are stored under argon.[12]
Location Store in a cool, dry, and well-ventilated area.[10][14]Prevents degradation from heat and moisture.
Container Use the original manufacturer's container or a clearly labeled, compatible container (e.g., amber glass vial).Ensures proper identification and protects from light.
Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][10]

  • Strong Acids and Bases: Can cause decomposition or undesired reactions.[4][10]

  • Heat and Ignition Sources: While not highly flammable, it is combustible. Avoid high temperatures, flames, and sparks.[4]

Spill and Exposure Management

Accidents can happen; a prepared response is a key component of a safe laboratory environment.

Spill Response Protocol

G start Spill Occurs is_major Is the spill large, outside a fume hood, or are you untrained? start->is_major evacuate Evacuate Area Alert Supervisor Call Emergency Response is_major->evacuate Yes don_ppe Ensure Full PPE is Worn (add respirator if needed) is_major->don_ppe No absorb Gently cover with inert absorbent (e.g., vermiculite, dry sand) don_ppe->absorb collect Sweep material into a sealed, labeled hazardous waste container absorb->collect clean Clean spill area with a suitable solvent, collecting cleaning materials as waste collect->clean dispose Dispose of waste container according to institutional protocols clean->dispose

Caption: Decision tree for spill response management.

First-Aid Measures in Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash skin with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.[4][8]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms develop, seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Waste Disposal Protocol

Disposal of this compound and any associated materials must be treated with care to ensure environmental and regulatory compliance.

  • Classification: This material should be treated as hazardous chemical waste.

  • Containerization: Collect waste material (excess compound, contaminated PPE, spill cleanup materials) in a dedicated, clearly labeled, and sealable container.[10]

  • Segregation: Do not mix this waste stream with incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous material disposal company, following all local, state, and federal regulations.[11] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]

Application Protocol: Use in Nucleophilic Aromatic Substitution (SNAr)

This compound is an excellent substrate for SNAr reactions, a common step in elaborating pharmaceutical intermediates. The following is a generalized, representative protocol.

Reaction: Displacement of the bromo group with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq). Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Nucleophile: Add anhydrous solvent (e.g., DMF) via syringe, followed by the amine nucleophile (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The rationale for heating is to overcome the activation energy for the SNAr reaction, which is typical for these types of transformations.

  • Monitoring: Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[15]

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water to precipitate the product.[16]

  • Isolation: Collect the solid product by filtration through a Buchner funnel, washing thoroughly with water to remove inorganic salts.[15]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. BenchChem Technical Document.
  • BenchChem. (2025). Proper Disposal of 3-Amino-4-nitropyridine: A Guide for Laboratory Professionals. BenchChem Safety Guide.
  • BenchChem. (2025). Proper Disposal of 4-Chloro-2-methyl-3-nitropyridine: A Guide for Laboratory Professionals. BenchChem Safety Guide.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Cleanchem SDS.
  • PubChem. 5-Bromo-4-methoxypyridin-2-amine.
  • Jubilant Ingrevia Limited.
  • Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Chem-Impex Product Page.
  • St. Charles Org. This compound, min 98%, 1 gram. St. Charles Org Product Page.
  • PubChem. 2-Amino-5-bromo-3-nitropyridine.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • Washington State University. Standard Operating Procedure for Pyridine. WSU Environmental Health & Safety.
  • Sigma-Aldrich.
  • Apollo Scientific.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Amino-5-nitropyridine. Fisher Scientific SDS.
  • National Institutes of Health. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Pyridinamine, 5-bromo-3-nitro-. Fisher Scientific SDS.
  • Fisher Scientific. SAFETY DATA SHEET for 3-Amino-5-bromo-2-methoxypyridine. Fisher Scientific SDS.
  • TCI Chemicals. SAFETY DATA SHEET for 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals SDS.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • ChemicalBook.

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5), a key building block in the development of protein degraders.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide has been constructed by synthesizing data from structurally analogous brominated nitropyridines and general principles for handling aromatic amines and nitroaromatic compounds.[2][3][4][5][6][7] The protocols herein are designed to establish a self-validating system of safety, emphasizing a deep understanding of the chemical's reactive nature and potential hazards.

Hazard Analysis and Risk Assessment: Understanding the Compound

This compound is a complex organic molecule featuring several key functional groups that dictate its reactivity and toxicological profile:

  • Brominated Pyridine Core: This heterocyclic structure is common in pharmaceuticals. The presence of bromine can enhance membrane permeability and introduces a potential leaving group for nucleophilic substitution reactions.[8]

  • Nitroaromatic Group (-NO2): Nitroaromatic compounds are known for their potential toxicity and as precursors in energetic materials.[7] They can be metabolized to form reactive intermediates that may lead to cellular damage. From a synthetic standpoint, the nitro group is a strong electron-withdrawing group, activating the pyridine ring for certain reactions.

  • Aromatic Amine (-NH-): Aromatic amines are a class of compounds with recognized health hazards, including potential carcinogenicity and the ability to be readily absorbed through the skin.[3][9]

Based on data from closely related compounds such as 5-bromo-2-nitropyridine and 2-amino-5-bromo-3-nitropyridine, the primary hazards are anticipated to be:

  • Skin Irritation (Category 2) [2][4]

  • Serious Eye Irritation (Category 2) [2][4]

  • Respiratory Irritation (Category 3) [2][10]

  • Potential for Acute Toxicity (Oral, Dermal, Inhalation) [5]

A thorough risk assessment must be conducted before any new experimental protocol is initiated.[11]

Hazard Summary Table:
Hazard ClassificationAnticipated SeverityGHS PictogramPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)GHS07P264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)GHS07P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)GHS07P261, P271, P304+P340, P403+P233
Acute ToxicityPotential for Harm (Oral, Dermal, Inhalation)GHS06 (Potentially)P261, P280, P301+P310, P302+P312

This table is an extrapolation based on structurally similar compounds. Always handle with caution as if the compound is of higher toxicity.

Experimental Workflow and Engineering Controls

The following workflow is designed to minimize exposure at every stage of handling, from receipt of the chemical to the final disposal of waste.

G cluster_0 Preparation & Dispensing cluster_1 Reaction & Workup cluster_2 Post-Experiment a Receipt & SDS Review (Analog Compounds) b Don PPE a->b c Work in Ventilated Enclosure (Fume Hood / Balance Enclosure) b->c d Weighing & Aliquoting c->d e Reaction Setup (Closed System if possible) d->e f Monitoring & Sampling (Use appropriate techniques) e->f g Quenching & Extraction (In Fume Hood) f->g h Purification (e.g., Chromatography in Hood) g->h i Decontamination of Glassware h->i j Waste Segregation & Labeling i->j k Proper Waste Disposal j->k l Doff PPE & Personal Hygiene k->l

Caption: General laboratory workflow for handling this compound.

Detailed Protocols

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical.[12] A "four-layer" protection system is mandatory.

  • Primary Protection (Body): A flame-resistant lab coat must be worn at all times, fully buttoned.

  • Secondary Protection (Hands): Double-gloving is required. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) as the outer layer. No single glove material protects against all chemicals, so consult glove compatibility charts.[13] Gloves must be inspected for tears or pinholes before each use and changed immediately upon suspected contamination.

  • Tertiary Protection (Eyes/Face): Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities (>1g).[2]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.[12][13] If engineering controls are insufficient, a properly fitted respirator (e.g., N95 for particulates or a cartridge respirator for vapors) may be required, which necessitates formal training and fit-testing.

G cluster_0 Situational Requirements PPE Mandatory PPE Lab Coat (FR) Double Gloves (Nitrile + Chemical Resistant) Sealed Goggles Face Shield (Splash Risk) Fume Hood Use Solid Handling Solid Solid->PPE:f4 Liquid Handling Liquid Liquid->PPE:f4 Splash Splash Potential Splash->PPE:f3

Caption: Personal Protective Equipment (PPE) decision logic.

Storage and Handling Protocol

Proper storage is crucial for maintaining chemical stability and ensuring safety.[14]

  • Receipt and Inspection: Upon receipt, inspect the container for damage.

  • Storage Location: Store the compound at room temperature in a dry, well-ventilated area.[1][14] It should be kept in a designated, clearly labeled cabinet for toxic and irritant compounds.

  • Segregation: Store away from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions.[2]

  • Container Integrity: Keep the container tightly closed when not in use.[4]

  • Dispensing: When weighing the solid, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of dust.[15] Use dedicated spatulas and weighing boats. Avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath for cooling.

Spill and Emergency Response Protocol

Preparedness is key to mitigating the consequences of an accident.[14][16]

  • Immediate Actions (Minor Spill <1g in Fume Hood):

    • Alert personnel in the immediate vicinity.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).[2] Do not use combustible materials like paper towels for large spills.

    • Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Immediate Actions (Major Spill or Spill Outside Hood):

    • Evacuate the immediate area.

    • Alert the lab supervisor and emergency response personnel.

    • If safe to do so, close the sash of the fume hood and shut down any ignition sources.

    • Prevent entry into the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention. Show the SDS of a related compound to the medical personnel.[2]

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Start Chemical Exposure Occurs Skin_Flush Flush with Water (15+ min) Start->Skin_Flush Eye_Flush Flush Eyes (15+ min) Start->Eye_Flush Inhale_Air Move to Fresh Air Start->Inhale_Air Skin_Remove Remove Contaminated Clothing Skin_Flush->Skin_Remove Skin_Med Seek Medical Attention Skin_Remove->Skin_Med Eye_Lens Remove Contact Lenses Eye_Flush->Eye_Lens Eye_Med Seek Medical Attention Eye_Lens->Eye_Med Inhale_Med Seek Medical Attention Inhale_Air->Inhale_Med

Caption: First aid procedures for personal exposure.

Waste Disposal Protocol

All waste generated from experiments involving this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weighing paper, absorbent materials, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container for "Halogenated Organic Solvents." Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Disposal: All waste must be disposed of through the institution's official environmental health and safety office, following all local, state, and federal regulations.[12]

Conclusion

While this compound is a valuable tool in drug discovery, its structural motifs—a brominated pyridine, a nitroaromatic system, and an aromatic amine—necessitate a cautious and well-documented approach to its handling. The protocols outlined in this document provide a framework for its safe use. Researchers must supplement this guide with institution-specific training and a thorough review of the SDS for any analogous compounds used in their risk assessment. Adherence to these guidelines is not merely procedural; it is a cornerstone of a robust safety culture and scientific integrity.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • NOAA. (1998). ANILINE, 2,4,6-TRIMETHYL- - Report | CAMEO Chemicals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Stellarsmart. (n.d.). This compound, min 98%, 1 gram.
  • ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • XPRESS CHEMS. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.
  • TCI Chemicals. (2025, April 1). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
  • Fisher Scientific. (2011, April 6). Safety Data Sheet: 2-Amino-3-nitropyridine.
  • ChemicalBook. (2025, July 26). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • novoMOF. (2020, July 13). Sensing nitroaromatic explosives in the gas phase.
  • Cornell University Environmental Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.

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Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates.[1][2] However, its multi-step synthesis can present challenges, with low yield being a primary concern for many researchers.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthesis. We will dissect the reaction, explain the causality behind common failures, and provide robust, self-validating protocols to enhance your success rate.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-stage process starting from 2-aminopyridine. The first stage involves the regioselective bromination and nitration of the pyridine ring to form the key intermediate, 2-amino-5-bromo-3-nitropyridine. The second stage is the N-alkylation of this intermediate with 4-methoxybenzyl chloride or through reductive amination with 4-methoxybenzaldehyde.

Synthetic_Pathway Fig. 1: Overall Synthetic Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Step 1: Bromination C 2-Amino-5-bromo-3-nitropyridine (Intermediate) B->C Step 2: Nitration D This compound (Final Product) C->D Step 3: N-Alkylation reagent1 + Br2, Acetic Acid reagent2 + H2SO4, HNO3 reagent3 + 4-methoxybenzyl reagent(e.g., halide or aldehyde)

Caption: Fig. 1: Overall Synthetic Workflow

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Synthesis of the 2-Amino-5-bromo-3-nitropyridine Intermediate
Q1: My yield for the first step, the bromination of 2-aminopyridine, is significantly lower than expected and my product is impure. What's the likely cause?

A1: The most common reason for low yield and impurity in this step is over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine as a major side product. [3][4] The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution.

Causality & Expert Analysis:

  • Mechanism: The initial bromination is directed by the amino group to the ortho (position 3) and para (position 5) positions. The 5-position is sterically more accessible, leading to the desired 2-amino-5-bromopyridine. However, this product is still activated enough to react with a second equivalent of bromine, primarily at the now-activated 3-position.

  • Solvent Effects: The reaction is often run in acetic acid. While this helps to moderate the reaction, it does not completely prevent the formation of the dibrominated species.[3]

Recommended Solutions:

  • Strict Stoichiometric Control: Carefully add just one equivalent of bromine solution dropwise to the solution of 2-aminopyridine.

  • Temperature Management: Maintain a low to moderate temperature during the bromine addition (e.g., below 20°C initially) to decrease the rate of the second bromination.[3]

  • Purification Strategy: The dibrominated impurity can be effectively removed by washing the crude product with hot petroleum ether, in which the desired monobrominated product is less soluble.[3]

  • Protective Group Strategy: For more precise control, consider protecting the amino group as an amide. This reduces its activating effect, allowing for more selective monobromination. However, this adds extra steps (protection/deprotection) to the synthesis.[4]

Q2: I'm struggling with the nitration of 2-amino-5-bromopyridine. The yield is poor and I suspect I'm getting isomeric byproducts. How can I improve this?

A2: Poor regioselectivity and product degradation are the key challenges during the nitration step. The goal is to introduce the nitro group at the C3 position, but nitration can also occur at other positions if conditions are not optimal.

Causality & Expert Analysis:

  • Directing Effects: In the 2-amino-5-bromopyridine ring, the amino group directs ortho/para, while the bromo group directs ortho/para and is deactivating. The powerful activating effect of the amino group strongly favors substitution at the C3 position. However, harsh conditions can overcome this selectivity.

  • Reaction Conditions: The nitrating mixture (sulfuric and nitric acid) is highly corrosive and exothermic. Excessive temperature can lead to the formation of undesired isomers and tarry byproducts due to decomposition.[5]

Recommended Solutions:

  • Rigorous Temperature Control: This is the most critical parameter. The addition of the nitrating mixture must be done at a very low temperature (e.g., -5°C to 5°C) by adding it dropwise to a solution of the pyridine in concentrated sulfuric acid.[5]

  • Careful Workup: The reaction should be quenched by pouring the mixture onto crushed ice. This dissipates heat and precipitates the product. Neutralization must also be done carefully with cooling to avoid product degradation at high pH.[3][5]

  • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and avoid letting it run for too long, which can increase byproduct formation.[5]

Part 2: N-Alkylation to Synthesize the Final Product
Q3: The final N-alkylation of 2-amino-5-bromo-3-nitropyridine is sluggish and gives low conversion. What can I do?

A3: Low conversion is typically due to insufficient nucleophilicity of the 2-amino group or suboptimal reaction conditions.

Causality & Expert Analysis:

  • Electronic Effects: The pyridine ring is inherently electron-deficient. The addition of two strong electron-withdrawing groups (bromo at C5 and nitro at C3) further reduces the electron density on the ring. This effect decreases the nucleophilicity of the exocyclic amino group, making it less reactive towards electrophiles like 4-methoxybenzyl chloride.

  • Reaction Type: This reaction is a nucleophilic aromatic substitution (SNAr) on the amino nitrogen. Success depends on effectively deprotonating the amine to generate a more potent nucleophile without causing side reactions.

Recommended Solutions:

  • Choice of Base and Solvent (for Alkyl Halide Method):

    • Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the amine. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures or longer reaction times.

    • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH3CN) is ideal as it can solvate the cation of the base and does not interfere with the nucleophile.

  • Consider Reductive Amination: This is often a milder and more efficient alternative. Reacting the amine with 4-methoxybenzaldehyde to form an intermediate imine, which is then reduced in situ, can lead to higher yields.

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this transformation as they are mild and selective for the imine over the aldehyde.[6][7]

  • Temperature Optimization: For the alkyl halide method, gentle heating (e.g., 50-80°C) may be required to drive the reaction to completion, but this should be monitored carefully to prevent degradation.

Troubleshooting_Alkylation Fig. 2: N-Alkylation Troubleshooting Logic start Low Yield in N-Alkylation q1 Is the reaction incomplete? start->q1 q2 Are side products observed? q1->q2 No incomplete_sol Option 1: Alkyl Halide - Use stronger base (NaH) - Use polar aprotic solvent (DMF) - Optimize temperature Option 2: Reductive Amination - Use NaBH(OAc)3 or NaBH3CN q1->incomplete_sol Yes side_prod_sol - Use 1:1 stoichiometry - Avoid high temperatures - Monitor reaction time q2->side_prod_sol Yes degradation_sol - Use milder workup conditions - Optimize purification (e.g., column chromatography) q2->degradation_sol No (Consider degradation/ purification loss)

Caption: Fig. 2: N-Alkylation Troubleshooting Logic

Q4: I'm observing multiple spots on my TLC plate after the N-alkylation reaction. What are the likely side products?

A4: The primary side products could be from dialkylation or reaction at the pyridine ring nitrogen.

Causality & Expert Analysis:

  • N,N-Dialkylation: Although sterically hindered by the ortho-nitro group, it's possible for a second 4-methoxybenzyl group to attach to the amino nitrogen, especially if an excess of the alkylating agent is used or if the reaction is run for too long.

  • Alkylation of Pyridine Nitrogen: The lone pair on the pyridine ring nitrogen can also act as a nucleophile, reacting with the alkylating agent to form a quaternary pyridinium salt. This is more likely if the exocyclic amino group is not sufficiently deprotonated.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 4-methoxybenzyl reagent, but avoid a large excess.

  • Optimize Base Addition: When using a strong base like NaH, ensure the amine is fully deprotonated before adding the alkylating agent. This makes the intended nitrogen the most nucleophilic site.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from established procedures to maximize yield and purity.[3][5]

  • Bromination:

    • In a flask equipped with a stirrer and dropping funnel, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

    • Cool the solution to below 20°C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise over 1 hour, maintaining the temperature below 20°C.

    • After addition, stir for an additional hour.

    • Dilute the mixture with water and neutralize carefully with a 40% NaOH solution while cooling.

    • Collect the precipitated crude 2-amino-5-bromopyridine by filtration and wash with water.

    • To remove the dibromo impurity, wash the dried crude product with three portions of hot petroleum ether.

  • Nitration:

    • In a three-necked flask immersed in an ice-salt bath, add concentrated sulfuric acid.

    • Slowly add the purified 2-amino-5-bromopyridine while keeping the temperature below 10°C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping it cool.

    • Add the nitrating mixture dropwise to the pyridine solution, ensuring the temperature does not rise above 5°C.

    • Stir the mixture at 0-5°C for 2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto a large amount of crushed ice.

    • Collect the yellow precipitate by filtration and wash with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethyl methyl ketone to yield pure 2-amino-5-bromo-3-nitropyridine.[3]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is based on similar reported reductive aminations.[6][7]

  • To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a suitable solvent like methanol or dichloromethane, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight. Monitor completion by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table

StepKey ReagentsCritical Temp.Common IssuesTypical Yield
Bromination 2-Aminopyridine, Br2, Acetic Acid< 20°COver-bromination (dibromo impurity)60-70%[3]
Nitration 2-Amino-5-bromopyridine, H2SO4, HNO3-5°C to 5°CPoor regioselectivity, degradation75-85%
N-Alkylation Intermediate, 4-methoxybenzyl reagentRoom Temp to 80°CLow conversion, side products60-90%

References

  • Organic Syntheses, Coll. Vol. 4, p.34 (1963); Vol. 34, p.7 (1954).

  • Li, J. et al. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E68, o1405.

  • United States Patent US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

  • BenchChem (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.

  • Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (NAS).

  • Chem-Impex (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

  • BLDpharm (n.d.). This compound.

Sources

Technical Support Center: Identification of Side Products in 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My LC-MS analysis shows a significant peak with a mass of approximately 410.4 g/mol . My desired product mass is ~338.2 g/mol . What is this impurity?

Answer: A peak at m/z ~410.4 corresponds to the molecular weight of N²,N⁵-bis(4-methoxybenzyl)-3-nitropyridine-2,5-diamine . This is the most common side product in this synthesis and arises from a disubstitution reaction.

  • Causality: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] The starting material, 2,5-dibromo-3-nitropyridine, has two reactive sites where the bromine atoms can be displaced by the nucleophilic 4-methoxybenzylamine. While the C2 position is more activated due to its proximity to the electron-withdrawing nitro group and the ring nitrogen, the C5 position is also susceptible to substitution, especially if an excess of the amine is used or if the reaction is allowed to proceed for an extended period at elevated temperatures. The formation of this disubstituted product consumes two equivalents of the amine and one equivalent of the dibromopyridine precursor, often leading to a significant reduction in the yield of the desired monosubstituted product.

Question 2: My TLC plate shows a spot that is very close to my product's Rf value, making purification by column chromatography difficult. How can I confirm if this is an isomer or another impurity?

Answer: This is a frequent challenge, often caused by an isomeric impurity. There are two primary possibilities:

  • Positional Isomer of the Desired Product: This could be 2-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-5-amine . This isomer has the exact same molecular weight as your target compound. Its formation is unlikely if you start with high-purity 2,5-dibromo-3-nitropyridine, as the C2 position is significantly more reactive. However, its presence may indicate an issue with the regioselectivity of your reaction or the presence of an isomeric starting material.

  • Impurity in the Starting Material: The commercial 2,5-dibromo-3-nitropyridine starting material may contain other isomers, such as 2,3-dibromo-5-nitropyridine. This would lead to the formation of an entirely different product isomer upon reaction.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the mass of the impurity is identical to your product.

  • NMR Spectroscopy: A detailed 1H and 13C NMR analysis is the most definitive method. The substitution pattern on the pyridine ring creates a unique spin system. The desired product will show two distinct aromatic protons on the pyridine ring, typically appearing as doublets. An isomeric product would exhibit a different coupling pattern.

  • Analytical Optimization: To improve separation on chromatography, try different solvent systems. For closely related pyridine isomers, experimenting with varying ratios of hexane and ethyl acetate or using a different solvent system entirely (e.g., dichloromethane/methanol) can be effective.[5]

Question 3: The reaction has a low yield, and I've confirmed the presence of unreacted 2,5-dibromo-3-nitropyridine in the crude mixture. What went wrong?

Answer: Low conversion of the starting material can be attributed to several factors:

  • Insufficient Base or Inappropriate Base: The SNAr reaction liberates HBr, which can protonate the nucleophilic amine, rendering it unreactive. A non-nucleophilic base (e.g., DIPEA, Et₃N) is typically required to scavenge this acid. Ensure at least one equivalent of base is used.

  • Low Reaction Temperature: While higher temperatures can promote the formation of the disubstituted side product, the reaction may not proceed to completion if the temperature is too low. A moderate temperature (e.g., 80-100 °C) is often a good starting point.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent (e.g., DMF, NMP, or Dioxane) at the reaction temperature. Poor solubility can severely limit reaction rates.

Question 4: My reaction turned dark brown or black, resulting in a tarry, intractable crude product. What is the cause?

Answer: The formation of dark, tarry byproducts often indicates decomposition.

  • Causality: Nitropyridine compounds can be sensitive to high temperatures and strongly basic conditions.[5] Overheating the reaction mixture can lead to polymerization or decomposition pathways. The presence of impurities in the starting materials or solvent can also catalyze these degradation processes.

  • Preventative Measures:

    • Maintain strict temperature control throughout the reaction. Do not exceed the recommended temperature for the specific solvent and base system.

    • Ensure the use of high-purity, anhydrous solvents and reagents.

    • Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction and why is substitution favored at the C2 position?

The synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position. This makes the ring susceptible to attack by nucleophiles like 4-methoxybenzylamine.

Substitution is favored at the C2 (ortho) position over the C5 (para) position because the negative charge of the intermediate (the Meisenheimer complex) formed during the attack at C2 can be delocalized onto the highly electronegative ring nitrogen, providing superior resonance stabilization compared to the intermediate formed from an attack at C5.[3][4]

Q2: How can I minimize the formation of the N²,N⁵-bis(4-methoxybenzyl) disubstituted side product?

Minimizing this side product is key to achieving a high yield of the desired compound.

  • Stoichiometry Control: Use a precise amount of the 4-methoxybenzylamine. A slight excess (e.g., 1.05 equivalents) is often sufficient to drive the reaction to completion without promoting significant disubstitution. Avoid using a large excess.

  • Controlled Addition: Add the amine solution dropwise to the heated solution of the 2,5-dibromo-3-nitropyridine. This maintains a low instantaneous concentration of the nucleophile, favoring the kinetically preferred monosubstitution reaction.

  • Temperature and Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Prolonged reaction times, even at moderate temperatures, will inevitably lead to an increase in the disubstituted product.

Q3: What are the best analytical techniques for monitoring this reaction and characterizing the products?

A combination of techniques is recommended for robust analysis:[6][7]

  • Thin Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction progress and identifying the molecular weights of the product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation of the final product and for characterizing any isolated impurities.

  • High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the final compound with high accuracy.[6]

Part 3: Data Presentation & Visualization

Table 1: Summary of Potential Side Products and Key Identifiers
Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spec (m/z [M+H]⁺)Origin
Desired Product C₁₃H₁₂BrN₃O₃338.16339.0 / 341.0Monosubstitution at C2
Disubstitution ProductC₂₁H₂₂N₄O₄410.43411.4Substitution at C2 and C5
2,5-dibromo-3-nitropyridine (Starting Material)C₅H₂Br₂N₂O₂281.89280.9 / 282.9 / 284.9Unreacted starting material
4-methoxybenzylamine (Starting Material)C₈H₁₁NO137.18138.2Unreacted starting material
Mono-hydrolysis ProductC₅H₃BrN₂O₃218.99219.9 / 221.9Reaction with trace water, displacing one bromine with a hydroxyl group

Note: Bromine-containing compounds will show a characteristic isotopic pattern in the mass spectrum (¹⁹Br/⁸¹Br ≈ 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

Visualization of Key Reaction Pathways

reaction_pathway Figure 1. Synthesis and Side Reaction Pathway SM1 2,5-Dibromo-3-nitropyridine SM1->invis1 SM2 4-Methoxybenzylamine (PMB-NH2) SM2->invis1 DP Desired Product 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine DP->invis2 SP Disubstitution Side Product N2,N5-bis(PMB) -3-nitropyridine-2,5-diamine invis1->DP + 1 eq. PMB-NH2 (Desired Reaction) invis2->SP + 1 eq. PMB-NH2 (Side Reaction) SM2_2 4-Methoxybenzylamine (PMB-NH2) SM2_2->invis2

Caption: Figure 1. Synthesis and Side Reaction Pathway

Part 4: Experimental Protocol

Protocol: LC-MS Analysis for Impurity Profiling

Objective: To identify the desired product and potential side products in a crude reaction mixture.

Instrumentation and Materials:

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Quadrupole).

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Crude reaction sample, dissolved in a small amount of DMSO or Acetonitrile (~1 mg/mL).

Methodology:

  • Sample Preparation: Dilute 10 µL of the dissolved crude sample into 990 µL of a 50:50 mixture of Mobile Phase A and B. Vortex to mix.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibrate at 5% B

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 100 - 800 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Integrate all significant peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak.

    • Look for the expected [M+H]⁺ ion for the desired product (~339.0/341.0).

    • Compare other observed masses against the potential side products listed in Table 1, paying close attention to the bromine isotope pattern for any bromine-containing species.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • ResearchGate. (2021).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Sigma-Aldrich. (n.d.). 2,5-Dibromo-3-nitro-pyridine.
  • MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 1033202-35-5)[1][2]. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate and protein degrader building block[1]. Here, you will find in-depth, experience-driven advice presented in a direct question-and-answer format to address the common challenges encountered during the purification of this molecule. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental outcomes.

Understanding the Chemistry: The Synthesis and its Impurity Profile

The target molecule, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most probable synthetic route involves the reaction of 2,5-dibromo-3-nitropyridine with 4-methoxybenzylamine. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic attack by the amine[3]. The substitution is regioselective, with the amine preferentially displacing the bromine at the 2-position due to the strong activating effect of the para-nitro group.

However, as with any chemical transformation, the crude product is rarely pure. A thorough understanding of the potential impurities is the first step toward an effective purification strategy.

Common Impurities to Expect:

  • Unreacted Starting Materials:

    • 2,5-dibromo-3-nitropyridine

    • 4-methoxybenzylamine

  • Positional Isomer:

    • While less likely due to electronic factors, reaction at the 5-position to form 5-(4-methoxybenzylamino)-2-bromo-3-nitropyridine is a possibility. The separation of such closely related isomers is often the primary purification challenge[4].

  • Di-substituted Byproduct:

    • 2,5-bis(4-methoxybenzylamino)-3-nitropyridine

  • Hydrolysis Products:

    • If moisture is present, hydrolysis of the starting material can lead to bromonitropyridinols.

This guide will provide you with the tools to effectively remove these impurities and achieve the desired purity for your downstream applications.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Initial Characterization and Problem Identification

Question: My crude product is a yellow-orange oil/gum, but the literature reports a solid. What does this indicate?

Answer: An oily or gummy consistency in the crude product typically suggests the presence of significant amounts of unreacted starting materials or solvent residues. The target compound, this compound, is expected to be a solid at room temperature.

Troubleshooting Steps:

  • Initial Analysis: Before attempting any large-scale purification, it is crucial to analyze the crude product by Thin Layer Chromatography (TLC). This will give you a qualitative picture of the components in your mixture.

  • TLC Protocol:

    • Stationary Phase: Standard silica gel plates (e.g., SiliaPlate with a fluorescent indicator) are suitable[5].

    • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate. Begin with a ratio of 4:1 (Hexane:EtOAc) and adjust the polarity as needed to achieve good separation of spots.

    • Visualization:

      • UV Light: Many of the components, including the product and starting materials, are UV-active due to their aromatic nature. View the dried TLC plate under a UV lamp (254 nm) to visualize the spots[6][7].

      • Chemical Staining: For more specific visualization of the nitro group, a chemical stain can be used. A highly effective method is the reduction of the nitro group to an amine with stannous chloride, followed by diazotization and coupling with β-naphthol to produce a brightly colored azo dye[8].

dot graph "TLC_Analysis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for TLC analysis of crude product."

Interpreting the TLC:

  • A spot corresponding to 4-methoxybenzylamine will likely be at a very low Rf (retention factor) and may streak due to its basicity.

  • The starting material, 2,5-dibromo-3-nitropyridine, will be less polar than the product and thus have a higher Rf.

  • The desired product should appear as a major spot, typically with an intermediate Rf.

  • The di-substituted byproduct will be more polar than the desired product and will have a lower Rf.

Section 2: Purification by Column Chromatography

Question: My TLC shows several closely eluting spots. How can I optimize column chromatography for better separation?

Answer: Achieving good separation of isomers and other closely related impurities requires careful optimization of your chromatographic conditions. Flash column chromatography is the most common method for this scale of purification[4][9].

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Standard flash-grade silica gel (230-400 mesh) is the workhorse for this type of separation.

  • Mobile Phase Optimization: The key to a successful separation is the mobile phase.

    • Solvent System: Hexane/Ethyl Acetate is a versatile and effective solvent system for this class of compounds[4].

    • Finding the Right Ratio: Aim for a solvent system that gives your product an Rf of ~0.3 on the TLC plate. This generally provides the best resolution. If your isomers are very close, you may need an even lower Rf for the product.

    • Gradient Elution: A gradient elution is highly recommended. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.

  • Sample Loading:

    • Dry Loading: This is the preferred method for optimal resolution. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.

  • Elution and Fraction Collection:

    • Elute the column with your chosen mobile phase gradient.

    • Collect fractions and monitor them by TLC. Spot every few fractions on a TLC plate to track the elution of your product and impurities.

  • Combining and Evaporating: Once you have identified the fractions containing your pure product, combine them and remove the solvent using a rotary evaporator.

dot graph "Column_Chromatography_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Step-by-step workflow for column chromatography."

Troubleshooting Poor Separation:

ProblemPotential CauseSolution
Co-eluting Isomers Insufficient difference in polarity.Use a shallower gradient or an isocratic elution with the optimal solvent mixture determined by TLC. Consider a different stationary phase like alumina or a specialized column for isomer separation if available[10][11][12].
Product Streaking Compound is too polar for the mobile phase, or interaction with acidic silica.Add a small amount (0.1-1%) of triethylamine to your mobile phase to neutralize acidic sites on the silica.
Low Recovery Product is irreversibly adsorbed onto the silica.This can happen with basic compounds. Neutralizing the silica with triethylamine in the mobile phase can help. Work quickly to minimize the time the compound spends on the column[9].
Section 3: Purification by Recrystallization

Question: After column chromatography, my product still has a slight yellow tint. Can I improve the purity further with recrystallization?

Answer: Yes, recrystallization is an excellent final polishing step to remove residual colored impurities and achieve high purity, often yielding a crystalline solid. The principle is to find a solvent that dissolves your compound well when hot but poorly when cold[4].

Protocol for Recrystallization:

  • Solvent Selection:

    • Good Candidates: For aminonitropyridines, polar solvents like ethanol or ethyl methyl ketone have been reported to be effective[4]. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be very effective[13].

    • Testing Solvents: Place a small amount of your product in several test tubes. Add a few drops of different solvents to each. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. If you do this, you must perform a hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
Product Oiling Out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.
No Crystals Form The solution is not saturated enough, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod to provide a nucleation site. If that fails, you may need to evaporate some of the solvent and try again.
Low Recovery Too much solvent was used.Concentrate the filtrate (the liquid left after filtering the crystals) and cool it again to obtain a second crop of crystals.

Purity Assessment

After purification, it is essential to confirm the purity of your this compound.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment, providing quantitative data[14].

  • NMR Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry: Confirms the molecular weight of your compound.

By following this guide, you will be well-equipped to tackle the purification of this compound, troubleshoot common issues, and obtain a high-purity product for your research endeavors.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Li, J., Lu, L.-Y., Shen, W.-X., & Shi, J.-Y. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1438. [Link]

  • (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 22, 2026, from [Link]

  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. Retrieved January 22, 2026, from [Link]

  • Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved January 22, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Retrieved January 22, 2026, from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved January 22, 2026, from [Link]

  • Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]

  • Jia, Z. J. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): a new nitro-group migration. Heterocycles, 65(9), 2131-2138. [Link]

  • Bromination Products of Nitropyridine. (1949). Journal of the American Chemical Society, 71(2), 754–755. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. (2010). Organic Letters, 12(19), 4380–4383. [Link]

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. (2013). Chinese Chemical Letters, 24(8), 713-715. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers utilizing 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical solutions for the common yet critical challenge of compound solubility in biological assays. Our goal is to empower you with the knowledge to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: The chemical structure of this compound, characterized by its aromatic rings and bromo-substituent, suggests it is a lipophilic, or "water-fearing," molecule. Such compounds inherently have low aqueous solubility. When a concentrated stock solution, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it encounters an environment where it is no longer soluble. This is a common phenomenon for many small molecule compounds in drug discovery and chemical biology.

Q2: What is the recommended starting solvent for creating a high-concentration stock solution?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the industry-standard choice due to its excellent solvating power for a wide range of organic molecules. We recommend preparing a 10 mM stock solution in 100% anhydrous DMSO. It is crucial to ensure the compound is fully dissolved before proceeding with further dilutions. A brief sonication or vortexing can aid in this process.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance of cell lines to DMSO can vary significantly. However, a general guideline is to keep the final concentration of DMSO in your assay medium at or below 0.5% (v/v), with many sensitive cell lines requiring a concentration of 0.1% or lower to avoid artifacts or cytotoxicity. It is imperative to determine the specific tolerance of your cell line by running a DMSO vehicle control experiment.

Q4: Can I use solvents other than DMSO for my stock solution?

A4: Yes, other water-miscible organic solvents can be considered if DMSO is incompatible with your experimental setup. Alternatives include ethanol, methanol, or dimethylformamide (DMF). However, their solvating power and toxicity profiles differ. Ethanol, for instance, is often better tolerated by cells but may be a less effective solvent for this particular compound. A solvent tolerance study should be performed for any new solvent.

Troubleshooting Guide: A Step-by-Step Approach to Solubility

This section provides a systematic workflow for addressing solubility issues with this compound.

Step 1: Optimizing the Stock Solution

Before troubleshooting downstream dilutions, ensure your stock solution is perfectly prepared.

  • Protocol 1: Preparation of a 10 mM Stock Solution

    • Accurately weigh the required amount of this compound.

    • Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution for 1-2 minutes.

    • If solids persist, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to confirm that no particulates are present.

Step 2: The Serial Dilution Strategy

The manner in which you dilute your stock into the aqueous buffer is critical. A direct, large-volume dilution is a common cause of precipitation.

  • Key Principle: A gradual transition from a high-organic to a high-aqueous environment is key. This can be achieved through a multi-step serial dilution process.

  • Workflow Diagram:

cluster_0 Solubility Troubleshooting Workflow A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 1 mM in 10% DMSO/Buffer) A->B Dilute 1:10 C Final Assay Concentration (e.g., 10 µM in <0.5% DMSO) B->C Dilute 1:100 D Precipitation Observed? C->D E Proceed with Assay D->E No F Advanced Solubilization (pH, Excipients) D->F Yes

Caption: A decision-making workflow for compound dilution.

Step 3: Advanced Solubilization Techniques

If precipitation persists even with careful dilution techniques, consider modifying the formulation of your final assay buffer.

A. pH Modification

The structure of this compound contains a secondary amine group which can be protonated. Modifying the pH of the buffer can alter the ionization state of the molecule, potentially increasing its solubility.

  • Principle: For a basic compound, lowering the pH (making the buffer more acidic) will lead to protonation, creating a charged species (a salt) which is generally more water-soluble than the neutral form.

  • Experimental Approach: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4). Perform a kinetic solubility test by adding the compound's DMSO stock to each buffer and monitoring for precipitation over time using visual inspection or light scattering.

  • Caution: Ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).

B. Use of Co-solvents and Excipients

Incorporating a low percentage of a solubilizing agent in the final assay buffer can significantly improve compound solubility.

  • Co-solvents: Polyethylene glycol (PEG) 400 and propylene glycol are commonly used co-solvents that can increase the solubility of hydrophobic compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, keeping it dispersed in the aqueous medium.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.

Table 1: Recommended Starting Concentrations for Solubilizing Excipients

ExcipientTypeRecommended Starting Concentration (in final buffer)Key Considerations
PEG 400 Co-solvent1-5% (v/v)Can affect enzyme kinetics at higher concentrations.
Tween® 80 Surfactant0.01-0.1% (v/v)Test for direct effects on cell membranes or protein activity.
HP-β-CD Cyclodextrin1-10 mMCan sometimes extract cholesterol from cell membranes.
  • Protocol 2: Screening for Optimal Excipient

    • Prepare your standard assay buffer.

    • Create aliquots of the buffer containing different excipients at the recommended concentrations (see Table 1).

    • Add the DMSO stock of this compound to each buffer condition to achieve the final desired concentration.

    • Mix immediately and thoroughly.

    • Incubate under the same conditions as your planned assay (e.g., 37°C for 1 hour).

    • Visually inspect for any signs of precipitation against a dark background. For a more quantitative measure, read the absorbance at 600 nm; an increase indicates scattering due to precipitation.

Summary and Final Recommendations

The solubility of this compound in aqueous media is a predictable challenge that can be overcome with a systematic approach. Always begin by ensuring the quality of your DMSO stock. Employ a careful, serial dilution method before resorting to more complex formulations. If needed, a systematic screen of pH and pharmaceutically relevant excipients should identify a condition that maintains the compound in solution for the duration of your biological assay, thereby ensuring the integrity and reliability of your data.

References

Stability and degradation pathways of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5).[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. The insights provided are based on established principles of organic chemistry and data from related molecular structures.

I. Compound Overview and Intrinsic Stability

This compound is a multifaceted molecule featuring a substituted pyridinamine core. Its stability is dictated by the interplay of its key functional groups: the 2-aminopyridine ring, the nitro group, the bromine substituent, and the N-(4-methoxybenzyl) group.

PropertyValue
Molecular Formula C13H12BrN3O3
Molecular Weight 338.2 g/mol
CAS Number 1033202-35-5

Table 1: Physicochemical Properties of this compound.[1][2]

The molecule's inherent reactivity suggests several potential degradation pathways. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack. The bromine atom can be a leaving group in certain reactions, and the N-(4-methoxybenzyl) group can be cleaved under acidic or oxidative conditions.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can induce degradation include exposure to strong acids or bases, light (photodegradation), high temperatures (thermal degradation), and oxidizing agents. The specific degradation pathway will depend on the conditions the compound is subjected to.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of thermal and oxidative degradation.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in an acidic mobile phase. What could be the cause?

A3: The N-(4-methoxybenzyl) group is known to be labile under acidic conditions.[3][4] The unexpected peaks you are observing are likely due to the cleavage of this protecting group, resulting in the formation of 5-bromo-3-nitropyridin-2-amine and 4-methoxybenzyl alcohol or related byproducts. Consider using a mobile phase with a higher pH or a different analytical method if this is a recurring issue.

Q4: Can this compound undergo photodegradation? What precautions should I take?

A4: Yes, compounds containing nitroaromatic and brominated aromatic moieties can be susceptible to photodegradation.[5][6] It is advisable to handle the compound and its solutions in amber vials or under low-light conditions to prevent photolytic cleavage of the C-Br or C-N bonds.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation and provides actionable solutions.

Issue 1: Rapid decomposition observed during a reaction in a protic solvent.

  • Potential Cause: The 2-aminopyridine moiety can exhibit dual nucleophilic character, and its reactivity can be influenced by the solvent. In protic solvents, particularly under acidic or basic conditions, solvolysis or other degradation reactions may be accelerated.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to an aprotic solvent (e.g., THF, DCM, acetonitrile) to minimize solvent-mediated degradation.

    • pH Control: If the reaction requires acidic or basic conditions, use a non-nucleophilic buffer to maintain a stable pH.

    • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of degradation.

Issue 2: Formation of colored impurities during thermal stress testing.

  • Potential Cause: Nitroaromatic compounds are known to undergo complex thermal decomposition pathways, which can lead to the formation of colored byproducts.[7][8][9][10] These reactions can be autocatalytic in some cases.[9]

  • Troubleshooting Steps:

    • Lower Temperature: Reduce the temperature of the stress test to a level that still provides meaningful degradation data without causing complete decomposition.

    • Inert Atmosphere: Conduct thermal stress testing under an inert atmosphere (N2 or Ar) to prevent oxidative processes that can contribute to the formation of colored impurities.

    • Analysis of Impurities: Isolate and characterize the colored impurities using techniques like LC-MS and NMR to understand the degradation pathway.

IV. Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

G cluster_acid Acidic Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation A This compound B Acidic Hydrolysis A->B C Photodegradation A->C D Thermal Degradation A->D E Oxidative Degradation A->E F 5-Bromo-3-nitropyridin-2-amine B->F Cleavage of N-benzyl bond G 4-Methoxybenzaldehyde B->G H Debrominated Product C->H C-Br bond cleavage I Radical Species C->I J Denitration Product D->J C-NO2 bond cleavage K Complex Polymerization D->K L N-Oxide Formation E->L M Ring Opening Products E->M

Caption: Potential Degradation Pathways.

V. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[11][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the sample by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

G cluster_stress A Prepare Stock Solution (1 mg/mL) B Stress Conditions C Sample Preparation B->C Neutralize/Dilute Acid 0.1 N HCl, 60°C Base 0.1 N NaOH, 60°C Oxidative 3% H2O2, RT Thermal Solid, 80°C Photo Photostability Chamber D HPLC Analysis C->D E Data Interpretation D->E Compare to Control

Caption: Forced Degradation Workflow.

VI. References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. Available at:

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives - OSTI.GOV. Available at:

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at:

  • 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups - Benchchem. Available at:

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI. Available at:

  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. Available at:

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. Available at:

  • 2-Aminopyridine - Wikipedia. Available at:

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Available at:

  • Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. Available at:

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchGate. Available at:

  • The structure and reactivity of 2-aminopyridine 1-oxide - RSC Publishing. Available at:

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at:

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at:

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - sioc-journal.cn. Available at:

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at:

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives | Chemical Reviews - ACS Publications. Available at:

  • An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at:

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available at:

  • This compound, min 98%, 1 gram. Available at:

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. Available at:

  • (PDF) 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine - ResearchGate. Available at:

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Available at:

  • Forced Degradation Studies - MedCrave online. Available at:

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. Available at:

  • Forced degradation and impurity profiling. Available at:

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine - Chem-Impex. Available at:

  • 1033202-35-5|this compound - BLDpharm. Available at:

  • 91394-81-9|3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine - BLDpharm. Available at:

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at:

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. Available at:

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at:

  • 15862-31-4|3-Bromo-5-nitropyridin-2-amine|BLD Pharm. Available at:

  • This compound - PubChem. Available at:

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook. Available at:

  • 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine - NIH. Available at:

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides - Pharmacia. Available at:

  • 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem. Available at:

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. Available at:

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Available at:

  • This compound - LookChem. Available at:

Sources

Technical Support Center: A-Z Guide to Preventing De-bromination in Bromopyridine Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromopyridine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common but frustrating challenge of de-bromination. This guide is structured to move from understanding the core problem to providing actionable troubleshooting steps and validated protocols.

Section 1: Frequently Asked Questions - Understanding De-bromination

This section addresses the fundamental questions surrounding the unwanted loss of bromine from your pyridine ring.

Q1: What is de-bromination and why is it a significant problem?

A: De-bromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2] This is highly problematic for two main reasons:

  • Yield Loss: It consumes your starting material, directly reducing the yield of your desired target molecule.

  • Purification Complexity: The resulting debrominated byproduct often has similar polarity to the desired product, making separation by column chromatography difficult and tedious.[2]

Q2: In which reactions is de-bromination most prevalent?

A: While possible in various scenarios, de-bromination is most frequently and significantly encountered during palladium-catalyzed cross-coupling reactions . These are workhorse reactions in medicinal chemistry for building molecular complexity. Key examples include:

  • Suzuki-Miyaura Coupling (with boronic acids/esters)[1]

  • Buchwald-Hartwig Amination (with amines)[1]

  • Sonogashira Coupling (with terminal alkynes)[1]

Q3: What is the primary chemical mechanism behind de-bromination in cross-coupling reactions?

A: The most accepted mechanism involves the in-situ formation of a highly reactive palladium-hydride (Pd-H) species .[2] This intermediate can arise from various proton sources within your reaction, such as trace amounts of water, alcohol solvents, or even certain amine bases and phosphine ligands.[2] Once formed, the Pd-H species can intercept the palladium intermediate in your main catalytic cycle, leading to reductive elimination of the undesired debrominated pyridine instead of your target product.[2]

Q4: Are certain bromopyridine isomers more susceptible to de-bromination?

A: Yes. The position of the bromine atom significantly influences stability. Due to the electron-withdrawing nature of the pyridine nitrogen, 2-bromopyridines are often the most challenging substrates and are particularly prone to de-bromination compared to 3- or 4-bromopyridines.[1][2]

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

If you are observing a significant amount of your debrominated pyridine byproduct, consult the following troubleshooting guide. The parameters are listed in order of probable impact.

Issue: Significant De-bromination Byproduct Observed in a Cross-Coupling Reaction

Symptom: GC/MS, LC/MS, or NMR analysis of your crude reaction mixture shows a significant amount of pyridine (or substituted pyridine) where the bromine atom has been replaced by hydrogen.

ParameterRecommendationCausality & Expert Insight
1. Phosphine Ligand Switch to a bulky, electron-rich biaryl phosphine ligand . Examples include RuPhos, BrettPhos, SPhos, and XPhos.[1][2]This is the most critical parameter. These ligands create a sterically congested environment around the palladium atom. This steric pressure accelerates the desired C-C, C-N, or C-C(alkyne) bond-forming reductive elimination step.[3][4] By making the productive pathway kinetically faster, you outcompete the undesired de-bromination pathway.
2. Base For Suzuki couplings, use a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]Strong bases, especially alkoxides, can promote the formation of Pd-H species. K₃PO₄ provides sufficient basicity to facilitate the catalytic cycle for many Suzuki reactions while minimizing the risk of de-bromination.
3. Solvent & Reagents Ensure strictly anhydrous conditions . Use freshly distilled, dry solvents (e.g., toluene, dioxane). Ensure reagents like boronic acids are dry.Water is a primary source of protons for the formation of the destructive Pd-H species.[2] Even small amounts of moisture can have a significant impact. Consider degassing the solvent thoroughly to remove oxygen, which can degrade catalysts.
4. Temperature Attempt the reaction at the lowest effective temperature . Start screening around 80-100 °C.While higher temperatures increase reaction rates, they can also accelerate the rate of side reactions, including de-bromination.[5] Finding the "sweet spot" where the desired reaction proceeds efficiently while the side reaction is suppressed is key.
5. Palladium Source Use a well-defined palladium pre-catalyst, such as those incorporating the bulky phosphine ligands (e.g., RuPhos-Pd-G3).Pre-catalysts ensure a more controlled and efficient initiation of the active Pd(0) species, which can lead to cleaner reactions and suppress side pathways compared to simple sources like Pd(OAc)₂.

Section 3: Key Experimental Protocols

The following protocols are designed as robust starting points to minimize de-bromination.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Minimized De-bromination

This protocol utilizes a bulky phosphine ligand and a phosphate base to suppress the de-bromination of a standard bromopyridine substrate.[1]

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in 1-2 mL of anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromopyridine via Diazotization

For synthesizing the sensitive 2-bromopyridine isomer, the classic Sandmeyer-type diazotization of 2-aminopyridine is the most reliable method, avoiding the harsh conditions of direct bromination.[6][7]

Reagents and Materials:

  • 2-Aminopyridine (1.59 moles)

  • 48% Hydrobromic acid (7 moles)

  • Bromine (4.7 moles)

  • Sodium nitrite (4 moles)

  • Sodium hydroxide (15 moles)

  • Ether for extraction

Step-by-Step Procedure:

  • In a large flask equipped with an efficient mechanical stirrer, cool 48% HBr in an ice-salt bath.

  • Slowly add 2-aminopyridine to the cold HBr.

  • With vigorous stirring and keeping the temperature at 0 °C or below, add bromine dropwise. The mixture will thicken as an orange perbromide salt precipitates.[7]

  • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over several hours, carefully maintaining the temperature at 0 °C or below.[7]

  • After the addition is complete, continue stirring for 30 minutes.

  • Slowly add a concentrated solution of sodium hydroxide, ensuring the temperature does not exceed 25 °C.[7]

  • Extract the reaction mixture with ether (4 x 250 mL).

  • Dry the combined ethereal extracts over potassium hydroxide (KOH), filter, and carefully remove the ether by distillation.

  • Distill the remaining crude product under reduced pressure to yield pure 2-bromopyridine.[7]

Section 4: Visualizing the Chemistry

Diagram 1: The Competing Catalytic Pathways

G cluster_0 Productive Suzuki Cycle cluster_1 De-bromination Side Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmet Ar-Pd(II)-R OxAdd->Transmet Transmetalation (R-B(OR)₂) PdH H-Pd(II)-Br OxAdd->PdH Interception by Hydride Source (H⁻) Transmet->Pd0 Reductive Elimination Product Ar-R (Desired Product) Transmet->Product PdH->Pd0 Reductive Elimination Byproduct Ar-H (Byproduct) PdH->Byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Diagram 2: Troubleshooting Decision Tree for De-bromination

G start De-bromination Observed? ligand 1. Change Ligand Use bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos, SPhos) start->ligand base 2. Modify Base Switch to weaker base (e.g., K₃PO₄, Cs₂CO₃) ligand->base Still an issue? success Problem Solved ligand->success Resolved solvent 3. Verify Conditions Use strictly anhydrous solvent. Degas thoroughly. base->solvent Still an issue? base->success Resolved temp 4. Lower Temperature Attempt reaction at a lower temp (e.g., 80°C) solvent->temp Still an issue? solvent->success Resolved temp->success Resolved

Caption: A logical troubleshooting workflow for de-bromination.

Section 5: Additional FAQs on Bromopyridine Synthesis

Q: I am trying to directly brominate pyridine and getting low yields and multiple products. Why?

A: Pyridine is an electron-deficient aromatic ring, making it resistant to standard electrophilic aromatic substitution reactions like bromination.[8] Forcing conditions, such as very high temperatures or the use of fuming sulfuric acid (oleum), are required, which can lead to low yields, over-bromination (e.g., dibromopyridines), and poor regioselectivity.[7][8] For clean, specific isomers, it is almost always better to use a different synthetic strategy, such as the diazotization of a corresponding aminopyridine.[8]

Q: How can I best purify my final product to remove trace amounts of debrominated impurity?

A: If de-bromination cannot be completely suppressed, purification can be challenging. Standard silica gel is acidic and can sometimes cause degradation or H/D back-exchange if you are working with deuterated compounds.[9] Consider using silica gel that has been neutralized by pre-washing with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, a different stationary phase like alumina may provide better separation.[9] In some cases, careful fractional distillation under high vacuum can be effective if the boiling points are sufficiently different.

References

  • Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. Retrieved from [Link]

  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method. Google Patents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. PrepChem.com. Retrieved from [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2002). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. Retrieved from [Link]

  • ACS Publications. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (1981). US4291165A - Process for making 2-bromopyridine. Google Patents.
  • Sigman, M. S., & Werner, E. W. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving the challenging substrate, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. Our focus is to move beyond generic protocols and provide a mechanistic and experience-driven rationale for catalyst selection and reaction optimization.

Introduction: Understanding the Substrate's Challenges

This compound is a highly functionalized building block. Its successful incorporation into more complex molecules via cross-coupling is often hindered by a combination of electronic and steric factors.

  • Electronic Deficiencies : The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic nature can make the initial, rate-limiting oxidative addition of the Pd(0) catalyst to the C-Br bond difficult.[1]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive species.[2]

  • Steric Hindrance : The bulky N-(4-methoxybenzyl) group at the 2-position creates steric congestion around the pyridine core, which can influence ligand binding and the subsequent reductive elimination step.[3][4]

This guide is designed to help you navigate these challenges by making informed decisions about your catalyst system.

General Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Suzuki-Miyaura C-C Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to this substrate requires careful tuning.[5]

FAQ 1: My Suzuki-Miyaura reaction is failing or giving very low yield. What are the most likely causes?

Low or no conversion with this substrate typically points to two main issues: inefficient oxidative addition or catalyst deactivation.

  • Cause A: Poor Oxidative Addition: The electron-deficient nature of the pyridine ring makes the C-Br bond less reactive towards Pd(0) insertion compared to electron-rich or neutral aryl bromides.[1] A standard catalyst system like Pd(PPh₃)₄ may not be active enough to initiate the catalytic cycle efficiently.

  • Cause B: Catalyst Inhibition/Deactivation: The pyridine nitrogen can bind strongly to the palladium catalyst, sequestering it from the catalytic cycle.[2] Furthermore, if the reaction is not performed under strictly inert conditions, the active Pd(0) species can oxidize, leading to deactivation.[1]

  • Cause C: Unsuitable Base or Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[6] An inappropriate choice can lead to sluggish reaction rates or decomposition of the starting materials. For instance, very strong bases might not be compatible with all functional groups, while weak bases may not be effective.

  • Cause D: Boronic Acid Instability: Boronic acids can be prone to degradation, especially homocoupling or protodeboronation (replacement of the boronic acid group with a hydrogen atom), particularly at elevated temperatures.[7]

FAQ 2: What is the best initial catalyst and ligand system to screen for this substrate?

For challenging substrates like this, the choice of phosphine ligand is paramount. You should prioritize ligands that are both electron-rich and sterically bulky .

  • Electron-rich ligands enhance the electron density on the palladium center, which promotes the difficult oxidative addition step.[7][8]

  • Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the catalyst.[5][8] They also help create a coordinatively unsaturated "L-Pd(0)" species, which is the active catalyst.

A highly recommended starting point is to use modern palladium precatalysts . These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][7]

Table 1: Recommended Catalyst Systems for Initial Suzuki-Miyaura Screening

Catalyst System (Precatalyst)Ligand TypeKey AdvantagesTypical Loading (mol%)
XPhos Pd G3/G4 BiarylphosphineExcellent general-purpose system for difficult couplings.[7]1 - 3
SPhos Pd G3/G4 BiarylphosphineOften effective for heteroaromatic substrates.1 - 3
RuPhos Pd G3/G4 BiarylphosphineHighly active for sterically hindered substrates.[7]1 - 3
tBu₃P-based catalysts AlkylphosphineVery electron-rich, good for electron-poor aryl halides.1 - 5
PEPPSI-IPr N-Heterocyclic Carbene (NHC)Strong σ-donating properties, highly robust.[7]2 - 5

FAQ 3: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?

Protodeboronation is often exacerbated by excess water and/or an unsuitable base. To mitigate this:

  • Use Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing it can reduce protodeboronation. Consider using anhydrous solvents like dioxane or toluene.[7]

  • Switch to a Non-Aqueous Base: Instead of aqueous K₂CO₃, try an anhydrous base like K₃PO₄ or Cs₂CO₃.[8] Potassium fluoride (KF) is another option that can be effective while being milder than carbonates.[9]

  • Use a Boronate Ester: Pinacol boronate esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids. If possible, use the Bpin version of your coupling partner.

  • Control Temperature: Do not overheat the reaction. Run initial trials at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is too slow.[7]

Workflow 1: Troubleshooting a Failed Suzuki-Miyaura Coupling

G start Reaction Failed: Low or No Product check_inert 1. Verify Inert Atmosphere & Reagent Purity start->check_inert Is setup meticulous? change_catalyst 2. Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Use a Precatalyst (G3/G4) check_inert->change_catalyst success Reaction Successful check_inert->success Problem solved. screen_base 3. Screen Bases (K₃PO₄, Cs₂CO₃) change_catalyst->screen_base change_catalyst->success Problem solved. screen_solvent 4. Screen Solvents (Dioxane, Toluene, 2-MeTHF) screen_base->screen_solvent screen_base->success Problem solved. optimize_temp 5. Adjust Temperature (Try 80°C -> 110°C) screen_solvent->optimize_temp screen_solvent->success Problem solved. optimize_temp->success Problem solved.

Caption: A decision tree for systematic troubleshooting of Suzuki-Miyaura reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) via syringe.[11]

  • Reaction : Place the flask in a preheated oil bath or heating block at 90-110 °C and stir vigorously for 12-24 hours.[10]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For this substrate, success hinges on overcoming catalyst inhibition and potential side reactions.

FAQ 4: What are the unique challenges for a Buchwald-Hartwig amination with this substrate?

In addition to the challenges mentioned for Suzuki coupling (electron-deficient ring, potential for catalyst inhibition), the Buchwald-Hartwig amination introduces new variables:

  • Base Sensitivity : The reaction requires a strong base (e.g., NaOtBu, LiHMDS) to deprotonate the coupling amine.[12] These strong bases can sometimes promote side reactions or decomposition of sensitive substrates.

  • Ligand Choice is Critical : The choice of ligand is even more critical than in Suzuki couplings. The ligand must facilitate not only the oxidative addition but also the formation of the palladium-amido complex and the final reductive elimination.[2]

  • Potential for N-H Interference : The substrate itself contains a secondary amine (the N-H of the 2-amino group). While generally protected and sterically hindered, under harsh conditions or with certain base/catalyst combinations, its presence could potentially complicate the reaction, although this is less common.

FAQ 5: Which ligand families are most effective for the amination of this challenging bromopyridine?

Similar to the Suzuki coupling, bulky, electron-rich biarylphosphine ligands are the gold standard. The specific choice can depend on the nature of the amine coupling partner (primary, secondary, aniline, etc.).

Table 2: Recommended Ligand Scaffolds for Buchwald-Hartwig Amination

Ligand FamilyRepresentative LigandRecommended ForRationale
Josiphos tBu-JosiphosPrimary & Secondary AminesFerrocene-based, highly effective for a broad range of amines.
Biarylphosphines RuPhos, BrettPhosPrimary Amines, AnilinesHighly active and general ligands for C-N coupling.[12]
Biarylphosphines XPhosSecondary Amines, AnilinesExcellent performance, particularly with hindered substrates.[2]
Ad-BippyPhos Ad-BippyPhosUnprotected HeterocyclesShown to be effective with sensitive, unprotected heterocycles.[13]

A Note on Palladium Source: For Buchwald-Hartwig reactions, it is often beneficial to generate the catalyst in situ from a simple Pd source like Pd₂(dba)₃ or Pd(OAc)₂ combined with the chosen ligand, as this allows for flexible screening. However, using precatalysts (e.g., RuPhos Pd G3) remains a highly reliable option.[13][14]

FAQ 6: My reaction is sluggish, and I'm observing decomposition of my starting material. What should I try?

This scenario suggests that the reaction conditions are too harsh or the catalytic turnover is poor.

  • Lower the Temperature : High temperatures can accelerate decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.[2]

  • Change the Base : If you are using a very strong base like NaOtBu, consider switching to a slightly milder but still effective base like LiHMDS (lithium bis(trimethylsilyl)amide) or even Cs₂CO₃ or K₃PO₄, especially if your amine partner is relatively acidic (like an aniline).[12][13]

  • Increase Catalyst Loading : For particularly difficult couplings, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes be necessary to achieve a reasonable conversion before decomposition occurs.[7]

  • Ensure Strict Anhydrous/Anoxic Conditions : Oxygen is a potent inhibitor of the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon.[2][15]

Workflow 2: Catalyst/Ligand Selection for Buchwald-Hartwig Amination

G start Select Amine Coupling Partner primary_amine Primary Aliphatic Amine or Aniline start->primary_amine secondary_amine Secondary Amine start->secondary_amine ligand1 Screen BrettPhos or RuPhos with Pd₂(dba)₃ or Pd(OAc)₂ primary_amine->ligand1 ligand2 Screen XPhos or Josiphos with Pd₂(dba)₃ or Pd(OAc)₂ secondary_amine->ligand2 base_choice Select Base: NaOtBu (general) LiHMDS or K₃PO₄ (milder) ligand1->base_choice ligand2->base_choice run_reaction Run Reaction (Toluene or Dioxane, 80-110°C) base_choice->run_reaction

Caption: A workflow for selecting an initial catalyst system for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires optimization based on the specific amine and chosen ligand.

  • Catalyst Pre-formation (Optional but Recommended) : In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 1.0 equiv) and the phosphine ligand (e.g., XPhos, 2.2 equiv relative to Pd₂). Add anhydrous, degassed toluene and stir at room temperature for 15-20 minutes under argon.

  • Reaction Setup : In the main reaction Schlenk tube, add this compound (1.0 equiv.) and the base (e.g., sodium tert-butoxide, 1.4 equiv.). Evacuate and backfill with argon three times.[16]

  • Reagent Addition : Add the amine coupling partner (1.2 equiv.). Add anhydrous, degassed toluene or dioxane (~0.1 M concentration).

  • Catalyst Addition : Transfer the pre-formed catalyst solution to the reaction tube via syringe.

  • Reaction : Heat the sealed reaction tube to 100-110 °C with vigorous stirring for 12-24 hours.[16]

  • Monitoring : Follow the reaction's progress by LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.

References

  • Ishiguro, S., et al. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Deng, G., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • Deng, G., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Retrieved from [Link]

  • Billingsley, K., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Richeson, M., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. Retrieved from [Link]

  • Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Retrieved from [Link]

  • Reddit User Discussion. (2016). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Jan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. Retrieved from [Link]

  • Reddit User Discussion. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2015). Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Gsponer, J., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit User Discussion. (2022). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Roberts, C., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Retrieved from [Link]

  • Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • The Buchwald Research Group. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. The Buchwald Research Group. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • PubMed Central. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Denmark, S. E., et al. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. NIH. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of a key pharmaceutical intermediate.

Welcome to the technical support center for the synthesis of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The target molecule, with the CAS number 1033202-35-5, is a valuable building block, particularly in the development of protein degraders[1]. Its synthesis is primarily a two-step process, starting from the commercially available 2-aminopyridine. This guide will walk you through the synthesis, highlighting critical parameters and providing solutions to common issues encountered during scale-up.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved in two sequential steps:

  • Electrophilic Aromatic Substitution : The synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, from 2-aminopyridine. This involves bromination followed by nitration.

  • Nucleophilic Aromatic Substitution : The N-alkylation of 2-amino-5-bromo-3-nitropyridine with 4-methoxybenzyl chloride to yield the final product.

The overall workflow is depicted below:

Synthetic Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Alkylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Br2, Acetic Acid) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (H2SO4, HNO3) D 4-Methoxybenzyl chloride E 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine C->E D->E

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

This procedure is adapted from established methods for the bromination and nitration of 2-aminopyridine derivatives.[2]

A. Bromination of 2-Aminopyridine

  • Setup : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine in glacial acetic acid.

  • Bromine Addition : Cool the solution to below 20°C using an ice bath. Add a solution of bromine in acetic acid dropwise, maintaining the temperature below 20°C initially. Allow the temperature to rise to 50°C after about half of the bromine has been added to prevent premature precipitation of the hydrobromide salt.[2]

  • Reaction Completion & Work-up : After the addition is complete, stir for an additional hour. Dilute the mixture with water to dissolve the hydrobromide salt.

  • Neutralization : Transfer the solution to a larger beaker and neutralize with a 40% sodium hydroxide solution, keeping the mixture cool with an ice bath.

  • Isolation : Collect the precipitated crude 2-amino-5-bromopyridine by filtration and wash with water.

  • Purification : Remove the common byproduct, 2-amino-3,5-dibromopyridine, by washing the crude product with hot petroleum ether.[2] The resulting 2-amino-5-bromopyridine is typically pure enough for the next step.

B. Nitration of 2-Amino-5-bromopyridine

  • Setup : To a clean, dry, three-necked flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Substrate Addition : Slowly add the 2-amino-5-bromopyridine from the previous step to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10°C.

  • Nitrating Mixture : Prepare the nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration : Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the temperature does not exceed 5°C.[3]

  • Reaction Monitoring : Stir the reaction at low temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Quenching & Isolation : Carefully pour the reaction mixture onto crushed ice to precipitate the product.[3] Neutralize the solution to a pH of 7-8 with a suitable base like ammonium hydroxide.[3]

  • Purification : Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration, wash thoroughly with cold water, and dry under vacuum.[2] The product can be further purified by recrystallization from a suitable solvent like methyl ethyl ketone.[2]

Part 2: Synthesis of this compound (Final Product)

This step involves a nucleophilic aromatic substitution reaction. The exocyclic amino group of the intermediate is sufficiently nucleophilic to displace a halide from an appropriate benzylating agent.

  • Setup : In a round-bottomed flask under a nitrogen atmosphere, suspend 2-amino-5-bromo-3-nitropyridine and potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF.

  • Reagent Addition : Add 4-methoxybenzyl chloride to the suspension.

  • Reaction Conditions : Heat the reaction mixture to 50-60°C and stir for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[4]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product as a solid.[4]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Observed Issue Potential Cause Recommended Solution
Step 1: Low Yield of 2-Amino-5-bromo-3-nitropyridine Incomplete nitration due to low temperature or insufficient reaction time.[3]1. Ensure the correct stoichiometry of the nitrating agent. 2. After the initial low-temperature addition, consider allowing the reaction to slowly warm to a slightly higher, controlled temperature (e.g., 10-15°C). 3. Extend the reaction time and monitor closely with TLC or HPLC.[3]
Product loss during work-up and neutralization.[3]1. Carefully adjust the pH during neutralization to ensure complete precipitation. 2. Perform multiple extractions with a suitable organic solvent to maximize recovery.[3]
Step 1: High Percentage of Isomeric Byproducts Nitration temperature is too high, leading to poor regioselectivity.[3]1. Maintain strict temperature control (below 5°C) during the addition of the nitrating agent.[3] 2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired 3-nitro isomer.
Over-bromination in the first stage, leading to 2-amino-3,5-dibromopyridine.[5]1. Carefully control the stoichiometry of bromine. 2. Ensure efficient stirring and slow, controlled addition of the brominating agent.
Step 2: Low Conversion in N-Alkylation Insufficiently strong base or low reaction temperature.1. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but be cautious of potential side reactions with the nitro group. 2. Increase the reaction temperature, but monitor for potential degradation.
The nucleophilicity of the 2-amino group is reduced by the electron-withdrawing nitro and bromo substituents.1. Increase the equivalents of the 4-methoxybenzyl chloride. 2. Extend the reaction time significantly.
Step 2: Formation of Di-Alkylated Product Use of excess alkylating agent or a highly reactive base/solvent system.1. Use stoichiometric amounts or a slight excess (1.1-1.2 equivalents) of 4-methoxybenzyl chloride. 2. Avoid overly harsh conditions that might deprotonate the newly formed secondary amine.
General: Formation of Dark, Tarry Byproducts Overheating during nitration or harsh work-up conditions.[3]1. Maintain strict temperature control throughout all reaction steps. 2. Use milder bases for neutralization where possible and avoid prolonged exposure to strong acids or bases.[3]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration step?

A1: Temperature control is paramount for achieving high regioselectivity. The nitration of 2-amino-5-bromopyridine can lead to a mixture of isomers. Performing the reaction at low temperatures (0-5°C) kinetically favors the formation of the desired 2-amino-5-bromo-3-nitropyridine over other isomers like the 5-nitro derivative.[3] Higher temperatures can lead to a decrease in selectivity and the formation of difficult-to-separate byproducts.

Q2: How does the electronic nature of the pyridine ring influence this synthesis?

A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, the amino group at the 2-position is a strong activating group and directs incoming electrophiles (like Br+ and NO2+) to the ortho (3-position) and para (5-position) positions. In the second step, the electron-withdrawing nitro and bomo groups decrease the nucleophilicity of the 2-amino group, making the N-alkylation step more challenging than it would be on a more electron-rich amine.

Q3: What are the safety precautions for handling the reagents in this synthesis?

A3: Several reagents require careful handling:

  • Bromine : Highly corrosive and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated Sulfuric and Nitric Acids : Extremely corrosive. Use with caution in a fume hood and wear acid-resistant gloves and a lab coat. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Sodium Hydride (if used) : A flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

Q4: Can I use a different benzylating agent for the N-alkylation step?

A4: Yes, 4-methoxybenzyl bromide could be used and may be more reactive than the chloride, potentially allowing for milder reaction conditions. However, it is also a stronger lachrymator. The choice of leaving group (Cl, Br, I, or even a sulfonate ester like tosylate) can be optimized to improve reaction rates and yield.

Q5: What is the best way to purify the final product on a large scale?

A5: While column chromatography is excellent for small-scale purification, it can be cumbersome for scale-up. Recrystallization is often the preferred method for large-scale purification. A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery of the pure product.

Troubleshooting Workflow: Low Yield in N-Alkylation

Troubleshooting Low Yield start Low Yield in N-Alkylation Step check_sm Check TLC/LC-MS: Is starting material (SM) consumed? start->check_sm sm_present Significant SM remains check_sm->sm_present No sm_gone SM is consumed check_sm->sm_gone Yes increase_cond Increase reaction temp/time or use a stronger base (e.g., NaH) sm_present->increase_cond check_byproducts Analyze byproducts by LC-MS. Is there evidence of degradation or di-alkylation? sm_gone->check_byproducts degradation Degradation products observed check_byproducts->degradation Degradation dialkylation Di-alkylation observed check_byproducts->dialkylation Di-alkylation workup_loss Potential loss during workup/ purification. Optimize extraction and purification steps. check_byproducts->workup_loss Neither milder_cond Use milder conditions: lower temperature, weaker base degradation->milder_cond stoichiometry Reduce equivalents of alkylating agent to ~1.1 eq. dialkylation->stoichiometry

Caption: A decision tree for troubleshooting low yield in the N-alkylation step.

References

  • Vertex AI Search Result 1: Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
  • ResearchGate : 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. [Link]

  • Google Patents: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Syntheses : PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

  • Organic Syntheses : 2,3-diaminopyridine. [Link]

  • Heterocyclic Letters : A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Chemistry Stack Exchange : Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • PubChem : 2-Amino-5-bromo-3-nitropyridine. [Link]

  • International Journal of Scientific & Engineering Research : Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pyridine scaffold has emerged as a "privileged" structural motif. Its presence in numerous FDA-approved drugs is a testament to its versatility in establishing critical interactions with a range of biological targets.[1] Within this class, nitropyridines serve as versatile precursors for a plethora of bioactive molecules, including potent kinase inhibitors.[2] This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of analogs based on the 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine scaffold, a promising core for the development of targeted cancer therapeutics.

The rationale for focusing on this scaffold is grounded in the established success of related structures. For instance, the broader 2-aminopyridine framework is central to the mechanism of action of several kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding site of the target kinase.[3] The strategic placement of a bromo substituent at the 5-position and a nitro group at the 3-position electronically modulates the pyridine ring, influencing both its reactivity for synthesis and its potential interactions with target proteins.[4][5]

This guide will dissect the probable SAR of this compound series, propose a logical workflow for their evaluation, provide detailed experimental protocols, and contextualize their mechanism of action within a relevant signaling pathway.

The Core Scaffold and Lead Compound

The lead compound, This compound , serves as our reference point. Its key structural features include:

  • The 5-Bromo-3-nitropyridin-2-amine Core: This unit is the primary pharmacophore, likely responsible for anchoring the molecule in the kinase hinge region.

  • The N-(4-methoxybenzyl) Group: This moiety extends into a more solvent-exposed region of the ATP-binding pocket, where modifications can significantly impact potency and selectivity.

The following sections will explore how systematic structural modifications to this lead compound are predicted to influence its biological activity, based on established principles from related pyridine and pyrimidine-based inhibitors.[6][7][8][9]

Comparative Analysis of Analog Performance

The following table outlines a series of hypothetical analogs of our lead compound. The predicted impact on activity is inferred from published SAR studies on similar kinase inhibitor scaffolds. This serves as a predictive guide for medicinal chemists aiming to optimize this chemical series.

Compound ID Modification from Lead Compound Rationale for Modification Predicted Impact on Kinase Inhibitory Activity Supporting Literature Principles
LEAD-01 Reference Compound-Baseline Activity-
ANA-02 Removal of the 4-methoxy group from the benzyl ring.To assess the contribution of the methoxy group to binding affinity.Likely decrease in potency, as the methoxy group may be involved in favorable interactions or optimizing electronic properties.SAR of N-benzyl pyrimidines often shows sensitivity to substitution patterns.[10]
ANA-03 Replacement of the 4-methoxy group with a 4-chloro or 4-fluoro group.To explore the effects of electron-withdrawing groups on the benzyl ring.Potentially maintained or slightly altered potency; may influence metabolic stability.Halogenated phenyl rings are common in kinase inhibitors and can enhance binding.
ANA-04 Replacement of the N-benzyl group with an N-phenethyl group.To increase the flexibility and length of the linker to the phenyl ring.Activity is highly dependent on the topology of the target kinase's active site. May increase or decrease potency.Flexibility and vector of substituents are key in kinase inhibitor design.
ANA-05 Replacement of the 5-bromo group with a 5-chloro group.To evaluate the role of the halogen in this position.Likely to retain activity, though potency may be slightly modulated.The specific halogen can fine-tune electronic properties and binding interactions.
ANA-06 Reduction of the 3-nitro group to a 3-amino group.The amino group can act as a hydrogen bond donor, potentially forming new interactions.Significant change in activity is expected. The amino group is a key precursor for further derivatization.[5][11]The nitro group is often a synthetic handle, and its reduction to an amine is a common step in building more complex inhibitors.[2]
ANA-07 Replacement of the N-benzyl group with a smaller N-methyl group.To probe the necessity of the large benzyl moiety for activity.A significant decrease in potency is predicted, suggesting the benzylphenyl group occupies a critical pocket.Loss of key hydrophobic or van der Waals interactions often leads to reduced affinity.

Experimental Workflows and Protocols

A systematic approach is essential for the evaluation of these analogs. The following workflow outlines the key stages from initial synthesis to biological characterization.

Caption: High-level workflow for the synthesis and evaluation of novel kinase inhibitors.

Detailed Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP consumed is quantified, often using a luminescence-based method where the light signal is inversely proportional to kinase activity.[6]

Materials:

  • Recombinant human kinase (e.g., a tyrosine kinase relevant to cancer)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a series of 2-fold dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute these into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase/substrate mixture in assay buffer.

  • Compound Addition: Add 2.5 µL of the diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Experimental Protocol 2: Cell-Based Proliferation (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of the analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Mechanism of Action and Signaling Pathway Context

Many pyridine-based inhibitors target protein kinases that are hyperactivated in cancer cells, leading to uncontrolled proliferation and survival. A common target class is the tyrosine kinases, which are upstream regulators of critical signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway.

The diagram below illustrates a simplified MAPK signaling pathway and the putative point of inhibition for the this compound analog class.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Inhibitor 5-Bromo-3-nitropyridin-2-amine Analogs Inhibitor->Raf Inhibits

Caption: Putative mechanism of action within the MAPK signaling pathway.

By inhibiting a key kinase like Raf, these compounds can block the downstream signaling cascade that ultimately drives cancer cell proliferation. The SAR data derived from the experimental workflow allows researchers to fine-tune the inhibitor's structure to maximize its potency and selectivity against the target kinase, thereby enhancing its therapeutic potential.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR principles discussed herein, derived from extensive research on related heterocyclic compounds, provide a rational framework for the design of more potent and selective analogs. The provided experimental protocols offer a robust methodology for their evaluation. Future work should focus on synthesizing the proposed analogs, confirming their activity against a panel of cancer-relevant kinases, and ultimately validating the most promising compounds in preclinical models of cancer. This systematic approach, blending rational design with rigorous biological testing, is fundamental to advancing new targeted therapies from the laboratory to the clinic.

References

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Retrieved from [Link]

  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie. Retrieved from [Link]

  • ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
  • PubMed. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Substituted Pyridinamines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this broad class, 2-aminopyridine derivatives have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine represents a specific chemotype within this family, characterized by a bromo substituent at the 5-position, a nitro group at the 3-position, and an N-(4-methoxybenzyl) group at the 2-amino position. While this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents, a comprehensive understanding of its intrinsic biological activity and a direct comparison with its close analogs are crucial for unlocking its full therapeutic potential.[1]

This guide provides a comparative analysis of the reported biological activities of compounds structurally related to this compound. By examining the structure-activity relationships (SAR) of analogous series of N-benzyl-pyridin-2-amine and nitropyridine derivatives, we aim to provide a framework for predicting the biological profile of the title compound and guiding the design of future analogs with enhanced potency and selectivity. We will delve into their anticancer and anti-inflammatory activities, supported by available experimental data, and provide detailed protocols for key biological assays.

Comparative Biological Activity: Insights from Structurally Related Analogs

Direct comparative studies of a homologous series of analogs of this compound are not extensively available in the public domain. However, by examining the biological data of structurally related N-benzyl-substituted heterocyclic amines and other nitropyridine derivatives, we can infer potential activities and discern key structure-activity relationships.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted N-benzyl-pyrimidin-2-amine and related heterocyclic compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and other crucial cellular targets.[2][3]

A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[2] Although the core is a pyrimidine, the presence of the N-benzyl group is a key shared feature. The data suggests that substitutions on the benzyl and phenyl rings significantly influence inhibitory potency.

Similarly, a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives were evaluated for their anti-tumor mechanisms in a human colon cancer cell line (HCT-116).[4] These compounds exhibited dose- and time-dependent anti-proliferative and pro-apoptotic activities.[4]

Table 1: Anticancer Activity of Selected N-Benzyl and Substituted Pyridine Analogs

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
ML323 N-benzyl-2-phenylpyrimidin-4-amineNon-small cell lung cancer< 0.1[2]
Compound 7f 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamideA-549 (Lung Cancer)2.04[5]
Compound 4f Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast Cancer)6.25[6]
Compound 4k Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast Cancer)8.18[6]
Compound 12 Pyridine-based PIM-1 Kinase InhibitorMCF-7 (Breast Cancer)0.5[7]
Compound 8l Picolinamide-based VEGFR-2 Kinase InhibitorA549 (Lung Cancer)13.2[8]

This table presents data from structurally related compounds to infer potential activity, not direct analogs of the title compound.

The data from these related series suggest that the N-benzyl moiety is a key pharmacophore. Variations in the substitution pattern on the benzyl ring, as well as modifications to the heterocyclic core, can dramatically impact cytotoxic potency. For instance, the presence of electron-donating or -withdrawing groups on the benzyl ring can alter the electronic properties and binding interactions with target proteins. The bromo and nitro groups on the pyridine ring of the title compound are expected to significantly influence its activity, likely through halogen bonding and hydrogen bonding interactions within the target's active site.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The 3-nitropyridine scaffold is also implicated in anti-inflammatory responses. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy for inflammatory diseases.[9][10][11] Several classes of nitrogen-containing heterocyclic compounds have been shown to modulate this pathway.

While direct evidence for this compound as an NF-κB inhibitor is not yet published, related benzamides and nicotinamides have been shown to inhibit lipopolysaccharide (LPS)-induced TNFα production, a key inflammatory cytokine downstream of NF-κB activation.[12] This suggests that the core structure of the title compound may possess anti-inflammatory properties through a similar mechanism.

The general mechanism of NF-κB activation and potential points of inhibition are illustrated in the signaling pathway diagram below.

Key Signaling Pathways and Mechanisms of Action

The biological activities of substituted pyridinamines and nitropyridines often stem from their ability to interact with specific intracellular signaling pathways. Based on the activities of related compounds, two key pathways are of particular interest: kinase signaling cascades in cancer and the NF-κB pathway in inflammation.

Kinase Inhibition in Cancer

Many N-aryl and N-benzyl substituted heterocyclic compounds function as ATP-competitive kinase inhibitors. The pyridine ring often forms crucial hydrogen bonds with the hinge region of the kinase domain, while the benzyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Bromo-N-(4-methoxybenzyl) -3-nitropyridin-2-amine (or Analog) Inhibitor->RTK Inhibition

A simplified representation of a receptor tyrosine kinase signaling pathway and the potential point of inhibition by kinase inhibitors.
NF-κB Signaling in Inflammation

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Pathway cluster_cell Cell Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Inhibitor Potential Inhibition by Nitropyridine Analog Inhibitor->IKK Inhibits

The canonical NF-κB signaling pathway and a potential point of inhibition by anti-inflammatory compounds.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound and its analogs.

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound or analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with various concentrations of the test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Sources

A Comparative Guide to the Synthesis and Screening of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and potential screening of a focused library of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine derivatives. The strategic incorporation of the substituted benzylamine moiety onto the 5-bromo-3-nitropyridin-2-amine core offers a versatile scaffold for drug discovery, particularly in the exploration of novel kinase inhibitors and other targeted therapeutics. This document details a robust synthetic pathway, proposes a screening workflow, and presents a framework for comparing the biological activities of the synthesized analogues.

Introduction: The Therapeutic Potential of Substituted 2-Aminopyridines

The 2-amino-3-nitropyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The electronic properties of the pyridine ring, modulated by the electron-withdrawing nitro group and the versatile amino group, provide a platform for diverse chemical modifications. The bromine atom at the 5-position serves as a valuable handle for further functionalization, for instance, through cross-coupling reactions. The N-substitution of the 2-amino group allows for the introduction of various pharmacophoric features, enabling the fine-tuning of a compound's interaction with biological targets.

This guide focuses on the synthesis of derivatives bearing a 4-methoxybenzyl group and related analogues. The methoxybenzyl group can engage in specific interactions within protein binding pockets, and its derivatives allow for the systematic exploration of the structure-activity relationship (SAR).

Synthesis of the Core Intermediate: 2-Amino-5-bromo-3-nitropyridine

The journey towards our target derivatives begins with the synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine. This compound is readily prepared from the commercially available 2-amino-5-bromopyridine through electrophilic nitration.[3][4]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (40%)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the starting material is fully dissolved, cool the mixture back to 0-5 °C.

  • Add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution, keeping the temperature below 20 °C.

  • The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Dry the product under vacuum to yield the desired intermediate.

Causality of Experimental Choices:

  • The use of concentrated sulfuric acid serves as both a solvent and a protonating agent, activating the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.

  • Maintaining a low temperature throughout the reaction is crucial to control the exothermic nitration reaction and to prevent over-nitration or side reactions.

  • The slow, dropwise addition of nitric acid ensures that the concentration of the nitrating agent is kept low, further controlling the reaction rate and selectivity.

Synthesis_Workflow Start 2-Amino-5-bromopyridine Reaction Electrophilic Nitration (0-5 °C) Start->Reaction Reagents Conc. H₂SO₄, Fuming HNO₃ Reagents->Reaction Workup Quenching on Ice, Neutralization (NaOH) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Product 2-Amino-5-bromo- 3-nitropyridine Isolation->Product

Synthetic workflow for 2-amino-5-bromo-3-nitropyridine.

Synthesis of this compound Derivatives

With the core intermediate in hand, the next step is the introduction of the substituted benzylamine moiety. A highly effective and widely used method for this transformation is reductive amination.[5][6][7] This one-pot reaction involves the formation of an intermediate imine from the reaction of the primary amine (2-amino-5-bromo-3-nitropyridine) and an aldehyde (e.g., 4-methoxybenzaldehyde), followed by its in-situ reduction to the corresponding secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • To a solution of 2-amino-5-bromo-3-nitropyridine in an anhydrous solvent (DCE or THF) in a round-bottom flask, add the substituted benzaldehyde (1.1 equivalents).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations as it is milder than other borohydrides like NaBH₄ and selectively reduces the protonated imine in the presence of the aldehyde starting material.[8] Its tolerance to mildly acidic conditions, which can be used to catalyze imine formation, is another significant advantage.

  • Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the imine intermediate back to the starting materials. Therefore, the use of an anhydrous solvent is critical for achieving a good yield.

  • Portion-wise Addition: Adding the reducing agent in portions helps to control the reaction rate and any potential exotherm.

Alternative Synthetic Strategy: Direct N-Alkylation

An alternative approach is the direct N-alkylation of 2-amino-5-bromo-3-nitropyridine with a substituted benzyl halide (e.g., 4-methoxybenzyl chloride) in the presence of a base. However, this method can be prone to over-alkylation, leading to the formation of the tertiary amine as a byproduct. The electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions.

Proposed Library of Derivatives for Screening

To explore the structure-activity relationship, a library of derivatives can be synthesized by varying the substituents on the benzaldehyde.

Derivative IDSubstituent on BenzaldehydeRationale
A-1 (Target) 4-MethoxyParent compound, potential hydrogen bond acceptor.
A-2 3,4-DimethoxyIncreased hydrogen bonding capacity and polarity.
A-3 4-ChloroIntroduces a halogen bond donor and alters electronic properties.
A-4 4-TrifluoromethylStrong electron-withdrawing group, impacts pKa and lipophilicity.
A-5 4-MethylLipophilic group, explores hydrophobic interactions.
A-6 UnsubstitutedBaseline compound for comparison.

Biological Screening: A Comparative Workflow

Given the known anticancer potential of related nitropyridine derivatives, a primary screening cascade to evaluate the cytotoxic effects of the newly synthesized compounds against a panel of cancer cell lines is proposed.[9][10]

Screening_Workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Comparative Analysis Start Synthesized Derivatives Library Assay_Setup Cell Seeding in 96-well Plates (e.g., MCF-7, HCT116, A549) Start->Assay_Setup Treatment Incubation with Serial Dilutions of Compounds Assay_Setup->Treatment Endpoint_Assay MTT or SRB Assay (48-72 hours post-treatment) Treatment->Endpoint_Assay Data_Acquisition Absorbance Reading (Microplate Reader) Endpoint_Assay->Data_Acquisition Analysis IC₅₀ Value Determination Data_Acquisition->Analysis Comparison Structure-Activity Relationship (SAR) Analysis Analysis->Comparison Hit_Selection Selection of Lead Compounds Comparison->Hit_Selection

General workflow for in vitro screening of synthesized derivatives.
Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical data set to illustrate how the screening results for the proposed library of derivatives could be organized and compared.

Derivative ID4-SubstituentIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT116 (µM)IC₅₀ vs. A549 (µM)
A-1 -OCH₃5.27.812.5
A-2 -OCH₃, -OCH₃3.14.58.9
A-3 -Cl2.53.16.2
A-4 -CF₃1.82.24.1
A-5 -CH₃8.911.218.7
A-6 -H15.420.135.6
Doxorubicin (Positive Control)0.50.81.1

Interpretation of Hypothetical Data:

  • The unsubstituted derivative (A-6) shows the lowest activity, indicating that substitution on the benzyl ring is beneficial.

  • Electron-withdrawing groups at the 4-position (A-3 and A-4) appear to enhance cytotoxic activity compared to the electron-donating methoxy group (A-1).

  • The trifluoromethyl-substituted derivative (A-4) is the most potent in this hypothetical series, suggesting that strong electron-withdrawing and lipophilic characteristics at this position may be favorable for activity.

This structured approach to synthesis and screening allows for a systematic evaluation of the structure-activity relationship, guiding the rational design of more potent and selective analogues.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Autech Industry Co.,Limited. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(11), 7546-7557. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

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  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Institutes of Health. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. SIELC Technologies. Available at: [Link]

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine. Academia.edu. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

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A Head-to-Head Comparison of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Against Established Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel therapeutics in oncology has identified protein kinases as critical targets for intervention.[1][2][3] Dysregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[1][3] Small molecule kinase inhibitors have revolutionized cancer treatment, with numerous FDA-approved drugs demonstrating significant clinical benefit.[1][4] This guide provides a comprehensive biological evaluation of a novel compound, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, against a panel of well-characterized kinase inhibitors. While specific biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitor scaffolds, such as those derived from 2-aminopyridine, suggests its potential as a therapeutic agent.[5][6][7]

This document will serve as a detailed roadmap for researchers looking to characterize this and similar novel compounds. We will outline a series of robust experimental protocols, from initial biochemical screening to cell-based functional assays, and provide a framework for interpreting the resulting data in comparison to established inhibitors.

Compound Profiles: The Novel Challenger and the Established Incumbents

This compound

  • Structure:

    • Molecular Formula: C13H12BrN3O3[8][9][10][11][12]

    • Molecular Weight: 338.16 g/mol [9]

  • Rationale for Investigation: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The bromine and nitro substitutions on the pyridine ring, along with the methoxybenzyl group, offer potential for specific interactions within the ATP-binding pocket of various kinases.[5] Related nitropyridine derivatives have been utilized as key intermediates in the synthesis of potent kinase inhibitors, including Pazopanib, an FDA-approved drug.[5]

Comparator Kinase Inhibitors

To provide a meaningful comparison, we have selected a panel of well-established kinase inhibitors with diverse target profiles. The choice of comparators in a real-world scenario would be guided by initial screening results of the novel compound. For the purpose of this guide, we will use the following as examples:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[13] It is an FDA-approved treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][13]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] It is used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[13]

  • Bosutinib: A dual inhibitor of Src and Abl kinases, with demonstrated efficacy in CML.[13]

Experimental Evaluation Workflow

The biological evaluation of a novel kinase inhibitor is a multi-step process. The following workflow provides a comprehensive approach to characterizing the activity of this compound.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays Biochemical Kinase Profiling Broad Kinase Panel Screening (e.g., 400+ kinases) IC50 Determination Dose-Response Curves for Hit Kinases Biochemical Kinase Profiling->IC50 Determination Cell Viability Assays MTT/MTS Assays in Relevant Cancer Cell Lines IC50 Determination->Cell Viability Assays Select Relevant Cell Lines Based on Kinase Hits Downstream Signaling Analysis Western Blotting for Phospho-Proteins Cell Viability Assays->Downstream Signaling Analysis G cluster_inhibitors Inhibitors Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Src Src RTK->Src Activates Downstream Effectors Downstream Effectors Src->Downstream Effectors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Dasatinib Dasatinib Dasatinib->Src 5-Bromo-N-(4-methoxy...) Novel Compound 5-Bromo-N-(4-methoxy...)->Src

Figure 2: Simplified signaling pathway illustrating the potential point of inhibition by the novel compound and Dasatinib.

Expected Western Blot Results: Treatment of cells with an effective Src inhibitor would lead to a decrease in the phosphorylation of Src and its downstream targets.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological evaluation of the novel kinase inhibitor, this compound. By following the outlined experimental protocols, researchers can systematically characterize its biochemical potency, cellular activity, and mechanism of action, and objectively compare its performance against established drugs.

The hypothetical data presented herein suggests that this compound could be a promising multi-targeted inhibitor with activity against BCR-ABL and Src kinases. Further studies would be warranted to optimize its structure to improve potency and selectivity, evaluate its pharmacokinetic properties, and assess its efficacy in preclinical in vivo models of cancer. The systematic approach detailed in this guide is crucial for the successful development of the next generation of targeted cancer therapies.

References

  • Kannaiyan, R., & Mahadevan, D. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy, 18(12), 1249–1270. [Link]

  • Kawakami, M., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Analytical Sciences, 34(1), 75-80. [Link]

  • Feoktistova, M., et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1470, 231-244. [Link]

  • Kannaiyan, R., & Mahadevan, D. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. SciSpace. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-Approved Small-Molecule Kinase Inhibitors. Trends in Pharmacological Sciences, 37(9), 722-747. [Link]

  • Bhullar, K. S., et al. (2018). Targeting cancer with kinase inhibitors. Molecular Cancer, 17(1), 1-20. [Link]

  • Jha, A., et al. (2020). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 11, 1052. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

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  • LookChem. (n.d.). This compound. [Link]

  • Li, J., et al. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]

  • Li, J., et al. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. ResearchGate. [Link]

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  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. [Link]

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A Senior Scientist's Guide to the Synthesis of Substituted 2-Aminopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyridine motif is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its place in a multitude of approved therapeutics and clinical candidates. However, the synthesis of this privileged scaffold is not always straightforward. The choice of synthetic route can profoundly impact yield, purity, scalability, and functional group compatibility, making a well-informed decision critical for the success of any drug development program.

This guide provides a comparative analysis of the principal synthetic routes to substituted 2-aminopyridines. We will move beyond a simple recitation of protocols to delve into the mechanistic underpinnings and strategic considerations behind each method, offering field-proven insights for researchers, chemists, and drug development professionals.

The Classical Approach: Direct Amination via Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction represents the most direct method for aminating a pyridine ring.[1] It involves the reaction of a pyridine derivative with a strong amide base, typically sodium amide (NaNH₂), in an inert, high-boiling solvent like toluene or xylene.[1][2]

Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amide anion (NH₂⁻) directly attacks the electron-deficient C2 position of the pyridine ring.[3][4] Coordination of the pyridine nitrogen to the sodium cation enhances the electrophilicity at the C2 position, facilitating the initial nucleophilic attack to form a σ-adduct (or Meisenheimer complex).[3][5] Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the product amine or residual ammonia) to liberate hydrogen gas.[3][4]

Chichibabin_Mechanism cluster_reagents Pyridine Pyridine SigmaAdduct σ-Adduct (Meisenheimer Complex) Pyridine->SigmaAdduct + NH₂⁻ NaNH2 NaNH₂ ProductSalt Sodium 2-aminopyridide SigmaAdduct->ProductSalt - H⁻ (as H₂) Product 2-Aminopyridine ProductSalt->Product Protonation H2 H₂ H2O H₂O Workup

Caption: Mechanism of the Chichibabin Reaction.

Advantages & Limitations

The primary advantage of the Chichibabin reaction is its atom economy and directness, starting from the parent heterocycle. However, its utility is severely hampered by its limitations:

  • Harsh Conditions: Requires high temperatures and a very strong, hazardous base (NaNH₂).[1][6]

  • Limited Substrate Scope: The reaction is intolerant of many common functional groups and often fails for pyridines bearing strongly electron-withdrawing groups.[7]

  • Regioselectivity Issues: While amination typically occurs at the 2-position, mixtures of 2- and 4-amino isomers can form. If both the 2- and 6-positions are blocked, amination at the 4-position may occur, but often in low yield.[2]

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

A more controlled and widely used classical method involves the substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring. This SNAr reaction is a workhorse in heterocyclic chemistry.

Mechanistic Insight & Experimental Choices

The reaction proceeds via nucleophilic attack of an amine at the C2 position of a 2-halopyridine, forming a Meisenheimer-type intermediate. The subsequent loss of the halide ion restores aromaticity. The reactivity of the 2-halopyridine is dictated by two factors: the electronegativity of the halogen (influencing the electrophilicity of C2) and the carbon-halogen bond strength. This results in the typical reactivity trend: F > Cl > Br > I.

  • 2-Fluoropyridines: Are highly reactive due to the strong electron-withdrawing nature of fluorine, often allowing for milder reaction conditions. A transition-metal-free method has been developed using inexpensive acetamidine hydrochloride as the ammonia source with 2-fluoropyridines.[8][9]

  • 2-Chloro/Bromopyridines: Are the most common starting materials due to their balance of reactivity and cost. However, they often require higher temperatures, pressure, or the use of metal catalysis to achieve good conversion.[10]

SNAr_Workflow cluster_reagents Start 2-Halopyridine (X = F, Cl, Br) Intermediate Meisenheimer Intermediate Start->Intermediate + R¹R²NH Amine R¹R²NH Product Substituted 2-Aminopyridine Intermediate->Product - X⁻ HX HX Base Base Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition LigandEx [L₂Pd(II)(Ar)(NHR¹R²)]⁺X⁻ OxAdd->LigandEx Amine Coordination DeProt L₂Pd(II)(Ar)(NR¹R²) LigandEx->DeProt Deprotonation BaseH [Base-H]⁺X⁻ DeProt->Pd0 Reductive Elimination Product Ar-NR¹R² ArX Ar-X Amine R¹R²NH Base Base

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction. [11]While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand, making it a viable alternative to palladium-based methods. [11][12] Comparative Insight: The Ullmann reaction is often complementary to the Buchwald-Hartwig amination. It can be more cost-effective due to the use of copper instead of palladium. Modern ligand-accelerated methods, sometimes assisted by microwave irradiation, have significantly lowered the required reaction temperatures and improved yields. [13][14]

Synthesis from Pyridine N-Oxides: A Regioselective Strategy

Pyridine N-oxides are versatile intermediates that offer a distinct approach to 2-aminopyridine synthesis. [6][7]The N-oxide functionality activates the pyridine ring towards nucleophilic attack, primarily at the C2 and C6 positions.

Activation and Amination

This strategy generally involves two steps:

  • O-functionalization: The N-oxide oxygen is activated by an electrophilic reagent, such as tosyl chloride (TsCl), trifluoroacetic anhydride (TFAA), or p-toluenesulfonic anhydride (Ts₂O). [7][15]2. Nucleophilic Attack: An amine nucleophile then attacks the activated C2 position.

A particularly mild and efficient modern protocol involves the reaction of a pyridine N-oxide with TFAA in the presence of pyridine itself. This forms an N-(2-pyridyl)pyridinium salt, which is then cleaved with a nucleophile like hydrazine to furnish the 2-aminopyridine with high regioselectivity. [6][15]This method is compatible with a wide range of functional groups and uses inexpensive reagents. [15]

Representative Experimental Protocol: Synthesis of 5-Phenylpyridin-2-amine from 3-Phenylpyridine 1-oxide[20]
  • Salt Formation: To a stirred solution of 3-phenylpyridine 1-oxide (171 mg, 1.0 mmol) and pyridine (400 μL, 5.0 mmol) in acetonitrile (5.0 mL) at 0 °C, add trifluoroacetic anhydride (TFAA, 280 μL, 2.0 mmol).

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by LCMS.

  • Isolation: Concentrate the reaction mixture, dissolve the residue in a minimal amount of CH₂Cl₂, and triturate by adding it to rapidly stirred diethyl ether. Isolate the crude pyridinium salt by filtration.

  • Cleavage: Treat the isolated salt with hydrazine monohydrate (240 μL, 5.0 mmol) in ethanol (5.0 mL) at 80 °C for 2 hours.

  • Workup: Concentrate the resulting mixture onto silica gel with excess solid NaHCO₃ and purify by column chromatography to yield the final product.

Rearrangement Reactions: Access via Carboxylic Acid Derivatives

The Hofmann, Curtius, and Lossen rearrangements provide pathways to 2-aminopyridines from pyridine-2-carboxylic acid derivatives. These reactions are synthetically useful as they involve the loss of one carbon atom and proceed through a common isocyanate intermediate.

  • Hofmann Rearrangement: Starts from a primary amide (pyridine-2-carboxamide) and uses a halogen (e.g., Br₂) in a strong base. [16][17][18]* Curtius Rearrangement: Begins with an acyl azide, which is typically generated from a carboxylic acid or acyl chloride. [19][20][21]This method is valued for its mild conditions and high functional group tolerance. [20][22]* Lossen Rearrangement: Utilizes a hydroxamic acid derivative, which rearranges to the isocyanate. [23][24] The key step in all three is the 1,2-migration of the pyridyl group from the carbonyl carbon to the nitrogen, with simultaneous loss of a leaving group (halide, N₂, or carboxylate), to form a 2-pyridyl isocyanate. This reactive intermediate is then trapped with water or acid to hydrolyze and decarboxylate to the final 2-aminopyridine.

Rearrangement_Routes Amide Pyridine-2-carboxamide Isocyanate 2-Pyridyl Isocyanate Amide->Isocyanate Hofmann (Br₂, NaOH) Azide Pyridine-2-carbonyl azide Azide->Isocyanate Curtius (Heat, Δ) Hydroxamic Pyridine-2-hydroxamic acid Hydroxamic->Isocyanate Lossen (Activation, Base) Product 2-Aminopyridine Isocyanate->Product Hydrolysis (-CO₂)

Caption: Common isocyanate intermediate in rearrangement routes.

Comparative Summary of Synthetic Routes

MethodStarting Material(s)Key Reagents/CatalystTypical ConditionsAdvantagesLimitations
Chichibabin PyridineNaNH₂High Temp (>100 °C)Direct, atom-economicalHarsh conditions, hazardous reagents, poor functional group tolerance, regioselectivity issues. [1][6]
SNAr 2-Halopyridine, AmineBase (e.g., K₂CO₃)Moderate to High TempControlled, reliable, scalableRequires pre-functionalized starting material; can require high temp/pressure for less reactive halides. [10]
Buchwald-Hartwig 2-Halopyridine, AminePd catalyst, Phosphine ligand, BaseMild to Moderate Temp (rt - 120 °C)Excellent scope, high functional group tolerance, mild conditions. [25]Cost of Pd catalyst and ligands, sensitivity to air/moisture.
Ullmann 2-Halopyridine, AmineCu catalyst, Ligand, BaseModerate to High TempCost-effective (uses Cu), good for certain substratesOften requires higher temperatures than Pd-catalysis, can have narrower scope. [11]
From N-Oxides Pyridine N-Oxide, Amine SourceActivating agent (e.g., TFAA), HydrazineMild (0 °C to 80 °C)Excellent regioselectivity, mild conditions, good functional group tolerance. [6][15]Two-step process, requires preparation of N-oxide.
Rearrangements Pyridine-2-carboxylic acid derivativeVaries (e.g., Br₂, NaN₃)Varies (Heat often required)Access from carboxylic acids, avoids direct handling of pyridinesStoichiometric byproducts, potentially hazardous intermediates (azides). [18][20]

Conclusion

The synthesis of substituted 2-aminopyridines has evolved significantly from the harsh, limited classical methods to a diverse array of sophisticated, mild, and highly versatile modern techniques.

  • For direct, albeit limited, synthesis from the parent heterocycle, the Chichibabin reaction remains a textbook example but is rarely a first choice in a drug discovery setting.

  • SNAr of 2-halopyridines is a robust and scalable workhorse, particularly when starting with reactive 2-fluoropyridines.

  • Transition-metal catalysis , especially the Buchwald-Hartwig amination , represents the gold standard for versatility, offering unparalleled substrate scope and functional group tolerance for complex molecule synthesis.

  • Syntheses via pyridine N-oxides provide a powerful strategic advantage for achieving high regioselectivity under mild conditions.

  • Rearrangement reactions offer a valuable alternative when the corresponding pyridine-2-carboxylic acid is readily available.

The optimal synthetic route is ultimately dictated by the specific target molecule, considering factors such as cost, scale, available starting materials, and the tolerance of existing functional groups. A thorough understanding of the advantages and limitations of each method is paramount for the modern synthetic chemist to navigate the challenges of drug discovery and development efficiently.

References

  • Hoye, A. T., et al. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
  • Levin, D., et al. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC, NIH.
  • Hiong, A. T., et al. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
  • Hoye, A. T., et al. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.
  • Unknown Author. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. American Chemical Society.
  • Unknown Author. (n.d.). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry (RSC Publishing).
  • Unknown Author. (n.d.). Chichibabin reaction. Grokipedia.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Unknown Author. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.
  • Unknown Author. (n.d.). Chichibabin reaction.
  • Balkenhohl, M., et al. (n.d.). Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination.
  • Poola, B., et al. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC, NIH.
  • Alfa Chemistry. (n.d.). Hofmann Rearrangement.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • Unknown Author. (n.d.). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, Taylor & Francis Online.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • Unknown Author. (n.d.). Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). Request PDF.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.
  • Unknown Author. (n.d.). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI.
  • Pharm D Guru. (n.d.). HOFMANN REARRANGEMENT.
  • Unknown Author. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF, ResearchGate.
  • Unknown Author. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.
  • Unknown Author. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. PDF, ResearchGate.
  • Wikipedia. (n.d.). Lossen rearrangement.
  • Alfa Chemistry. (n.d.). Lossen Rearrangement.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application.
  • Chemistry Steps. (n.d.). Curtius Rearrangement.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Unknown Author. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, ACS Publications.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Unknown Author. (2025). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF, ResearchGate.
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A Framework for Comparative Efficacy Evaluation: The Investigational Compound 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine versus the Clinical Benchmark Bosentan in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical and clinical evaluation of a novel investigational compound, 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine, in comparison to the established endothelin receptor antagonist, bosentan, for the potential treatment of pulmonary arterial hypertension (PAH). This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assess the relative efficacy and mechanism of action of a new chemical entity against a known therapeutic agent.

Introduction: The Therapeutic Landscape of Pulmonary Arterial Hypertension and the Role of Endothelin Receptor Antagonists

Pulmonary arterial hypertension is a progressive and life-threatening condition characterized by elevated blood pressure in the arteries of the lungs, leading to right heart failure and death.[1][2] A key player in the pathophysiology of PAH is the potent vasoconstrictor peptide, endothelin-1 (ET-1).[3][4][5] ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.[3][6] The ET-A receptors, primarily located on vascular smooth muscle cells, mediate vasoconstriction and cellular proliferation.[3] The ET-B receptors are found on both endothelial and smooth muscle cells, with their stimulation on endothelial cells leading to the release of vasodilators like nitric oxide and prostacyclin, and clearance of ET-1.[3]

Bosentan, a dual endothelin receptor antagonist (ERA), competitively inhibits both ET-A and ET-B receptors.[1][5][6] This dual antagonism leads to vasodilation and a reduction in pulmonary vascular resistance, forming the basis of its therapeutic effect in PAH.[3][5] While effective, bosentan's use is associated with potential side effects, including hepatotoxicity, which necessitates regular monitoring.[2][6] This creates a therapeutic window for novel ERAs with potentially improved efficacy, safety, or pharmacokinetic profiles.

The investigational compound, this compound, is a novel small molecule with a chemical structure that suggests potential biological activity. Currently, it is commercially available as a building block for protein degraders, but its pharmacological profile, particularly in the context of cardiovascular diseases like PAH, remains uncharacterized.[7][8] This guide outlines a hypothetical, yet scientifically rigorous, pathway to evaluate its efficacy in comparison to bosentan.

Comparative Mechanism of Action: A Hypothetical Assessment

A critical first step in evaluating this compound is to elucidate its mechanism of action and compare it to that of bosentan.

The Established Mechanism of Bosentan

Bosentan acts as a competitive antagonist at both ET-A and ET-B receptors, with some studies suggesting a slightly greater affinity for the ET-A receptor.[6] By blocking these receptors, bosentan prevents the binding of ET-1, thereby inhibiting its downstream effects of vasoconstriction and smooth muscle proliferation.[1][5]

cluster_0 Endothelin-1 Signaling Pathway ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds ETB ET-B Receptor ET1->ETB Binds PLC Phospholipase C ETA->PLC ETB->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction Bosentan Bosentan Bosentan->ETA Antagonizes Bosentan->ETB Antagonizes

Caption: Signaling pathway of Endothelin-1 and the antagonistic action of Bosentan.

Proposed In Vitro Evaluation of this compound

To determine if the investigational compound acts on the endothelin system, a series of in vitro assays are necessary.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to human ET-A and ET-B receptors.

  • Materials:

    • Cell membranes expressing recombinant human ET-A or ET-B receptors.

    • Radiolabeled ET-1 (e.g., [¹²⁵I]-ET-1).

    • This compound and bosentan (as a comparator).

    • Scintillation proximity assay (SPA) beads.[9]

    • Assay buffer and multi-well plates.

  • Procedure:

    • Incubate a fixed concentration of receptor-expressing membranes with SPA beads.

    • Add a fixed concentration of [¹²⁵I]-ET-1.

    • Add increasing concentrations of the investigational compound or bosentan.

    • Incubate to allow binding to reach equilibrium.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

  • Rationale: This assay will quantify the affinity of the investigational compound for each receptor subtype, allowing for a direct comparison with bosentan and classification as a selective or dual antagonist.

Comparative In Vivo Efficacy: A Preclinical Assessment

Following in vitro characterization, the efficacy of this compound must be evaluated in established animal models of PAH.[10][11][12] The monocrotaline (MCT)-induced PAH model in rats is a widely used and well-characterized model for this purpose.[12][13]

Experimental Workflow: Monocrotaline-Induced PAH Rat Model

cluster_1 In Vivo Efficacy Evaluation Workflow start Day 0: Induce PAH with Monocrotaline Injection treatment Day 14-28: Administer Vehicle, Bosentan, or Investigational Compound start->treatment hemo Day 28: Hemodynamic Measurements (RVSP, mPAP) treatment->hemo rvh Day 28: Assess Right Ventricular Hypertrophy (RV/LV+S) treatment->rvh hist Day 28: Histopathological Analysis of Pulmonary Arterioles treatment->hist end Comparative Efficacy Analysis hemo->end rvh->end hist->end

Caption: Workflow for evaluating in vivo efficacy in a rat model of PAH.

Experimental Protocol: Efficacy Study in MCT-treated Rats

  • Objective: To compare the effects of this compound and bosentan on hemodynamic parameters, right ventricular hypertrophy, and pulmonary vascular remodeling in rats with MCT-induced PAH.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Induction of PAH: On day 0, administer a single subcutaneous injection of monocrotaline (60 mg/kg).[12]

    • Treatment Groups (n=10-12 per group):

      • Sham (saline injection, vehicle treatment).

      • MCT + Vehicle.

      • MCT + Bosentan (e.g., 100 mg/kg/day, oral gavage).

      • MCT + this compound (dose to be determined by pharmacokinetic studies).

    • Treatment Period: Administer treatments daily from day 14 to day 28.

    • Hemodynamic Assessment (Day 28): Anesthetize rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Assessment of Right Ventricular Hypertrophy (Day 28): Euthanize animals, excise the heart, and weigh the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the RV/(LV+S) ratio (Fulton's Index).

    • Histopathology (Day 28): Perfuse and fix the lungs. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Masson's trichrome to assess medial wall thickness of pulmonary arterioles.

  • Rationale: This comprehensive in vivo study will provide crucial data on the potential therapeutic efficacy of the investigational compound by assessing its impact on key markers of PAH severity, directly comparable to the effects of the benchmark drug, bosentan.

Data Presentation and Interpretation

The quantitative data from these studies should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Comparative In Vitro Receptor Binding Affinity

CompoundET-A Receptor Ki (nM)ET-B Receptor Ki (nM)Selectivity (ET-B Ki / ET-A Ki)
BosentanKnown ValueKnown ValueCalculated Value
This compoundExperimental ValueExperimental ValueCalculated Value

Table 2: Comparative In Vivo Efficacy in MCT-Induced PAH Model

Treatment GroupRVSP (mmHg)mPAP (mmHg)RV/(LV+S) RatioMedial Wall Thickness (%)
ShamExpected BaselineExpected BaselineExpected BaselineExpected Baseline
MCT + VehicleExpected IncreaseExpected IncreaseExpected IncreaseExpected Increase
MCT + BosentanExpected ReductionExpected ReductionExpected ReductionExpected Reduction
MCT + Investigational CompoundExperimental ValueExperimental ValueExperimental ValueExperimental Value

The interpretation of these results will hinge on a statistical comparison between the investigational compound and bosentan. A statistically significant improvement in any of the key efficacy endpoints (e.g., a greater reduction in mPAP) with the novel compound would warrant further investigation.

Conclusion and Future Directions

This guide has outlined a foundational framework for the comparative efficacy evaluation of this compound against the established PAH therapeutic, bosentan. The proposed in vitro and in vivo studies are designed to provide a comprehensive understanding of the investigational compound's mechanism of action and therapeutic potential. Should the data from these preclinical studies demonstrate a favorable efficacy and safety profile compared to bosentan, further investigations, including pharmacokinetic studies, toxicology assessments, and eventually, well-designed clinical trials, would be justified to fully elucidate its potential as a novel treatment for pulmonary arterial hypertension.

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A Comparative Guide to the Cross-Reactivity Profile of Novel AXL Inhibitor 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine is an investigational compound. For the purpose of this guide, we will refer to it as "Cpd-X". To illustrate the principles of cross-reactivity analysis, we will use the well-characterized, selective AXL inhibitor Bemcentinib (BGB324) as a proxy for Cpd-X, given its structural class and target profile.[1][2] This guide compares the selectivity of Bemcentinib against the multi-targeted kinase inhibitor Cabozantinib, which also inhibits AXL, to highlight the importance of kinome-wide profiling in drug development.[3][4]

Abstract

In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities. This guide provides a comparative analysis of the cross-reactivity profile of Cpd-X (represented by the selective AXL inhibitor Bemcentinib) and the multi-kinase inhibitor Cabozantinib.[3][5] We delve into the critical methodologies for assessing kinase selectivity, including biochemical kinome scanning and cellular target engagement assays. By presenting experimental data and detailed protocols, this document serves as a technical resource for researchers and drug development professionals to understand and evaluate the selectivity of novel kinase inhibitors, ensuring a more informed progression of drug candidates from bench to clinic.

Part 1: The Significance of the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and a key player in cancer progression.[6] Upon binding its ligand, Gas6 (Growth Arrest-Specific 6), AXL dimerizes and autophosphorylates, activating downstream signaling cascades.[7] These pathways, including PI3K/AKT/mTOR and MAPK/ERK, are fundamental drivers of cell proliferation, survival, migration, and invasion.[6][7] Overexpression of AXL is frequently observed in various malignancies and is associated with poor prognosis and the development of resistance to conventional therapies.[6][8] Consequently, AXL has emerged as a high-value therapeutic target, prompting the development of inhibitors like Bemcentinib and Cabozantinib.[1][4]

AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL_Receptor AXL PI3K PI3K AXL_Receptor->PI3K Activates MEK MEK AXL_Receptor->MEK Activates Gas6 Gas6 Gas6->AXL_Receptor Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Metastasis) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified AXL Signaling Pathway.[7]

Part 2: Comparative Kinome-Wide Selectivity Analysis

The ultimate goal in kinase inhibitor development is to achieve high potency for the intended target while minimizing interactions with other kinases in the human kinome. Cross-reactivity can lead to unexpected side effects or, in some cases, beneficial polypharmacology.[9] Understanding an inhibitor's selectivity profile is therefore a critical, self-validating step in its preclinical evaluation.[10][11]

Methodology: Kinome Scanning

To quantitatively assess inhibitor selectivity, a competition binding assay such as KINOMEscan® is employed.[12][13] This technology measures the ability of a test compound to displace a proprietary ligand from the active site of over 450 human kinases.[14] The results are typically reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control, where a lower percentage indicates stronger binding.[14] This high-throughput method provides a comprehensive snapshot of a compound's kinome-wide interactions.[15]

KinomeScan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification p1 Ligand Immobilized Ligand p1->Ligand Competes for Binding Site p2 Compound Test Compound Compound->p1 qPCR qPCR Detection of Kinase Tag Ligand->qPCR Kinase Tagged Kinase Kinase->p1 Data Selectivity Profile qPCR->Data

Caption: KINOMEscan® Experimental Workflow.[13][14]

Comparative Data: Cpd-X (Bemcentinib) vs. Cabozantinib

The following table summarizes the inhibitory activity of Bemcentinib and Cabozantinib against their primary target, AXL, and a selection of prominent off-targets at a screening concentration of 1 µM.

Kinase TargetBemcentinib (% Control)Cabozantinib (% Control)Primary Biological Role
AXL < 1 < 1 Proliferation, Survival
MER21.5TAM Family Kinase
TYRO3152TAM Family Kinase
VEGFR295< 1 Angiogenesis
MET88< 1 Proliferation, Motility
RET92< 1 Cell Growth,
KIT981.5Hematopoiesis,
FLT3753Hematopoiesis

Data is representative and compiled from publicly available kinome scan databases for illustrative purposes.

Interpretation: The data clearly illustrates the difference in selectivity profiles. Bemcentinib demonstrates high selectivity for AXL, with significant binding only observed for the closely related TAM family members MER and TYRO3.[1][2] In stark contrast, Cabozantinib is a multi-kinase inhibitor, potently binding not only AXL but also VEGFR2, MET, RET, KIT, and FLT3, among others.[3][4][16] This broad profile explains its clinical activity in various tumor types but also contributes to a wider range of potential side effects.[17][18][19]

Part 3: Cellular Confirmation of Target Engagement

While biochemical assays are powerful, it is crucial to validate that an inhibitor engages its intended (and unintended) targets within a physiological cellular environment. The Cellular Thermal Shift Assay (CETSA) is a robust method for confirming target engagement in intact cells.[20][21]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that when a ligand binds to its target protein, it generally confers thermal stability to the protein.[22] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed.[23] Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[20] The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates direct target engagement.[21][22]

CETSA_Principle cluster_workflow CETSA Workflow Cells Intact Cells + Compound/Vehicle Heat Apply Heat Gradient Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble & Aggregated Fractions Lysis->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Curve Generate Melting Curve Quantify->Curve

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).[20][22]

Expected Outcomes for Cpd-X (Bemcentinib) and Cabozantinib

Based on the kinome scan data, a CETSA experiment would be expected to yield the following results:

Target ProteinExpected Thermal Shift with BemcentinibExpected Thermal Shift with Cabozantinib
AXLSignificant Shift Significant Shift
VEGFR2No ShiftSignificant Shift
METNo ShiftSignificant Shift

These cellular experiments serve as a critical validation system. A positive thermal shift for off-targets identified in the kinome scan (e.g., VEGFR2 with Cabozantinib) confirms that these interactions are not merely biochemical artifacts but occur in a living system, increasing the likelihood that they are pharmacologically relevant.

Part 4: Discussion and Implications for Drug Development

The comparative analysis of Cpd-X (represented by Bemcentinib) and Cabozantinib underscores a fundamental choice in kinase inhibitor design: the pursuit of highly selective versus multi-targeted agents.

  • The Case for Selectivity (Cpd-X/Bemcentinib): A highly selective inhibitor like Bemcentinib offers a "cleaner" pharmacological tool.[2] This is advantageous for several reasons:

    • Mechanistic Clarity: It allows researchers to attribute a biological effect more directly to the inhibition of the primary target (AXL).

    • Reduced Off-Target Toxicity: A narrow activity profile is generally associated with a more predictable and manageable safety profile in clinical settings.[5]

    • Combination Therapy: Selective agents are often better candidates for combination therapies, as their effects are less likely to overlap unpredictably with other drugs.[24]

  • The Case for Multi-Targeting (Cabozantinib): A multi-kinase inhibitor like Cabozantinib can be highly effective by simultaneously blocking multiple oncogenic pathways.[3][4]

    • Broad Efficacy: By hitting targets like AXL, MET, and VEGFR2, Cabozantinib can disrupt tumor growth, metastasis, and angiogenesis concurrently.[16]

    • Overcoming Resistance: Targeting multiple kinases can be a strategy to preemptively address resistance mechanisms that may arise from the redundancy of signaling pathways.

The choice between these strategies depends on the specific therapeutic context, the biology of the disease, and the role of the primary target. The comprehensive cross-reactivity profiling detailed in this guide is the essential data-driven foundation upon which these critical drug development decisions are made.

References

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine Based Compounds as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine and its analogs, a promising class of nitropyridine-based compounds. Drawing upon existing data for structurally related molecules and established testing paradigms for anticancer agents, we will objectively compare their potential performance against established tubulin polymerization inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel oncology therapeutics.

Introduction: The Promise of Nitropyridines in Oncology

Pyridines are a cornerstone of medicinal chemistry, with nitropyridine derivatives, in particular, serving as versatile precursors for a wide range of biologically active compounds, including those with potent antitumor properties.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it a valuable scaffold in drug design.[3] Our focus is on this compound, a compound that combines the key structural features of a brominated nitropyridine core with an N-benzyl substituent, features known to contribute to anticancer activity.[4]

Mechanistic Insights: Targeting the Cytoskeleton

While direct experimental data for this compound is not yet publicly available, studies on closely related analogs strongly suggest a mechanism of action centered on the disruption of microtubule dynamics. A study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which share a similar core structure, identified these compounds as a new class of tubulin polymerization inhibitors that target the colchicine binding site.[5] This was further corroborated by research on other 3-nitropyridine analogues which were also identified as microtubule-targeting agents that induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization.[6]

This mechanism places these nitropyridine-based compounds in the same class as several clinically evaluated anticancer agents, such as Combretastatin A-4 (CA-4), ABT-751, and MPC-6827. Therefore, a direct comparison of their preclinical performance is of significant interest.

Part 1: In Vitro Performance Evaluation

A robust in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound. This typically involves assessing its cytotoxicity against a panel of cancer cell lines and elucidating its specific mechanism of action.

Comparative Cytotoxicity of Nitropyridine-Based Compounds

A study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines provides valuable insight into the potential potency of our target compound's structural class. For instance, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) , a close analog, demonstrated significant cytotoxic activity against a panel of human tumor cell lines with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range.[5]

CompoundA549 (Lung) GI50 (µM)KB (Oral) GI50 (µM)KBVIN (Multidrug-Resistant) GI50 (µM)DU145 (Prostate) GI50 (µM)Reference
6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a)2.4013.5--[5]

Further optimization of this scaffold led to the discovery of compounds with submicromolar GI50 values, highlighting the potential for potent anticancer activity within this chemical series.[5]

Comparative Cytotoxicity of Established Tubulin Inhibitors

For a meaningful comparison, it is essential to consider the in vitro potency of established tubulin inhibitors that act via the colchicine binding site.

CompoundCell Line(s)IC50/GI50 (nM)Reference(s)
Combretastatin A-4 (CA-4)Wide range of human cancer cell linesSub-nanomolar to low micromolar ED50s[7]
ABT-751Pediatric solid tumor cell lines, Melanoma<3,000 - 6,000 nM (pediatric), 208.2 - 1007.2 nM (melanoma)[8][9]
MPC-6827Jurkat, various human cancer cell linesBinds with high affinity (IC50 = 1.5 nM), potent apoptosis inducer[10][11]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines, including those with multidrug resistance (MDR) phenotypes (like KBVIN), is crucial. It allows for an early assessment of the compound's potential to overcome common mechanisms of chemotherapy resistance.[9]

Proposed Experimental Protocol: Comparative In Vitro Cytotoxicity Assay (XTT/MTT)

To directly compare the cytotoxic potential of this compound based compounds with established inhibitors, a standardized colorimetric assay such as the XTT or MTT assay is recommended.

Objective: To determine the concentration of the test compounds required to inhibit the growth of various cancer cell lines by 50% (GI50) or to reduce cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma, and a multidrug-resistant line) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound based compounds, CA-4, ABT-751, and MPC-6827. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • XTT/MTT Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to untreated control cells and determine the IC50 or GI50 values.

Self-Validating System: The inclusion of a positive control (e.g., doxorubicin) and a negative control (vehicle) in each assay ensures the validity of the results. The comparison with well-characterized inhibitors like CA-4 provides a benchmark for potency.

Part 2: In Vivo Performance Evaluation

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, including its efficacy, toxicity, and pharmacokinetic profile. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[12]

Evidence of In Vivo Efficacy for Nitropyridine-Based Compounds

While specific in vivo data for our lead compound is pending, a study on 3-nitropyridine analogues demonstrated their anticancer effect in a murine heterotopic xenograft model of colon cancer. Intravenous administration of the compound 4AZA2891 effectively inhibited tumor growth.[6] This provides a strong rationale for investigating the in vivo efficacy of this compound based compounds.

Comparative In Vivo Efficacy of Established Tubulin Inhibitors
CompoundXenograft Model(s)Key FindingsReference(s)
Combretastatin A-4P (CA-4P)MAC 15A colon (subcutaneous & orthotopic), SW620 colon, Anaplastic thyroid cancerCaused almost complete vascular shutdown, extensive hemorrhagic necrosis, and significant tumor growth delay. Showed excellent antineoplastic activity in combination therapies.[13][14][13][14]
ABT-751Gastric, colorectal, lung, breast, rhabdomyosarcoma, Wilms tumor, neuroblastomaActive as a single agent, resulted in tumor regression and prolonged time to tumor progression.[8][8]
MPC-6827Human breast (MCF-7, MX-1, MB-MDA-435), colon (HT-29), pancreas, ovarianDisplayed a broad spectrum of antitumor activity, inhibiting the growth of multiple tumor types.[10][10]

Causality Behind Experimental Choices: The choice of a xenograft model should align with the intended clinical application. For example, an orthotopic model, where tumor cells are implanted into the corresponding organ, can provide a more clinically relevant microenvironment compared to a subcutaneous model.[12]

Proposed Experimental Protocol: Comparative In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound based compounds in comparison to an established tubulin inhibitor (e.g., CA-4P).

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT-116 or A549) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound compound, and CA-4P).

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare tumor growth inhibition and changes in body weight between the treatment groups.

Self-Validating System: The inclusion of a vehicle control group is essential to determine the baseline tumor growth rate. Comparing the novel compound's efficacy to a well-established drug like CA-4P provides a direct measure of its relative in vivo performance.

Part 3: Pharmacokinetic Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK), is critical for its development as a drug.[15]

Pharmacokinetic Considerations for Nitropyridine-Based Compounds and Alternatives

Limited public data exists on the pharmacokinetics of N-benzyl nitropyridine compounds. However, studies on other small molecule inhibitors provide valuable context. For example, a study on 3,5-diaryl-2-aminopyridine derivatives showed moderate oral bioavailability in a mouse model.[16]

For the comparators:

  • CA-4 has poor pharmacokinetic properties, which led to the development of its water-soluble phosphate prodrug, CA-4P.[1]

  • ABT-751 is an orally bioavailable sulfonamide.[8]

  • MPC-6827 has a high volume of distribution and clearance with a half-life of 3.8 to 7.5 hours in humans.[3]

Proposed Experimental Protocol: Preliminary Pharmacokinetic Study

Objective: To determine the basic pharmacokinetic parameters of a lead this compound based compound.

Methodology:

  • Animal Model: Use a relevant rodent species (e.g., mice or rats).

  • Drug Administration: Administer the compound via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Causality Behind Experimental Choices: Administering the compound via both IV and PO routes is essential to determine its absolute oral bioavailability, a critical parameter for oral drug candidates.

Visualizations

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start Compound Synthesis & Characterization cytotoxicity Comparative Cytotoxicity Assay (XTT/MTT) in_vitro_start->cytotoxicity xenograft Xenograft Model Development in_vitro_start->xenograft Lead Compound Selection mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) cytotoxicity->mechanism efficacy Comparative Efficacy Study xenograft->efficacy pharmacokinetics Pharmacokinetic Profiling efficacy->pharmacokinetics final_report Comprehensive Comparison Guide pharmacokinetics->final_report Data Analysis & Reporting

Caption: A streamlined workflow for the preclinical evaluation of novel anticancer compounds.

Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization compound Nitropyridine Compound (e.g., this compound) colchicine_site Colchicine Binding Site on β-Tubulin compound->colchicine_site Binds to inhibition Inhibition of Polymerization colchicine_site->inhibition inhibition->microtubule g2m_arrest G2/M Phase Cell Cycle Arrest inhibition->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Caption: The proposed mechanism of action for nitropyridine-based tubulin polymerization inhibitors.

Conclusion and Future Directions

The available evidence strongly supports the investigation of this compound and its analogs as a novel class of anticancer agents targeting tubulin polymerization. While direct experimental data for this specific compound is not yet in the public domain, the performance of structurally related nitropyridines in vitro and in vivo provides a compelling rationale for its further development.

This guide has outlined a series of standardized, self-validating experimental protocols to facilitate a direct and objective comparison of these novel compounds against established tubulin inhibitors. The successful execution of these studies will provide the necessary data to ascertain the therapeutic potential of this promising new chemical series and guide its path toward clinical translation.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

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  • In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug. PubMed. [Link]

  • Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome. PubMed Central. [Link]

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  • Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells. NIH. [Link]

  • CA-4-P-treated PC3 xenografts show rapid extensive necrosis and... ResearchGate. [Link]

  • The Pharmacokinetics and Safety of ABT-751, a Novel, Orally Bioavailable Sulfonamide Antimitotic Agent: Results of a Phase 1 Study. AACR Journals. [Link]

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  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

  • A Phase I Trial and In Vitro Studies Combining ABT-751 with Carboplatin in Previously Treated Non-Small Cell Lung Cancer Patients. PubMed Central. [Link]

  • MPC-6827: A Small-Molecule Inhibitor of Microtubule Formation That Is Not a Substrate for Multidrug Resistance Pumps. AACR Journals. [Link]

  • Initial Evaluations of the Microtubule-Based PET Radiotracer, [11C]MPC-6827 in a Rodent Model of Cocaine Abuse. Frontiers. [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. ResearchGate. [Link]

  • Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • Exploratory Evaluation of [11C]MPC6827 Pharmacokinetics With Positron Emission Tomography (PET). NEALS. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. PMC. [Link]

  • A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. PMC. [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]

  • Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model. PubMed. [Link]

  • Evaluation of Combretastatin A-4 Prodrug in a non-Hodgkin's Lymphoma Xenograft Model: Preclinical Efficacy. PubMed. [Link]

  • In Vivo Imaging Xenograft Models for the Evaluation of Anti-Brain Tumor Efficacy of Targeted Drugs. PubMed. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols for the handling, use, and disposal of 5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS No. 1033202-35-5).[1] As a novel compound, primarily utilized as a protein degrader building block in research and development settings, it must be treated with the utmost care.[1][2] This guide is synthesized from an analysis of its chemical structure and safety data for analogous compounds, establishing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS). The foundational principle of this guide is to treat all substances of unknown toxicity as potentially hazardous.[3]

Hazard Identification and Risk Assessment: A Structural Analysis

A specific GHS classification for this compound is not yet established. However, by examining its core chemical motifs—a brominated nitropyridine backbone—we can infer a reliable hazard profile from structurally related compounds.

The consistent hazard profile across multiple bromo-nitropyridine analogs strongly suggests that this compound should be handled as, at minimum, an acute toxin and a severe irritant.[4][5][6][7][8][9]

Hazard Class Anticipated Classification Justification Based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic) Analogs like 5-Bromo-2-cyano-3-nitropyridine are classified as "Toxic if swallowed, in contact with skin or if inhaled" (H301 + H311 + H331).[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Multiple related compounds, including 5-bromo-2-nitropyridine and 2-Amino-5-bromo-4-methyl-3-nitropyridine, are known skin irritants (H315).[5][7]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) This is a consistent classification across nearly all bromo-nitropyridine derivatives (H319).[4][5][6][7] Some analogs even cause serious eye damage.[9]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) The potential for respiratory irritation (H335) is noted for several similar compounds, a common trait for fine chemical powders.[5][7][10]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a redundant barrier against exposure.[11] The selection of PPE must be based on the specific task being performed, with the understanding that the highest level of protection is required for operations with the greatest risk of aerosolization or splashing.[12][13]

Laboratory Operation Body & Extremities Hand Protection Eye & Face Protection Respiratory Protection
Weighing & Aliquoting (Solid) Disposable, back-closing, long-sleeved gown over a lab coat.[12]Double Gloving Required: Inner and outer chemical-resistant nitrile gloves. Change outer glove immediately upon contamination.[12]Chemical splash goggles and a full-face shield.[14][15]Required: N95-rated respirator or higher, used within a certified chemical fume hood or powder containment hood.[12]
Dissolution & Solution Transfer Chemical-resistant, long-sleeved lab coat.Double Gloving Required: Inner and outer chemical-resistant nitrile gloves.Chemical splash goggles. A face shield is recommended if splash potential is high.[15]All operations must be conducted within a certified chemical fume hood. [10]
Reaction Setup & Workup Chemical-resistant, long-sleeved lab coat.Chemical-resistant nitrile gloves. Change frequently.Chemical splash goggles.All operations must be conducted within a certified chemical fume hood. [10]
Spill Cleanup Full "bunny suit" coveralls or a chemically impervious suit.[12][13] Chemical-resistant boots.[16]Double Gloving Required: Elbow-length PVC or rubber gloves over nitrile gloves.[13]Chemical splash goggles and a full-face shield.[13][14]Required: Air-purifying respirator (APR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) depending on spill size.
Waste Disposal Chemical-resistant, long-sleeved lab coat.Chemical-resistant nitrile gloves.Chemical splash goggles.Work should be conducted in a well-ventilated area, preferably a fume hood.

Operational Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.[3] This workflow is designed to establish a self-validating system of checks and balances at each stage of handling.

Step-by-Step Handling Protocol
  • Pre-Operational Safety Check:

    • Before handling, verify that a certified chemical fume hood is operational.

    • Locate and confirm the functionality of the nearest safety shower and eyewash station.[10]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Handling Solid Compound:

    • All weighing and transfer of the solid chemical must occur within a fume hood or a suitable powder containment hood.[10]

    • Use anti-static weigh boats or liners to prevent dispersal of the fine powder.

    • Carefully open the container, avoiding any action that could generate dust. Do not "tap" the container.

    • Use a dedicated spatula for this chemical.

    • Close the primary container tightly immediately after removing the desired amount.

  • Handling Solutions:

    • Add solvent to the solid slowly to avoid splashing.

    • All subsequent manipulations (transfers, additions to reaction vessels) must be performed within the fume hood.

    • Keep all containers sealed when not in immediate use.

  • Post-Operational Procedure:

    • Decontaminate the spatula and any surfaces inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Remove PPE in the correct order: outer gloves, gown, face shield, goggles, inner gloves. Never touch your face or personal items with gloved hands.[17]

    • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[6][18]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Operation Phase Prep 1. Pre-Op Safety Check (Eyewash, Fume Hood) Don_PPE 2. Don Full PPE (Gown, Double Gloves, Goggles, Face Shield) Prep->Don_PPE Weigh 3. Weigh Solid Compound Don_PPE->Weigh Dissolve 4. Dissolve & Prepare Solution Weigh->Dissolve React 5. Perform Chemical Reaction Dissolve->React Waste 6. Segregate Hazardous Waste React->Waste Decon 7. Decontaminate Work Area Waste->Decon Doff_PPE 8. Doff PPE Correctly Decon->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Step-by-step workflow for handling the compound.

Emergency and Disposal Protocols

Emergency Response Plan
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[6][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and provide the medical team with the name of the chemical.[8]

  • Spill: Evacuate the immediate area. Spills should only be handled by trained personnel wearing the appropriate PPE as detailed in the table above.[5][19] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[19] Sweep up the material, place it into a labeled, sealed container, and dispose of it as hazardous waste.[10][19] Do not allow the chemical to enter drains or waterways.[9]

Storage and Disposal Plan
  • Storage: Store the compound in a tightly closed, clearly labeled container.[4][6] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8] Store in a locked cabinet or area to restrict access.[4][7]

  • Disposal: All waste material (unreacted chemical, contaminated absorbents, disposable PPE) must be considered hazardous waste.[19] Collect waste in a designated, sealed, and clearly labeled container.[19] Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[6][8]

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. MDPI. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Purdue Department of Physics and Astronomy. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

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Retrosynthesis Analysis

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5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine
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5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.